molecular formula C9H9F2NO B1322127 3-(3,4-Difluorophenoxy)azetidine CAS No. 954220-76-9

3-(3,4-Difluorophenoxy)azetidine

Cat. No.: B1322127
CAS No.: 954220-76-9
M. Wt: 185.17 g/mol
InChI Key: APPWDWVMENBZFH-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenoxy)azetidine is a useful research compound. Its molecular formula is C9H9F2NO and its molecular weight is 185.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-difluorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWDWVMENBZFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Characteristics of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for the novel compound 3-(3,4-Difluorophenoxy)azetidine. In the absence of comprehensive, publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive guide for its characterization. This approach is designed to empower researchers in their synthetic and analytical endeavors by providing a foundational understanding of the compound's spectral behavior.

Introduction: The Significance of Fluorinated Azetidine Scaffolds

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The incorporation of fluorine atoms into small molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. Consequently, this compound represents a scaffold of considerable interest, combining the desirable attributes of the azetidine ring with the benefits of fluorine substitution on the aromatic moiety. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this and related compounds in drug discovery and development pipelines.

Predicted ¹H NMR Spectral Data

The proton NMR (¹H NMR) spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the azetidine ring and the difluorophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the oxygen atom of the ether linkage.

Methodology for ¹H NMR Data Acquisition: A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

Predicted ¹H NMR Data Summary:

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6' (Azetidine)4.10 - 4.30Triplet of doublets or complex multipletJ ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal)
H-4', H-5' (Azetidine)3.80 - 4.00Triplet of doublets or complex multipletJ ≈ 8-10 Hz (geminal), J ≈ 6-8 Hz (vicinal)
H-3' (Azetidine)5.00 - 5.20Quintet or multipletJ ≈ 6-8 Hz
Aromatic H6.80 - 7.30MultipletsJ(H-F) and J(H-H) couplings
NH (Azetidine)1.50 - 2.50Broad singlet

Rationale Behind Predictions:

  • Azetidine Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to geminal and vicinal coupling. The proton at the C-3 position (H-3'), being attached to the carbon bearing the electronegative oxygen, will be the most downfield of the aliphatic protons. The protons on C-2 and C-4 will be diastereotopic and are expected to show distinct signals.

  • Aromatic Protons: The aromatic region will display a complex pattern due to the coupling of the protons with each other and with the two fluorine atoms. The electron-withdrawing nature of the fluorine atoms will generally shift the aromatic protons downfield compared to unsubstituted phenoxy groups.

  • NH Proton: The signal for the NH proton of the azetidine ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of neighboring atoms and the presence of the aromatic ring.

Methodology for ¹³C NMR Data Acquisition: A standard ¹³C NMR experiment would be performed on a 100 MHz or higher field spectrometer with proton decoupling. The sample would be dissolved in a suitable deuterated solvent, and the solvent peak would be used as a reference.

Predicted ¹³C NMR Data Summary:

CarbonPredicted Chemical Shift (ppm)
C-2', C-4' (Azetidine)45 - 55
C-3' (Azetidine)70 - 80
C-1 (Aromatic)150 - 155 (doublet, J(C-F))
C-2 (Aromatic)105 - 115 (doublet, J(C-F))
C-3 (Aromatic)145 - 155 (doublet of doublets, J(C-F))
C-4 (Aromatic)140 - 150 (doublet of doublets, J(C-F))
C-5 (Aromatic)115 - 125 (doublet, J(C-F))
C-6 (Aromatic)110 - 120 (doublet, J(C-F))

Rationale Behind Predictions:

  • Azetidine Carbons: The C-3' carbon, directly attached to the oxygen atom, will be significantly deshielded and appear at a higher chemical shift compared to the C-2' and C-4' carbons.

  • Aromatic Carbons: The carbons of the difluorophenyl ring will exhibit characteristic splitting patterns due to coupling with the fluorine atoms (¹J(C-F), ²J(C-F), etc.). The carbons directly bonded to fluorine (C-3 and C-4) will show large one-bond coupling constants. The carbon attached to the ether oxygen (C-1) will also be significantly downfield.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its structural elucidation.

Methodology for MS Data Acquisition: The mass spectrum would be obtained using an electrospray ionization (ESI) source in positive ion mode, coupled with a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.

Molecular Ion:

  • Expected [M+H]⁺: m/z = 186.0721 (for C₉H₁₀F₂NO⁺)

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways:

  • Cleavage of the C-O Ether Bond: This is a common fragmentation pathway for phenoxy derivatives, leading to the formation of a 3,4-difluorophenoxide radical and an azetidin-3-yl cation (or vice versa).

  • Fragmentation of the Azetidine Ring: The strained azetidine ring can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like ethene.

  • Loss of the Azetidine Ring: Cleavage of the bond between the oxygen and the azetidine ring can lead to the formation of a 3,4-difluorophenol ion.

Diagram of Predicted Fragmentation Pathways:

G M [C₉H₉F₂NO]⁺˙ m/z = 185 F1 [C₃H₆N]⁺ m/z = 56 (Azetidin-3-yl cation) M->F1 - C₆H₃F₂O˙ F2 [C₆H₃F₂O]⁺ m/z = 129 (Difluorophenoxy cation) M->F2 - C₃H₆N˙ F3 [C₆H₄F₂O]⁺˙ m/z = 130 (3,4-Difluorophenol radical cation) M->F3 Rearrangement & - C₃H₅N F4 [C₇H₅F₂]⁺ m/z = 127 (Loss of CO from F2) F2->F4 - CO

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of TMS as an internal standard if not already present in the solvent.

  • Gently shake the tube to ensure complete dissolution.

Mass Spectrometry Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectral analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, and mass spectral data, researchers can confidently identify and characterize this important fluorinated azetidine scaffold. The provided methodologies and rationales for the predicted data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel pharmaceutical compounds. As experimental data for this molecule becomes available, this guide can serve as a foundational reference for its interpretation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

A Technical Guide to the Biological Screening of 3-(3,4-Difluorophenoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become a cornerstone in medicinal chemistry.[1] Their unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—confer favorable physicochemical and pharmacokinetic profiles, such as enhanced solubility and metabolic stability.[1] These attributes make the azetidine scaffold highly attractive for designing novel bioactive molecules.[1] FDA-approved drugs like baricitinib and cobimetinib incorporate azetidine motifs to improve metabolic stability and receptor selectivity.[1] The 3-(3,4-difluorophenoxy)azetidine moiety, in particular, combines the benefits of the azetidine ring with a difluorophenoxy group, a common substituent in kinase inhibitors known to enhance binding affinity and selectivity. This guide provides a comprehensive framework for the biological screening of this promising class of compounds, focusing on a logical, target-based discovery cascade relevant to oncology and inflammatory diseases.

Part 1: Defining the Screening Strategy - A Kinase-Centric Approach

The phenoxyazetidine scaffold is a privileged structure found in numerous kinase inhibitors, including the potent pan-AKT inhibitor AZD5363 (Capivasertib).[2][3][4] The PI3K/AKT/mTOR pathway is a central signaling node frequently hyperactivated in human cancers, making its components prime therapeutic targets.[5] Therefore, a logical and high-yield screening strategy for novel this compound derivatives is to assess their activity against key kinases in this pathway.

This guide will delineate a hierarchical screening cascade designed to identify potent, selective, and cell-active kinase inhibitors. The workflow progresses from a high-throughput primary biochemical screen to secondary cell-based assays and culminates in mechanism of action (MoA) and selectivity profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Orthogonal Assays cluster_2 Phase 3: Selectivity & MoA Primary_Screen High-Throughput Biochemical Screen (e.g., ADP-Glo™ for AKT1) Hit_ID Hit Identification (Potency Cutoff: IC50 < 1 µM) Primary_Screen->Hit_ID Cell_Assay Cellular Target Engagement (e.g., NanoBRET™ Assay) Hit_ID->Cell_Assay Progress Hits Hit_Confirmation Hit Confirmation & Validation Cell_Assay->Hit_Confirmation Phospho_Assay Downstream Pathway Inhibition (e.g., Western Blot for p-PRAS40) Phospho_Assay->Hit_Confirmation Selectivity Kinome-wide Selectivity Profiling (e.g., KINOMEscan®) Hit_Confirmation->Selectivity Validate & Profile Lead_Candidate Lead Candidate Nomination Selectivity->Lead_Candidate Kinetics Enzyme Kinetic Studies (Mode of Inhibition) Kinetics->Lead_Candidate

Caption: A hierarchical screening cascade for identifying kinase inhibitors.

Part 2: Primary Screening - High-Throughput Biochemical Assays

The initial step involves screening a library of this compound derivatives against a key kinase target, such as AKT1, in a high-throughput format. The goal is to identify "hits" that inhibit the enzyme's activity at a specific concentration.

Rationale for Assay Selection: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for primary screening.[6] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[6] This universal assay is compatible with virtually any kinase and substrate, offers high sensitivity comparable to radioactive methods, and exhibits low rates of compound interference.[6]

Experimental Protocol: ADP-Glo™ Kinase Assay for AKT1

  • Reagent Preparation: Prepare buffers, recombinant human AKT1 enzyme, and the substrate (e.g., a specific peptide like GSK3α) according to the manufacturer's protocol (Promega Corporation). Prepare ATP at a concentration approximating the Km for the enzyme to ensure competitive inhibitors can be identified.

  • Compound Plating: Dispense the this compound derivatives into a low-volume 384-well plate at a final screening concentration (e.g., 10 µM). Include positive controls (e.g., AZD5363) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the AKT1 enzyme and substrate mixture to all wells. Initiate the kinase reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Measure the luminescent signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Normalize the data to controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition above a certain threshold (e.g., >50%).

Part 3: Secondary and Orthogonal Assays for Hit Validation

Hits from the primary screen must be validated through secondary assays to confirm their activity and rule out artifacts. These assays should employ different technologies and, critically, be performed in a cellular context to assess membrane permeability and target engagement in a more physiologically relevant environment.[7]

1. Cellular Target Engagement Assay

Rationale: It is crucial to confirm that a compound binds to its intended target within a living cell.[7] The NanoBRET™ Target Engagement Assay is an ideal technology for this purpose. It measures the binding of a compound to a target protein by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.

2. Downstream Pathway Inhibition Assay

Rationale: A confirmed binder should functionally inhibit the kinase's signaling pathway. For AKT, this can be measured by assessing the phosphorylation status of a known downstream substrate, such as PRAS40.[8] A reduction in phosphorylated PRAS40 (p-PRAS40) provides strong evidence of on-target activity.

Experimental Protocol: Western Blot for p-PRAS40

  • Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., BT474c, which has high AKT activity) and allow cells to adhere.[8] Treat the cells with various concentrations of the hit compounds for a defined period (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-PRAS40 (Thr246). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., total AKT or β-actin) to confirm a dose-dependent reduction in p-PRAS40 levels.

Data Presentation: Hit Confirmation Summary

Compound IDPrimary Screen IC50 (µM, AKT1)Cellular Target Engagement EC50 (µM, NanoBRET™)p-PRAS40 Inhibition IC50 (µM, Western Blot)
AZD53630.0080.050.31[8]
Derivative-0010.250.450.98
Derivative-0020.891.202.50
Derivative-0031.20>10>10

Data is hypothetical for illustrative purposes, except for the reference compound.

Part 4: Selectivity and Mechanism of Action Studies

Confirmed hits must be profiled for selectivity, as off-target activity can lead to toxicity.[9] Furthermore, understanding the compound's mechanism of action (MoA) is critical for lead optimization.[9][10]

1. Kinome-wide Selectivity Profiling

Rationale: To assess the selectivity of a lead compound, it should be screened against a broad panel of kinases. Services like Eurofins DiscoverX's KINOMEscan® provide quantitative binding data (Kd values) for the compound against hundreds of human kinases, offering a comprehensive view of its selectivity profile. A highly selective compound will bind potently to the target of interest with significantly weaker binding to other kinases.[3]

G cluster_0 Compound-Target Interaction cluster_1 Modes of Inhibition E Enzyme (E) P Product (P) E->P + S S Substrate (S) I Inhibitor (I) Competitive Competitive (I binds to E) I->Competitive NonComp Non-Competitive (I binds to ES) I->NonComp Uncomp Uncompetitive (I binds to E or ES) I->Uncomp Competitive->E Blocks S binding NonComp->E Binds allosterically Uncomp->E Binds ES complex

Caption: Different modes of enzyme inhibition determine the mechanism of action.

2. Enzyme Kinetic Studies for MoA Determination

Rationale: To understand how a compound inhibits its target, enzyme kinetic studies are performed. By measuring the initial reaction rates at varying substrate (ATP) and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Most kinase inhibitors are ATP-competitive.[2]

Experimental Protocol: Determining Mode of Inhibition

  • Setup: Perform the kinase reaction (as in the primary screen) using a range of fixed inhibitor concentrations.

  • Vary Substrate: At each inhibitor concentration, vary the concentration of ATP across a wide range (e.g., from 0.1x to 10x the Km).

  • Measure Velocity: Determine the initial reaction velocity (rate of product formation) for each condition.

  • Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot, where 1/velocity is plotted against 1/[ATP].

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Km increases with inhibitor concentration, while Vmax remains unchanged.

    • Non-Competitive Inhibition: The lines will intersect on the x-axis. The apparent Vmax decreases with inhibitor concentration, while Km remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both apparent Km and Vmax decrease with inhibitor concentration.

Conclusion

The biological screening of this compound derivatives requires a systematic and multi-faceted approach. By progressing from high-throughput biochemical screens to rigorous cell-based validation and in-depth mechanism of action studies, researchers can effectively identify and characterize novel, potent, and selective kinase inhibitors. This structured cascade ensures that resources are focused on the most promising compounds, maximizing the potential for translation into next-generation therapeutics for diseases like cancer.

References

  • Hameed, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Chen, K.-H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.
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  • Hill, S. M., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology.
  • Li, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Zaharia, C., et al. (2016). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.
  • Mei, Z., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry.
  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Yadav, P., et al. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. ResearchGate.
  • Davies, T. G., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry.
  • Hewitt, J. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Hughes, J. P. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers.
  • No Name. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate.
  • Insel, P. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
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  • Crestone, Inc. (2023). Small-Molecule Drug Mechanisms of Action. Crestone, Inc..
  • Zegzouti, H., et al. (2009). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
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  • Elgohary, M. K., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
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The Strategic Incorporation of 3-(3,4-Difluorophenoxy)azetidine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive analysis of the 3-(3,4-difluorophenoxy)azetidine core, a key building block in the development of innovative therapeutics. We will delve into its synthesis, explore its critical role in the structure of potent and selective drug candidates, and dissect the nuanced structure-activity relationships that govern its biological effects. This guide serves as a technical resource for medicinal chemists and drug development professionals, offering insights into the strategic application of this valuable scaffold.

Introduction: The Rise of the Azetidine Scaffold in Drug Design

The pharmaceutical industry's quest for novel chemical entities with improved "drug-like" properties has led to an increased focus on three-dimensional, sp³-rich molecular architectures.[1] In this context, the strained four-membered azetidine ring has garnered significant attention.[2] Its rigid conformation allows for the precise spatial arrangement of substituents, enhancing binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of an azetidine moiety can lead to improved metabolic stability, increased aqueous solubility, and reduced lipophilicity when compared to more traditional saturated heterocycles like piperidine or pyrrolidine.[2]

Among the vast landscape of functionalized azetidines, the this compound scaffold has proven to be a particularly valuable intermediate in the synthesis of a new generation of therapeutic agents. The strategic placement of the difluorophenoxy group at the 3-position of the azetidine ring offers a unique combination of electronic and steric properties that have been successfully exploited in the design of potent and selective inhibitors of key biological targets.

Synthesis and Physicochemical Properties

The synthesis of this compound is not extensively detailed in publicly available, peer-reviewed literature. However, its preparation can be inferred from patented synthetic routes for final drug products and general methodologies for the synthesis of 3-functionalized azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected azetidine with 3,4-difluorophenol.

A plausible synthetic pathway is outlined below:

G cluster_0 Synthesis of this compound start N-Boc-3-hydroxyazetidine step1 Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) start->step1 MsCl or TsCl, Base intermediate1 N-Boc-3-(leaving group)azetidine step1->intermediate1 step2 Nucleophilic Substitution (3,4-Difluorophenol, Base) intermediate1->step2 intermediate2 N-Boc-3-(3,4-difluorophenoxy)azetidine step2->intermediate2 step3 Deprotection (e.g., TFA, HCl) intermediate2->step3 final_product This compound step3->final_product

Figure 1: Plausible synthetic workflow for this compound.

Physicochemical Properties:

The physicochemical properties of the this compound scaffold are crucial to its utility in drug design. The difluorophenyl group significantly influences the electronic nature of the molecule, while the azetidine ring provides a rigid, three-dimensional framework.

PropertyValueSource
Molecular FormulaC₉H₉F₂NO-
Molecular Weight185.17 g/mol -
pKa (predicted)~8.5-9.5 (for the azetidine nitrogen)Inferred from related structures
logP (predicted)~1.5-2.5Inferred from related structures

The fluorine atoms on the phenyl ring are key modulators of the scaffold's properties. They are strong electron-withdrawing groups, which can influence the pKa of the azetidine nitrogen and the overall polarity of the molecule. This can be advantageous for optimizing drug-target interactions and improving pharmacokinetic profiles.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental as a key intermediate in the development of several classes of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[3] The this compound moiety is a core component of the long-acting DPP-4 inhibitor, Omarigliptin .

The synthesis of Omarigliptin involves the coupling of a complex pyrazole-containing fragment with a derivative of this compound, highlighting the scaffold's role in constructing the final drug molecule.[4]

Phosphodiesterase Type 9 (PDE9) Inhibitors

PDE9 is a cGMP-specific phosphodiesterase that is a promising target for the treatment of neurodegenerative and cognitive disorders.[5] Patent literature discloses the use of this compound as a synthetic intermediate for a series of potent PDE9 inhibitors.[5] The azetidine scaffold in these compounds serves to orient the difluorophenoxy group towards a key binding pocket in the enzyme's active site.

Modulators of Cortical Catecholaminergic Neurotransmission

The modulation of neurotransmitter levels in the brain is a key strategy for the treatment of various central nervous system (CNS) disorders.[6] The this compound scaffold has been incorporated into molecules designed to modulate catecholaminergic neurotransmission.[7] The unique stereoelectronic properties of this scaffold are likely crucial for achieving the desired activity and selectivity for neurotransmitter transporters.

Structure-Activity Relationships (SAR)

While specific SAR studies on a series of this compound analogs are not extensively published, valuable insights can be gleaned from related classes of azetidine-based compounds, particularly DPP-4 inhibitors.[3]

Key SAR Insights:

  • The Azetidine Ring: The constrained nature of the azetidine ring is critical for orienting the substituents in a conformationally restricted manner, which can lead to enhanced binding affinity.[3]

  • The 3-Phenoxy Linkage: The ether linkage at the 3-position provides a flexible yet defined connection to the aromatic ring system, allowing for optimal positioning within the target's binding site.

  • The 3,4-Difluorophenyl Group: The fluorine atoms on the phenyl ring play a multifaceted role:

    • Electronic Effects: The strong electron-withdrawing nature of fluorine can influence hydrogen bonding interactions and modulate the pKa of the azetidine nitrogen.

    • Metabolic Stability: Fluorine substitution can block sites of potential metabolism, thereby increasing the in vivo half-life of the drug.

    • Lipophilicity: The introduction of fluorine can modulate the lipophilicity of the molecule, impacting its solubility, permeability, and overall pharmacokinetic profile.

G cluster_0 Structure-Activity Relationship of the this compound Scaffold Scaffold This compound Azetidine Ring 3-Phenoxy Linkage 3,4-Difluorophenyl Group Azetidine_Properties Provides conformational rigidity Positions substituents precisely Scaffold:f1->Azetidine_Properties Phenoxy_Properties Flexible yet defined linkage Allows for optimal orientation Scaffold:f2->Phenoxy_Properties Difluorophenyl_Properties Modulates electronics (pKa) Enhances metabolic stability Influences lipophilicity (logP) Scaffold:f3->Difluorophenyl_Properties

Figure 2: Key structural features and their contributions to the biological activity of the this compound scaffold.

Experimental Protocols

Representative Synthesis of N-Boc-3-(3,4-difluorophenoxy)azetidine:

  • Mesylation of N-Boc-3-hydroxyazetidine: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-mesyloxyazetidine.

  • Nucleophilic Substitution with 3,4-Difluorophenol: To a solution of 3,4-difluorophenol (1.2 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) is added a strong base like sodium hydride (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes. A solution of N-Boc-3-mesyloxyazetidine (1.0 eq) in DMF is then added dropwise. The reaction mixture is heated to 80-100 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-3-(3,4-difluorophenoxy)azetidine.

  • Deprotection: The N-Boc-3-(3,4-difluorophenoxy)azetidine is dissolved in a suitable solvent such as DCM or dioxane, and an excess of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane) is added. The mixture is stirred at room temperature for 2-4 hours. The solvent and excess acid are removed under reduced pressure to yield the desired this compound salt.

Conclusion

The this compound scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of a rigid, three-dimensional azetidine core and the electronically-modulating difluorophenoxy group has enabled the development of highly effective and selective therapeutic agents. As our understanding of the nuanced interplay between molecular structure and biological function continues to grow, it is certain that this versatile scaffold will continue to feature prominently in the design of the next generation of innovative medicines.

References

  • Ferraris, D. (2007). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 7(6), 579-595.
  • Sonesson, C., Svensson, P., & Karlsson, J. (2009). Modulators of dopamine neurotransmission.
  • Takeda Pharmaceutical Company Limited. (2012). Weekly administration of dipeptidyl peptidase inhibitors.
  • Wagman, A. S., & Bu, W. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1629-1636.
  • Zhang, Y., et al. (2017). An Improved Synthesis of Trelagliptin Succinate. Organic Process Research & Development, 21(4), 624-628.
  • Claffey, M. M., et al. (2010). Amino-heterocyclic compounds used as pde9 inhibitors.
  • Fawcett, L., et al. (2007). Modulators in concert for cognition: modulator interactions in the prefrontal cortex.
  • Takeda Pharmaceutical Company Limited. (2015). A process for preparation of trelagliptin succinate.
  • Merck Sharp & Dohme Corp. (2015). Process for the preparation of key intermediates of omarigliptin.
  • He, W., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry, 83(15), 8066-8072.
  • Singh, G. S., & D'hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20.[1][2]

  • Takeda Pharmaceutical Company Limited. (2016). Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate.
  • Li, G., et al. (2017). A one-pot synthesis of omarigliptin and its analogues through stabilized beta-amino ketone intermediate. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(10), 1184-1187.[4]

  • Takeda Pharmaceutical Company Limited. (2021). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry, 1(2), 112-120.[8]

  • Wikipedia. (2023). Trelagliptin. Retrieved from [Link]]

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Characterizing a Modern Medicinal Chemistry Scaffold: A Guide to the Solubility and Stability of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The "Developability" Imperative

In the quest for novel therapeutics, potency and selectivity are only the first hurdles. A candidate's ultimate success is inextricably linked to its "developability"—a multifaceted property encompassing solubility, stability, permeability, and metabolic fate. Poor aqueous solubility can lead to erratic absorption and insufficient bioavailability, while chemical instability can compromise shelf-life, therapeutic efficacy, and patient safety.

The subject of this guide, 3-(3,4-Difluorophenoxy)azetidine, is a scaffold of significant interest. The azetidine ring serves as a saturated, non-planar bioisostere for other common rings, often improving physicochemical properties like solubility compared to more rigid aromatic systems. The 3,4-difluorophenoxy group is frequently employed to mitigate metabolic oxidation of the aromatic ring, a common liability for many drug candidates. Understanding the interplay of these structural features on the core properties of solubility and stability is therefore paramount.

This document serves as a practical, hands-on manual for any scientist tasked with characterizing this molecule or its analogs. We will detail the necessary experimental workflows, explain the scientific principles underpinning each choice, and provide templates for robust data presentation.

Part 1: Comprehensive Solubility Profiling

Solubility is not a single value but a context-dependent property. For drug discovery, the two most critical measurements are thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is the absolute ceiling of solubility and is critical for understanding bioavailability and for developing late-stage formulations.

  • Kinetic Solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically DMSO), begins to precipitate. This value is more relevant to high-throughput screening (HTS) environments where compounds are tested under non-equilibrium conditions.

Structural & Physicochemical Predictions

Before embarking on experimental work, a quick analysis of the structure can inform our expectations:

  • Azetidine Ring: Contains a basic nitrogen atom. We can predict a pKa in the range of 8-9.5, suggesting the molecule will be protonated and more soluble at acidic pH.

  • Difluorophenoxy Group: This moiety is hydrophobic and will decrease aqueous solubility. The fluorine atoms are electron-withdrawing but have a minimal direct impact on the ether oxygen's basicity.

  • Overall Molecule: The molecule has a calculated LogP (cLogP) that suggests moderate lipophilicity. It has hydrogen bond acceptors (N, O, F) but no donors, which can influence its interaction with water.

Experimental Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This gold-standard method, adapted from OECD Guideline 105, measures the true equilibrium solubility.

Rationale: By allowing the system to reach equilibrium over an extended period (24-72 hours), this method ensures that the measured concentration represents the maximum amount of compound that can be dissolved in the aqueous medium, free from artifacts of supersaturation or slow dissolution rates.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid this compound to a series of glass vials containing the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline). Ensure enough solid is present that it remains visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (typically 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let excess solid settle. Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter (low-binding, such as PVDF) to remove all undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared from a known stock solution.

  • Verification: The solid material remaining in the vial should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.

Experimental Protocol 2: Kinetic Aqueous Solubility (High-Throughput Method)

This method is designed for speed and is ideal for screening large numbers of compounds in early discovery.

Rationale: This protocol mimics the process of HTS assays, where a compound is rapidly diluted from a DMSO stock into an aqueous buffer. The resulting measurement of precipitation onset is highly relevant for predicting potential issues in such assays.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using a liquid handler, rapidly add the DMSO solutions to a 96-well plate containing the aqueous buffer (e.g., pH 7.4 PBS). The final DMSO concentration should be kept low and consistent, typically ≤1%.

  • Incubation & Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation: Solubility Profile Summary

All solubility data should be compiled into a clear, concise table.

Medium Method Temperature (°C) Solubility (µg/mL) Solubility (µM)
pH 7.4 PBSThermodynamic25Experimental ValueExperimental Value
pH 5.0 AcetateThermodynamic25Experimental ValueExperimental Value
pH 7.4 PBSKinetic (1% DMSO)25Experimental ValueExperimental Value
SGF (Simulated Gastric Fluid)Thermodynamic37Experimental ValueExperimental Value
SIF (Simulated Intestinal Fluid)Thermodynamic37Experimental ValueExperimental Value
PEG 400Equilibrium25Experimental ValueExperimental Value
EthanolEquilibrium25Experimental ValueExperimental Value
Diagram: Solubility Assessment Workflow

G cluster_0 Solubility Profiling Workflow Start Compound Available Pred In Silico Prediction (pKa, cLogP) Start->Pred Structural Analysis Kinetic Kinetic Solubility (Nephelometry) Pred->Kinetic Early Discovery (High-Throughput) Thermo Thermodynamic Solubility (Shake-Flask) Pred->Thermo Lead Optimization (Gold Standard) Data Compile Data & Assess Kinetic->Data Organic Formulation Vehicle Solubility (PEG, EtOH) Thermo->Organic Pre-formulation Thermo->Data Organic->Data

Caption: Decision workflow for solubility characterization.

Part 2: Chemical Stability Assessment

A stable molecule is essential for ensuring a consistent dose reaches the target and for maintaining a safe impurity profile. Forced degradation studies are accelerated experiments designed to predict the long-term stability of a drug candidate and identify its likely degradation products. These studies are a core component of the ICH Q1A(R2) guidelines.

Analytical Prerequisite: The Stability-Indicating Method

Before commencing stability studies, a robust analytical method, typically HPLC or UPLC, must be developed. A method is considered "stability-indicating" if it can accurately quantify the parent compound and separate it from all potential degradation products and impurities without interference.

Starting Point for Method Development:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.

  • Detector: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths and a Mass Spectrometer (MS) to identify degradants.

Experimental Protocol 3: Forced Degradation Study

Rationale: By exposing the compound to harsh conditions exceeding those expected during storage and use, we can rapidly identify potential degradation pathways. This information is crucial for guiding formulation development, defining storage conditions, and identifying critical quality attributes.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution and incubate. A control sample (stock solution in neutral water/buffer) should be run in parallel at each temperature.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60 °C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60 °C for 2, 8, and 24 hours.

    • Neutral Hydrolysis: Mix with purified water. Incubate at 60 °C for 2, 8, and 24 hours.

    • Oxidation: Mix with 3% H₂O₂. Incubate at room temperature for 2, 8, and 24 hours, protected from light.

    • Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Time Point Sampling: At each designated time point, pull an aliquot of the stressed sample. Quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

  • Analysis: Dilute the quenched sample to a suitable concentration (e.g., 50 µg/mL) and analyze immediately using the stability-indicating HPLC-MS method.

  • Data Interpretation: Calculate the percentage of the parent compound remaining. Analyze the chromatograms for any new peaks corresponding to degradation products. Use MS data to propose structures for these degradants. The goal is to achieve 5-20% degradation to ensure the pathways are revealed without completely destroying the parent compound.

Data Presentation: Forced Degradation Summary
Stress Condition Time (hours) Temperature (°C) % Parent Remaining No. of Degradants >0.1% Observations
0.1 N HCl2460Experimental ValueExperimental Valuee.g., Major degradant at RRT 0.85
0.1 N NaOH2460Experimental ValueExperimental Valuee.g., Rapid degradation observed
Water2460Experimental ValueExperimental Valuee.g., Stable
3% H₂O₂24RTExperimental ValueExperimental Valuee.g., N-oxide formation suspected
Light (ICH Q1B)--Experimental ValueExperimental Valuee.g., Photostable
Diagram: Chemical Stability Workflow

G cluster_1 Chemical Stability Workflow Start Develop Stability- Indicating Method (HPLC) Forced Forced Degradation Study (ICH Q1A) Start->Forced Acid Acid Hydrolysis (HCl) Forced->Acid Base Base Hydrolysis (NaOH) Forced->Base Ox Oxidation (H₂O₂) Forced->Ox Photo Photostability (ICH Q1B) Forced->Photo Analysis Analyze via HPLC-MS Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Report Summarize Data & Identify Degradants Analysis->Report

Caption: Workflow for a forced degradation stability study.

Conclusion

The systematic characterization of solubility and stability is a non-negotiable step in the progression of any new chemical entity. For a promising scaffold like this compound, the protocols and strategies outlined in this guide provide a robust framework for generating a comprehensive data package. By employing both thermodynamic and kinetic solubility assays, researchers can gain insights relevant to both biopharmaceutical performance and in vitro screening. Similarly, a well-designed forced degradation study not only establishes the compound's intrinsic stability but also proactively identifies potential liabilities that can be mitigated through rational formulation design or structural modification. Adherence to these principles will enable project teams to make informed, data-driven decisions, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Title: Drug-like properties and the causes of poor solubility and poor permeability. Source: Journal of Pharmacological and Toxicological Methods, 2001. URL: [Link]

  • Title: The Azetidine Ring in Medicinal Chemistry. Source: Future Medicinal Chemistry, 2014. URL: [Link]

  • Title: Differentiating with Dissolution: A Perspective on the Proper Use of Solubility and Dissolution in Drug Discovery and Development. Source: Molecular Pharmaceutics, 2021. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility. Source: Organisation for Economic Co-operation and Development (OECD), 1995. URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2003. URL: [Link]

The Ascendant Scaffold: A Technical Guide to the Chemical Space of 3-Phenoxyazetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine motif, a four-membered saturated heterocycle, has emerged from the shadow of its more celebrated five- and six-membered cousins to become a "privileged scaffold" in modern medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to introduce a three-dimensional character into otherwise flat molecules, offers a compelling strategy for enhancing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the 3-phenoxyazetidine core, a versatile building block that marries the desirable features of the azetidine ring with the vast potential for chemical diversification offered by the phenoxy group. We will dissect the synthetic pathways to this scaffold, illuminate strategies for navigating its chemical space, and present a case study on its application in the development of novel therapeutics, thereby equipping researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this remarkable scaffold.

The 3-Phenoxyazetidine Core: Structural and Physicochemical Attributes

The 3-phenoxyazetidine scaffold is characterized by an azetidine ring substituted at the 3-position with a phenoxy group. This seemingly simple combination imparts a unique set of properties that are highly advantageous in drug design.

Structural Features:

  • IUPAC Name: 3-phenoxyazetidine

  • Molecular Formula: C₉H₁₁NO

  • CAS Number: 76263-18-8[1]

The strained four-membered ring of azetidine provides a rigid framework that can help to lock in a specific conformation, which is often crucial for high-affinity binding to a biological target. The phenoxy group serves as a versatile anchor for introducing a wide array of substituents, allowing for the fine-tuning of electronic and steric properties.

Physicochemical Properties:

A summary of the key physicochemical properties of 3-phenoxyazetidine and its hydrochloride salt are presented below.

PropertyValue
Molecular Weight149.19 g/mol
Boiling Point (Predicted)240 °C
Melting Point (HCl salt)120-122 °C
pKa (Predicted)9.15 ± 0.40

Synthesis of the 3-Phenoxyazetidine Scaffold: Key Methodologies

The accessibility of a scaffold is paramount to its utility in drug discovery. Fortunately, several robust synthetic routes to 3-phenoxyazetidine have been established, with the most common starting from the commercially available N-Boc-3-hydroxyazetidine.

Williamson Ether Synthesis

A classical and reliable method for forming the ether linkage is the Williamson ether synthesis. This approach involves the deprotonation of a phenol followed by nucleophilic attack on an electrophilic azetidine. A common variation involves the reaction of N-Boc-3-hydroxyazetidine with a phenol in the presence of a base.

Experimental Protocol: Synthesis of N-Boc-3-phenoxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) and phenol (1.2 equivalents) in anhydrous dimethylformamide (DMF, 0.2 M), add potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at 80°C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of 3-phenoxyazetidine, proceeding via an alkoxyphosphonium salt intermediate. This reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.

Experimental Protocol: Mitsunobu Reaction for N-Boc-3-phenoxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent), phenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Deprotection of the Azetidine Nitrogen

Following the successful formation of the phenoxy ether, the Boc protecting group on the azetidine nitrogen can be readily removed under acidic conditions to yield the free base or its corresponding salt.

Experimental Protocol: Boc Deprotection

  • Dissolve N-Boc-3-phenoxyazetidine (1.0 equivalent) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.

Synthesis_of_3_Phenoxyazetidine cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction cluster_deprotection Deprotection N-Boc-3-hydroxyazetidine_W N-Boc-3-hydroxyazetidine N-Boc-3-phenoxyazetidine_W N-Boc-3-phenoxyazetidine N-Boc-3-hydroxyazetidine_W->N-Boc-3-phenoxyazetidine_W Phenol_W Phenol Phenol_W->N-Boc-3-phenoxyazetidine_W Base_W Base (e.g., K2CO3) Base_W->N-Boc-3-phenoxyazetidine_W N-Boc-3-hydroxyazetidine_M N-Boc-3-hydroxyazetidine N-Boc-3-phenoxyazetidine_M N-Boc-3-phenoxyazetidine N-Boc-3-hydroxyazetidine_M->N-Boc-3-phenoxyazetidine_M Phenol_M Phenol Phenol_M->N-Boc-3-phenoxyazetidine_M PPh3_DEAD PPh3, DEAD/DIAD PPh3_DEAD->N-Boc-3-phenoxyazetidine_M N-Boc-3-phenoxyazetidine_D N-Boc-3-phenoxyazetidine 3-Phenoxyazetidine_D 3-Phenoxyazetidine N-Boc-3-phenoxyazetidine_D->3-Phenoxyazetidine_D Acid_D Acid (e.g., HCl) Acid_D->3-Phenoxyazetidine_D

Caption: Synthetic routes to 3-phenoxyazetidine.

Exploring the Chemical Space: N-Functionalization Strategies

With the 3-phenoxyazetidine core in hand, the exploration of its chemical space is primarily achieved through functionalization of the secondary amine on the azetidine ring. This allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

N-Alkylation

Reductive amination or direct alkylation with alkyl halides are common methods to introduce alkyl groups onto the azetidine nitrogen.

Experimental Protocol: N-Benzylation

  • To a solution of 3-phenoxyazetidine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

N-Acylation

Acyl chlorides or activated carboxylic acids can be used to form amides, providing another avenue for diversification.

N-Arylation

Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents, significantly expanding the accessible chemical space.

N_Functionalization cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation 3-Phenoxyazetidine 3-Phenoxyazetidine Alkyl_Halide R-X 3-Phenoxyazetidine->Alkyl_Halide Acyl_Chloride R-COCl 3-Phenoxyazetidine->Acyl_Chloride Aryl_Halide Ar-X 3-Phenoxyazetidine->Aryl_Halide N-Alkyl N-Alkyl-3-phenoxyazetidine Alkyl_Halide->N-Alkyl N-Acyl N-Acyl-3-phenoxyazetidine Acyl_Chloride->N-Acyl N-Aryl N-Aryl-3-phenoxyazetidine Aryl_Halide->N-Aryl

Caption: N-Functionalization of 3-phenoxyazetidine.

Characterization: Spectroscopic Profile

Thorough characterization of the synthesized compounds is essential. The following tables provide the predicted spectroscopic data for the parent 3-phenoxyazetidine.

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30 - 7.40m2HAr-H (meta)
~6.90 - 7.00m3HAr-H (ortho, para)
~4.80 - 4.90m1HO-CH (azetidine)
~4.00 - 4.10t2HCH₂ (azetidine)
~3.80 - 3.90t2HCH₂ (azetidine)
~2.50 (broad)s1HNH

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~158.0Ar-C (ipso, attached to O)
~129.5Ar-CH (meta)
~121.0Ar-CH (para)
~115.0Ar-CH (ortho)
~70.0O-CH (azetidine)
~50.0CH₂ (azetidine)

IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~3350N-H stretch
~3050Ar C-H stretch
~2900Aliphatic C-H stretch
~1600, 1490Ar C=C stretch
~1240Ar-O-C stretch

Case Study: 3-Phenoxyazetidine Analogs as Triple Reuptake Inhibitors

To illustrate the potential of the 3-phenoxyazetidine scaffold in drug discovery, we will examine a study on closely related 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs) for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][3] The insights gained from this study are highly applicable to the exploration of the 3-phenoxyazetidine chemical space.

The development of TRIs is a promising strategy for the treatment of depression and other CNS disorders.[4] A study by Han et al. explored a series of 3-aminoazetidine derivatives, which can be considered bioisosteres of 3-phenoxyazetidines, for their ability to inhibit SERT, NET, and DAT.[2][3]

Structure-Activity Relationship (SAR) Highlights:

The study revealed several key SAR trends that can guide the design of novel 3-phenoxyazetidine-based TRIs.[2]

  • N-Substitution on the Azetidine Ring: The nature of the substituent on the azetidine nitrogen was found to be critical for activity. A (3,4-dichlorophenyl)propyl group was identified as a favorable substituent for potent triple reuptake inhibition.

  • Substitution on the 3-Position Linker: The length and nature of the linker at the 3-position of the azetidine ring also significantly influenced activity.

  • Aromatic Substitution: The substitution pattern on the aromatic ring attached to the 3-position linker provided another handle for modulating potency and selectivity.

Comparative Inhibitory Activities of 3-Aminoazetidine Analogs

The following table summarizes the in vitro inhibitory activities (IC₅₀ in nM) of selected 3-aminoazetidine analogs from the study by Han et al.[2][3]

CompoundhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
10dl H3,4-Cl₂-Ph1.23.424.1
10dm H4-Cl-Ph2.38.155.2
10dn H3-Cl-Ph3.512.589.7

These results demonstrate that potent TRIs can be developed from the 3-substituted azetidine scaffold. The lead compound, 10dl , exhibited excellent potency against all three monoamine transporters.[3] This provides a strong rationale for exploring the 3-phenoxyazetidine scaffold in a similar manner, where the phenoxy ring can be substituted to optimize interactions with the transporter binding sites.

SAR_Concept Core_Scaffold 3-Phenoxyazetidine Core N_Substituent N-Substituent (e.g., Arylpropyl) Core_Scaffold->N_Substituent Modulates Potency & Selectivity Phenoxy_Substituents Phenoxy Substituents (e.g., Cl, MeO) Core_Scaffold->Phenoxy_Substituents Fine-tunes Binding & Properties Biological_Target Biological Target (e.g., SERT, NET, DAT) N_Substituent->Biological_Target Interacts with Phenoxy_Substituents->Biological_Target Interacts with

Caption: SAR exploration of the 3-phenoxyazetidine scaffold.

Conclusion and Future Directions

The 3-phenoxyazetidine scaffold represents a highly promising and versatile starting point for the design of novel therapeutic agents. Its straightforward synthesis, coupled with the vast opportunities for chemical diversification at both the azetidine nitrogen and the phenoxy ring, makes it an attractive platform for medicinal chemists. The demonstrated potential of closely related analogs as potent triple reuptake inhibitors underscores the value of this scaffold in the development of treatments for CNS disorders.

Future exploration of the 3-phenoxyazetidine chemical space could involve:

  • Scaffold Hopping: Utilizing the 3-phenoxyazetidine core as a starting point for the design of novel scaffolds with similar pharmacophoric features.

  • Bioisosteric Replacement: Replacing the phenoxy group with other aromatic or heteroaromatic systems to modulate physicochemical properties and explore new binding interactions.

  • Application to Other Targets: Investigating the utility of the 3-phenoxyazetidine scaffold against a broader range of biological targets, including enzymes and other receptors.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space of 3-phenoxyazetidines and unlock their full potential in the quest for new and improved medicines.

References

  • Unlocking Potential: 3-Phenoxyazetidine and its Analogs as Triple Reuptake Inhibitors - Benchchem. (URL: )
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (URL: [Link])

  • Approaches to Scaffold Hopping for Identifying New Bioactive Compounds and the Contribution of Artificial Intelligence - PubMed. (URL: [Link])

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for N-Alkylation of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-(3,4-Difluorophenoxy)azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, while lending a degree of kinetic stability, provides a unique three-dimensional geometry that can favorably influence the binding of small molecules to biological targets.[1] The incorporation of a 3-(3,4-difluorophenoxy) moiety introduces a valuable combination of properties. The difluorophenyl group can engage in favorable interactions with protein targets, such as dipole-dipole and hydrogen bond interactions, while also modulating the physicochemical properties of the molecule, including lipophilicity and metabolic stability.

The secondary amine of this compound is a key functional handle that allows for the introduction of a wide array of substituents through N-alkylation. This process is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and technical insights into the two most common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Mechanistic Insights: The "Why" Behind the Protocols

A thorough understanding of the underlying reaction mechanisms is paramount for successful and reproducible synthetic outcomes. The choice of reagents and reaction conditions is not arbitrary but is dictated by the principles of chemical reactivity.

Direct N-Alkylation with Alkyl Halides: An SN2 Pathway

The direct alkylation of this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]

A crucial component of this reaction is the presence of a base. The initial SN2 reaction results in the formation of an ammonium salt, which is acidic. The base serves two critical purposes: it neutralizes the newly formed ammonium salt to regenerate the neutral, nucleophilic tertiary amine, and it scavenges the hydrogen halide byproduct generated during the reaction.[2] Potassium carbonate (K₂CO₃) is a commonly employed inorganic base for this purpose. It is effective, cost-efficient, and its heterogeneous nature in many organic solvents can simplify work-up procedures.[3][4]

G Direct N-Alkylation (SN2) Workflow Azetidine This compound ReactionMixture Reaction Mixture Azetidine->ReactionMixture AlkylHalide Alkyl Halide (R-X) AlkylHalide->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., Acetonitrile) Solvent->ReactionMixture Heat Heat (Optional) Heat->ReactionMixture SN2 SN2 Attack ReactionMixture->SN2 Nucleophilic Attack AmmoniumSalt Intermediate Ammonium Salt SN2->AmmoniumSalt Deprotonation Deprotonation AmmoniumSalt->Deprotonation Base Product N-Alkyl-3-(3,4-difluorophenoxy)azetidine Deprotonation->Product Byproduct Salt Byproduct (e.g., KX + KHCO₃) Deprotonation->Byproduct Workup Aqueous Work-up & Purification Product->Workup Byproduct->Workup

Caption: Workflow for Direct N-Alkylation.

Reductive Amination: A Tandem Imine Formation and Reduction

Reductive amination is a powerful and highly versatile method for N-alkylation that proceeds in a one-pot fashion. The reaction begins with the condensation of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate. This step is often catalyzed by a weak acid.[5][6]

The newly formed iminium ion is then reduced in situ by a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity for reducing the iminium ion in the presence of the starting carbonyl compound.[5][7] The electron-withdrawing acetate groups on the borohydride attenuate its reducing power, preventing the reduction of the aldehyde or ketone starting material.[5]

G Reductive Amination Workflow Azetidine This compound ReactionMixture Reaction Mixture Azetidine->ReactionMixture Carbonyl Aldehyde/Ketone (R'C(O)R'') Carbonyl->ReactionMixture Solvent Solvent (e.g., DCE) Solvent->ReactionMixture AcidCatalyst Weak Acid (Optional) AcidCatalyst->ReactionMixture IminiumFormation Iminium Ion Formation ReactionMixture->IminiumFormation Condensation IminiumIon Iminium Ion Intermediate IminiumFormation->IminiumIon Reduction Hydride Transfer IminiumIon->Reduction NaBH(OAc)₃ ReducingAgent NaBH(OAc)₃ ReducingAgent->Reduction Product N-Alkyl-3-(3,4-difluorophenoxy)azetidine Reduction->Product Workup Aqueous Work-up & Purification Product->Workup

Caption: Workflow for Reductive Amination.

Data Presentation: A Comparative Overview of N-Alkylation Methods

The following tables provide representative data for the N-alkylation of 3-phenoxyazetidine derivatives, which serve as a close proxy for the reactivity of this compound. These data are intended to guide experimental design and optimization.[8]

Table 1: Direct N-Alkylation of 3-Phenoxyazetidine Derivatives with Alkyl Halides [8]

EntryAlkylating AgentBaseSolventReaction Time (h)Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile692
2Ethyl iodideEt₃NDichloromethane1285
31-bromobutaneNaHTetrahydrofuran888
4Methyl p-toluenesulfonateDIPEAN,N-Dimethylformamide1090

Table 2: Reductive Amination of 3-Phenylazetidine with Various Carbonyl Compounds [9]

EntryCarbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane4-12>90
2CyclohexanoneNaBH(OAc)₃Dichloromethane6-1885-95
3AcetoneNaBH(OAc)₃Dichloromethane12-2480-90

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Alkyl halides can be toxic and should be handled with care. Anhydrous solvents are often flammable. Consult the Safety Data Sheets (SDS) for all reagents before use.[10][11][12]

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate.

Materials:

  • This compound hydrochloride[13][14]

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (3.0 eq) to the suspension. The additional equivalent of base is to neutralize the hydrochloride salt.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azetidine.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general method for the N-alkylation of this compound via reductive amination with an aldehyde.

Materials:

  • This compound hydrochloride[13][14]

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add triethylamine (1.1 eq) to the suspension to liberate the free base.

  • Add the aldehyde (1.1 eq) to the reaction mixture and stir at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated azetidine.

Conclusion and Future Perspectives

The N-alkylation of this compound is a fundamental transformation that provides access to a diverse range of compounds with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination are robust and reliable methods for achieving this transformation. The choice of method will depend on the specific alkyl group to be introduced and the overall synthetic strategy. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient and rational synthesis of novel azetidine-based compounds. Future work in this area may focus on the development of more sustainable and atom-economical N-alkylation methods, such as catalytic borrowing hydrogen approaches.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
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  • Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(4-Fluoro-phenoxy)-azetidine. Retrieved from [Link]

  • Fluorochem Ltd. (2024). Safety Data Sheet: 3-(2,4-Difluorophenoxy)azetidine.
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  • Google Patents. (2016).
  • Carreira, E. M., & Seayad, J. (2020). A general carbonyl alkylative amination for tertiary amine synthesis.
  • Rowe, S. M., Wuest, W. M., & Minbiole, K. P. C. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14197–14205.
  • Nature. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
  • Tayama, E., & Sugai, S. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25484–25493.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Salunkhe, R. B., & Chaudhari, M. B. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Salunkhe, R. B., & Chaudhari, M. B. (2006). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
  • Jorapur, Y. R., & Rajagopal, G. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(36), 6341–6344.
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  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215.
  • Kaabi, A., Ayadi, W., & Dridi, C. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87–97.
  • Fülöp, F., & Kiss, L. (2014). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. European Journal of Organic Chemistry, 2014(26), 5693–5704.
  • Liang, S.-S., Chen, Y.-C., & Chen, B.-H. (2016). A novel reductive amination method with isotopic formaldehydes for the preparation of internal standard and standards for determining organosulfur compounds in garlic. Food Chemistry, 200, 25–31.
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  • Khachatryan, D. S., & Matevosyan, K. R. (2016). Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis. Russian Chemical Bulletin, 65(1), 14–28.
  • Cik, G., & Krajnovic, D. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • White, J. D., & Wu, D. J. (1978). Alkylations with Potassium Carbonate in Dimethylformamide. The Journal of Organic Chemistry, 43(13), 2715–2717.
  • Scott, D. J., Fuchter, M. J., & Ashley, A. E. (2018). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
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  • Wu, C., Li, R., Dearborn, D., & Wang, Y. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Journal of Labelled Compounds and Radiopharmaceuticals, 55(6), 213–217.
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Application Notes & Protocols: Leveraging 3-(3,4-Difluorophenoxy)azetidine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can positively influence the pharmacokinetic profile of a drug candidate.[3] Molecules incorporating the azetidine motif often exhibit enhanced metabolic stability, improved solubility, and a greater propensity for specific receptor interactions compared to their more flexible acyclic or larger ring counterparts.[3][4] The predefined spatial orientation of substituents on the rigid azetidine core can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity.[2]

The specific building block, 3-(3,4-Difluorophenoxy)azetidine, introduces a difluorophenoxy moiety, a common functional group in medicinal chemistry known to enhance binding affinity and modulate electronic properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis (SPS) to generate diverse chemical libraries for screening and lead optimization.

The Synergy of this compound and Solid-Phase Synthesis

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the rapid generation of compound libraries.[5][6] By anchoring a starting material to a solid support (resin), reagents and byproducts in the solution phase can be easily removed by simple filtration and washing steps, thus streamlining the purification process.[5] This methodology is particularly well-suited for the construction of libraries based on a common core scaffold, such as this compound.

The combination of the desirable properties of the azetidine scaffold with the efficiency of solid-phase synthesis enables the exploration of a vast chemical space around this privileged core. This approach facilitates the systematic modification of the azetidine ring, allowing for the rapid generation of structure-activity relationships (SAR) and the optimization of lead compounds.

Experimental Protocols

The following protocols outline a strategic workflow for the utilization of this compound in solid-phase synthesis. The protocols are designed to be robust and adaptable, providing a solid foundation for library synthesis.

Part 1: Immobilization of the Azetidine Scaffold

The initial and most critical step is the covalent attachment of the this compound core to a suitable solid support. The choice of resin and linker is crucial and will dictate the subsequent synthetic steps and the final cleavage conditions. Here, we propose the use of a Wang resin, which allows for cleavage under acidic conditions to yield a carboxylic acid, a versatile functional group for further derivatization or biological testing.

Protocol 1.1: Immobilization of N-Boc-3-(3,4-Difluorophenoxy)azetidine onto Wang Resin

This protocol assumes the starting material is the N-Boc protected form of this compound, which is a common protecting group strategy in peptide synthesis and is applicable here.

Materials:

  • N-Boc-3-(3,a4-Difluorophenoxy)azetidine

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Activation: In a separate flask, dissolve N-Boc-3-(3,4-Difluorophenoxy)azetidine (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in anhydrous DCM (10 mL).

  • Coupling: Add the solution from step 2 to the swollen resin. Then, add DIC (3 eq., 3.0 mmol) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solvent and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM for 2 hours. Wash as described in step 5 and dry.

Causality Behind Experimental Choices:

  • N-Boc Protection: The Boc group protects the azetidine nitrogen from participating in unwanted side reactions during immobilization and subsequent diversification steps. It is stable to the coupling conditions but can be readily removed with mild acid.

  • Wang Resin: This resin is chosen for its compatibility with a wide range of reaction conditions and its acid-labile linker, which allows for the release of the final product with a free carboxylic acid.

  • DIC/DMAP: This is a common and efficient coupling system for esterification reactions. DIC activates the carboxylic acid (in this case, the hydroxyl group of the resin acts as the nucleophile), and DMAP serves as a catalyst.

Workflow for Azetidine Immobilization:

Caption: Workflow for the immobilization of the azetidine scaffold.

Part 2: On-Resin Diversification

With the azetidine scaffold securely anchored to the solid support, the next phase involves the diversification of the molecule. The secondary amine of the azetidine, after deprotection, serves as a key handle for introducing diversity.

Protocol 2.1: N-Boc Deprotection

Materials:

  • Immobilized N-Boc-3-(3,4-Difluorophenoxy)azetidine resin

  • 20% Trifluoroacetic acid (TFA) in DCM

  • DCM

  • 10% Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Deprotection: Treat the resin with 20% TFA in DCM (10 mL) for 30 minutes.

  • Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).

  • Neutralization: Treat the resin with 10% DIPEA in DCM (2 x 10 mL) for 5 minutes each.

  • Washing: Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL). The resin is now ready for the next coupling step.

Protocol 2.2: N-Acylation for Library Generation

This protocol describes a general procedure for acylating the deprotected azetidine nitrogen with a variety of carboxylic acids.

Materials:

  • Deprotected azetidine resin

  • A library of diverse carboxylic acids (R-COOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Use the deprotected and neutralized resin from Protocol 2.1.

  • Activation: In a separate vial, pre-activate the carboxylic acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.

  • Coupling: Add the activated carboxylic acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the solvent and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Table 1: Representative On-Resin Acylation Reactions

EntryCarboxylic Acid (R-COOH)Coupling Time (h)Expected Mass Increase (Da)
1Acetic Acid442.04
2Benzoic Acid4104.1
34-Chlorobenzoic Acid4138.5
4Cyclohexanecarboxylic Acid6110.1
5Boc-Gly-OH6157.2

Diversification Strategy:

G A Immobilized Azetidine B N-Boc Deprotection (TFA/DCM) A->B C Deprotected Azetidine B->C D N-Acylation (R-COOH, HBTU, DIPEA) C->D E Diversified Library on Resin D->E

Sources

Application Notes & Protocols: N-Acylation of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the N-acylation of 3-(3,4-difluorophenoxy)azetidine, a critical transformation for synthesizing libraries of compounds in drug discovery. The azetidine ring is a strained four-membered heterocycle that serves as a valuable scaffold in medicinal chemistry.[1][2] Its functionalization, particularly at the nitrogen atom, allows for the modulation of physicochemical and pharmacological properties. N-acylation introduces an amide functionality, a stable and ubiquitous group in pharmaceuticals, offering a robust method for structural diversification.[3][4]

This guide will delve into the core principles of the reaction, compare common methodologies, provide detailed step-by-step protocols, and offer insights into optimizing reaction conditions for this specific substrate.

Reaction Principles: Nucleophilic Acyl Substitution

The N-acylation of the secondary amine in this compound proceeds via a nucleophilic acyl substitution mechanism.[4][5] The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[4][6] This forms a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the final N-acylated azetidine product.[7]

A crucial consideration is that this compound is commonly supplied as a hydrochloride salt.[8][9][10] Therefore, a base is required not only to neutralize the acidic byproduct generated during the reaction (such as HCl when using acyl chlorides) but also to liberate the free amine from its salt form, enabling it to act as a nucleophile.[11]

Optimizing Reaction Parameters

The success of the N-acylation reaction hinges on the judicious selection of the acylating agent, base, solvent, and reaction temperature.

Choice of Acylating Agent
  • Acyl Chlorides: These are highly reactive acylating agents that provide rapid and often high-yielding reactions.[12] Their high reactivity, however, can also lead to side reactions if not controlled, and they generate hydrochloric acid as a byproduct, necessitating the use of a stoichiometric amount of base as a scavenger.[11]

  • Acid Anhydrides: Anhydrides are generally less reactive than their acyl chloride counterparts, which can improve selectivity in complex molecules.[13][14] The reaction byproduct is a carboxylic acid, which is less corrosive than HCl, but a base is still typically employed to drive the reaction to completion.[14]

Role of the Base

The choice of base is critical for both liberating the free amine and neutralizing acid byproducts.

  • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine): These are commonly used in anhydrous organic solvents.[7][15] They are effective at scavenging HCl but can sometimes be difficult to remove during workup. Pyridine can also act as a nucleophilic catalyst.[16][17]

  • Inorganic Bases (e.g., NaOH, K₂CO₃, NaHCO₃): These are often used in biphasic systems, a classic approach known as the Schotten-Baumann reaction .[18][19] In this setup, the reaction occurs in an organic solvent, while the aqueous base neutralizes the acid byproduct, effectively driving the reaction forward.[19] This method is robust, inexpensive, and simplifies workup, as the base and salt byproducts are easily removed with the aqueous phase.[18][19]

Solvent Selection

Aprotic solvents are typically preferred to avoid competitive reactions with the acylating agent.

  • Dichloromethane (DCM): A versatile and widely used solvent that dissolves the starting materials and is unreactive under most acylation conditions.

  • Tetrahydrofuran (THF), Diethyl Ether, and Ethyl Acetate: Also suitable choices, particularly for reactions that may be sensitive to chlorinated solvents.[20]

  • Two-Phase Systems (e.g., DCM/water or Ether/water): Employed for Schotten-Baumann conditions, where the organic phase contains the reactants and the aqueous phase contains the inorganic base.[5][19]

General Experimental Workflow

The overall process for the N-acylation of this compound can be visualized as a sequence of distinct stages, from initial setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve Azetidine Salt & Base in Solvent react Add Acylating Agent (Often at 0°C) prep->react stir Stir at RT Monitor by TLC/LC-MS react->stir quench Quench Reaction (e.g., with water) stir->quench extract Aqueous Wash & Phase Separation quench->extract purify Dry & Concentrate Organic Layer extract->purify column Purify by Column Chromatography purify->column analyze Characterize Product (NMR, MS, etc.) column->analyze

Caption: General workflow for N-acylation.

Comparative Data for N-Acylation Methods

The following table summarizes typical conditions and considerations for different N-acylation protocols.

MethodAcylating AgentBase (Equivalents)Solvent SystemTemperatureKey Considerations
Standard Amidation Acyl Chloride (1.1 eq)Triethylamine or DIPEA (2.2 eq)Anhydrous DCM0°C to RTFast and high-yielding. Requires anhydrous conditions. Base removal can be tedious.
Anhydride Acylation Acid Anhydride (1.2 eq)Pyridine or TEA (1.5 eq)Anhydrous DCM or THFRT to 40°CMilder than acyl chlorides.[13] Good for sensitive substrates. May require heating.
Schotten-Baumann Acyl Chloride (1.1 eq)2M NaOH (aq) (3.0 eq)DCM / Water0°C to RTRobust and scalable.[18][19] Easy workup. Risk of acyl chloride hydrolysis.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Acyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol A: N-Acylation using Acetyl Chloride and Triethylamine

This protocol describes a standard procedure using an acyl chloride and a tertiary amine base in an anhydrous organic solvent.

  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the resulting suspension to 0°C in an ice bath.

  • Free Amine Liberation: Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 15-20 minutes at 0°C. The initial 1.1 eq of TEA neutralizes the HCl salt to form the free amine, while the subsequent 1.1 eq will scavenge the HCl generated in the next step.

  • Acylation: Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous sodium bicarbonate solution (to remove acidic impurities), and finally with brine.[21]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-acetyl-3-(3,4-difluorophenoxy)azetidine.

Protocol B: N-Acylation using Schotten-Baumann Conditions

This protocol utilizes a robust biphasic system, ideal for simple and reactive acyl chlorides.[19]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a mixture of DCM (approx. 0.2 M) and 2 M aqueous sodium hydroxide (3.0 eq).

  • Reaction Setup: Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.

  • Acylation: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the mixture. The vigorous stirring is essential to ensure efficient mixing between the two phases.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with a fresh portion of DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.

Conclusion

The N-acylation of this compound is a versatile and fundamental reaction for generating novel chemical entities in drug discovery. By understanding the underlying principles of nucleophilic acyl substitution and carefully selecting the acylating agent, base, and solvent system, researchers can efficiently synthesize a diverse range of N-acylated azetidine derivatives. Both standard anhydrous methods using tertiary amine bases and robust biphasic Schotten-Baumann conditions provide reliable pathways to the desired products, each with distinct advantages that can be leveraged depending on the specific synthetic goal.

References

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Ouarna, S., K'tir, H., Lakrout, S., Ghorab, H., Amira, A., Aouf, Z., Berredjem, M., & Aouf, N.-E. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13518-13530. Retrieved from [Link]

  • Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]

  • Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2023). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 25(30), 5580–5584. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]

  • Palkowitz, M. D. (2023). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Semantic Scholar. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Polymerization of Azetidines and Azetidine Derivatives. Retrieved from [Link]

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  • Clamor, N., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-9. Retrieved from [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides). Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Allery Chemistry. (2016, October 31). Acylation (Acid Anhydride Reactions) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of N-alkaloidacyl derivatives of phenothiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. Retrieved from [Link]

  • Clamor, N., et al. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. Retrieved from [Link]

  • Leslie, J. M. (2020, October 2). Acylation using an anhydride example [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.06 Acylation by Anhydrides and Esters [Video]. YouTube. Retrieved from [Link]

  • PLOS One. (2024). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. PLOS One, 19(1), e0295834. Retrieved from [Link]

  • Clamor, N., et al. (2023). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Cambridge Open Engage. Retrieved from [Link]

  • Allery Chemistry. (2015, December 12). Acylation (Acid Chloride Reactions) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
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Application Notes: The Strategic Use of 3-(3,4-Difluorophenoxy)azetidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Fragment for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics.[1][2] Unlike traditional high-throughput screening (HTS), which surveys large, complex molecules, FBDD screens low molecular weight compounds ("fragments") to identify weak but highly efficient binding events.[3] These initial hits are then optimized through structure-guided chemistry into potent lead compounds.[1]

Within the vast chemical space available for fragment library design, certain structural motifs, often called "privileged scaffolds," offer distinct advantages. The azetidine ring is one such scaffold.[4][5] This application note provides a detailed guide to the strategic application of a specific, high-value fragment, 3-(3,4-Difluorophenoxy)azetidine , in FBDD campaigns. We will explore the synergistic benefits of its constituent parts—the rigid, three-dimensional azetidine core and the fluorine-labeled phenoxy group—and provide detailed protocols for its deployment in screening and hit-to-lead optimization workflows.

The Strategic Value of the this compound Fragment

The utility of this fragment stems from the powerful combination of two key structural features: the azetidine scaffold and the difluorinated aromatic ring.

The Azetidine Scaffold: A Gateway to Improved Drug-like Properties

The four-membered, nitrogen-containing azetidine ring is increasingly recognized as a superior building block in medicinal chemistry.[6][7] Its incorporation into drug candidates has been shown to confer significant advantages:

  • Three-Dimensionality (3D) and Rigidity: The strained, non-planar nature of the azetidine ring introduces a well-defined 3D geometry into molecules.[4] This conformational rigidity reduces the entropic penalty upon binding to a target, often leading to more potent and selective interactions.

  • Enhanced Physicochemical Properties: As a highly sp³-rich scaffold, azetidine can improve key drug-like properties such as aqueous solubility and metabolic stability when used as a bioisosteric replacement for more lipophilic or metabolically labile groups like piperidines or pyrrolidines.[4][6]

  • Proven Clinical Relevance: The value of the azetidine motif is validated by its presence in several FDA-approved drugs, including the kinase inhibitors Baricitinib and Cobimetinib, where it contributes to enhanced pharmacokinetic profiles and receptor selectivity.[6]

The 3,4-Difluorophenoxy Moiety: An Ideal Reporter for Fragment Screening

The strategic placement of fluorine atoms on a fragment is a cornerstone of modern FBDD. Approximately 20% of all commercialized drugs contain fluorine, a testament to its ability to modulate potency and pharmacokinetic properties.[8] For FBDD, its true power lies in its utility as a biophysical probe:

  • ¹⁹F-NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it exceptionally sensitive for Nuclear Magnetic Resonance (NMR) spectroscopy.[9] Since fluorine is absent in biological systems, ¹⁹F-NMR provides a background-free signal, allowing for the unambiguous detection of fragment binding to a target protein, even in complex mixtures (cocktails).[10][11]

  • X-ray Crystallography: The high electron density of fluorine atoms provides a clear and unambiguous signal in electron density maps, greatly facilitating the correct placement and orientation of a bound fragment during crystallographic structure determination.

The combination of these two moieties in a single fragment creates a powerful tool for FBDD, as illustrated below.

Fragment This compound Azetidine Azetidine Scaffold Fragment->Azetidine Fluorine Difluorophenoxy Moiety Fragment->Fluorine Prop1 Rigidity & 3D Shape Azetidine->Prop1 Prop2 Improved Solubility & Metabolic Stability Azetidine->Prop2 Prop3 ¹⁹F-NMR Reporter Group Fluorine->Prop3 Prop4 Crystallographic Handle Fluorine->Prop4

Caption: Key advantageous features of the this compound fragment.

Physicochemical Properties

This fragment is designed to comply with the widely accepted "Rule of Three," which defines the ideal physicochemical space for fragment libraries.

PropertyValue"Rule of Three" Guideline
CAS Number 954220-76-9[12]N/A
Molecular Formula C₉H₉F₂NON/A
Molecular Weight 185.17 g/mol ≤ 300 Da
cLogP 1.6 (Predicted)≤ 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 2≤ 3
Rotatable Bonds 2≤ 3

Experimental Workflows and Protocols

The following section details a robust, multi-stage workflow for the effective application of this compound in an FBDD campaign.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screen ¹⁹F-NMR Screening (Ligand-Observed) Hit_ID Hit Identification (Chemical Shift Perturbation) Screen->Hit_ID SPR Surface Plasmon Resonance (SPR) (Affinity Determination - KD) Hit_ID->SPR Orthogonal Confirmation Xtal X-ray Crystallography (Binding Mode Determination) Comp_Chem Computational Chemistry (In Silico Analog Design) Xtal->Comp_Chem Structure-Based Design Synthesis Analog Synthesis (Structure-Guided Design) Comp_Chem->Synthesis Assay Iterative Re-assaying (Potency & Property Improvement) Synthesis->Assay

Caption: FBDD workflow for this compound from screening to lead optimization.

Part A: Primary Screening Protocol using ¹⁹F-NMR Spectroscopy

Causality: This method is chosen as the primary screen because of its high sensitivity, low false-positive rate, and ability to screen fragments in cocktails, thereby increasing throughput.[9][10] The ¹⁹F nucleus on the fragment serves as a direct reporter of its binding environment.

Protocol:

  • Sample Preparation:

    • Protein Stock: Prepare a concentrated stock solution of the target protein (e.g., 50-100 µM) in a deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O). Ensure the protein is stable and monodisperse under these conditions.

    • Fragment Stock: Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

    • NMR Samples:

      • Reference Sample: Prepare a sample containing 200 µM of the fragment in the deuterated buffer with the same final percentage of DMSO-d₆ as the protein sample (typically 1-2%).

      • Protein Sample: Prepare a sample containing 10 µM of the target protein and 200 µM of the fragment. Ensure the final DMSO-d₆ concentration is identical to the reference sample.

  • NMR Data Acquisition:

    • Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.[13]

    • Acquire a one-dimensional ¹⁹F spectrum for both the reference and protein samples. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.

  • Data Analysis and Hit Identification:

    • Process both spectra using identical parameters.

    • Compare the spectrum of the protein-containing sample to the reference sample.

    • A "hit" is identified by a change in the ¹⁹F resonance signal, which can manifest as:

      • Chemical Shift Perturbation (CSP): A change in the position (ppm) of the fluorine signal, indicating a change in its chemical environment upon binding.

      • Line Broadening: An increase in the width of the signal, indicative of binding to a large macromolecule.

    • The absence of any change suggests no significant binding under the tested conditions.

Part B: Hit Validation with Orthogonal Biophysical Methods

Causality: It is critical to validate hits from a primary screen using an orthogonal technique to rule out artifacts and gain quantitative binding data.[14] X-ray crystallography provides the definitive proof of binding and the structural basis for optimization.[15][16]

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a suitable surface density.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a running buffer (e.g., HBS-EP+). Typical concentrations may range from 1 µM to 1 mM, depending on the expected affinity.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Record the binding response (in Response Units, RU) over time for each concentration.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the steady-state binding responses against the fragment concentration to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

  • Crystal Preparation: Grow high-quality crystals of the target protein to a suitable size (e.g., >50 µm).

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the protein crystals.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.[17]

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully inspect the resulting difference electron density map (Fo-Fc) for positive density corresponding to the bound fragment. The distinct shape and electron-dense fluorine atoms should allow for unambiguous model building and refinement.

Part C: Computational and Synthetic Strategy for Hit-to-Lead Optimization

Causality: A validated fragment hit with a known binding mode is the ideal starting point for structure-based drug design.[2] Computational methods can explore virtual chemical space to prioritize synthetic targets, accelerating the design-make-test-analyze cycle.[18][19]

  • Binding Site Analysis: Using the co-crystal structure, analyze the protein-fragment interaction. Identify key hydrogen bonds, hydrophobic interactions, and importantly, unoccupied pockets adjacent to the fragment.

  • Vector Identification: Identify chemically tractable vectors for elaboration on the fragment. The secondary amine of the azetidine ring is a prime location for derivatization. The phenoxy ring also offers positions for substitution.

  • In Silico Fragment Growth:

    • Use computational software to "grow" the fragment by adding chemical moieties along the identified vectors, aiming to form new, favorable interactions with the protein.[20]

    • Score the designed virtual analogs based on predicted binding affinity, ligand efficiency, and physicochemical properties.

  • Library Design: Prioritize a small, diverse set of the most promising virtual analogs for chemical synthesis.

  • The secondary amine of the this compound core is readily functionalized via standard synthetic methodologies such as reductive amination, acylation, or sulfonylation to explore the vector space identified by computational modeling.

  • The synthesis of the core azetidine scaffold can be achieved through various established methods, including intramolecular cyclization of γ-amino alcohols or their derivatives.[4][21][22]

This iterative process of computational design, chemical synthesis, and re-assaying is the engine of FBDD, efficiently transforming a millimolar fragment hit into a potent, nanomolar lead compound.[23]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
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  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2023). MDPI.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024). Life Chemicals.
  • Fragment HIT Identific
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.
  • Applications of 19F-NMR in Fragment-Based Drug Discovery. (2016).
  • Azetidines in Drug Discovery. PharmaBlock.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014).
  • Computational Methods for Fragment-Based Ligand Design: Growing and Linking. Springer.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic.
  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific.
  • New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. (2015). Thermo Fisher Scientific.
  • Computational Approaches for Fragment Optimiz
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. (2020). PubMed Central.
  • Fragment-based drug discovery using r
  • This compound. BLD Pharm.
  • Fragment-based drug discovery and its application to challenging drug targets. (2017). PubMed.
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Application Notes and Protocols for the Synthesis of 3-(3,4-Difluorophenoxy)azetidine Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(3,4-Difluorophenoxy)azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention as a "privileged" motif.[1] Its inherent ring strain and constrained geometry provide a unique three-dimensional character that can enhance metabolic stability, improve solubility, and offer novel exit vectors for substituent placement compared to more common five- and six-membered rings.[2][3] When coupled with a 3,4-difluorophenoxy moiety, the resulting scaffold becomes a powerful tool for probing ligand-receptor interactions. The difluorophenyl group is a well-established bioisostere for other functionalities and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions.[4]

This comprehensive guide provides a detailed technical overview and actionable protocols for the synthesis of a parent this compound and a focused library of analogs designed for rigorous Structure-Activity Relationship (SAR) studies. We will elucidate the strategic choices behind the synthetic route, provide step-by-step experimental procedures, and outline a logical framework for analog design to empower researchers in drug discovery and development.

Overall Synthetic Strategy: A Modular and Robust Approach

The synthesis of the target this compound scaffold is designed as a modular, multi-step sequence that allows for flexibility in analog generation. The overall workflow is depicted below, commencing with the synthesis of a key N-protected 3-hydroxyazetidine intermediate, followed by ether formation, and concluding with deprotection to yield the final amine.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Core Scaffold Assembly cluster_2 Part 3: Final Product & SAR Analogs A Epichlorohydrin + t-Butylamine B N-t-Butyl-3-hydroxyazetidine A->B Cyclization C N-Boc-3-hydroxyazetidine B->C Boc Protection D N-Boc-3-hydroxyazetidine F N-Boc-3-(3,4-Difluorophenoxy)azetidine D->F E 3,4-Difluorophenol E->F Williamson Ether Synthesis G N-Boc-3-(3,4-Difluorophenoxy)azetidine H This compound (Parent Compound) G->H Deprotection I SAR Analog Library H->I Further Modification (Optional)

Caption: Overall workflow for the synthesis of the target compound and its analogs.

Part 1: Synthesis of the Key Intermediate: N-Boc-3-hydroxyazetidine

The cornerstone of this synthetic endeavor is the reliable, large-scale production of N-Boc-3-hydroxyazetidine. This intermediate provides a stable, protected azetidine core with a hydroxyl group poised for derivatization. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under the basic conditions of the subsequent ether synthesis and its facile removal under acidic conditions.[5]

Protocol 1.1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol is adapted from established methods involving the cyclization of epichlorohydrin with an amine, followed by protection of the azetidine nitrogen.[6][7]

Step A: Synthesis of 1-tert-Butyl-3-hydroxyazetidine

  • Reaction Setup: To a solution of tert-butylamine (1.5 eq.) in isopropanol, add epichlorohydrin (1.0 eq.) dropwise at room temperature under a nitrogen atmosphere.

  • Cyclization: Stir the reaction mixture at room temperature for 24-48 hours. Subsequently, add sodium bicarbonate (4.0 eq.) and heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure to yield crude 1-tert-butyl-3-hydroxyazetidine, which can be used in the next step without further purification.

Step B: Synthesis of N-Boc-3-hydroxyazetidine

  • Debenzylation/Deprotection (if starting from a benzhydryl-protected azetidine): An alternative common starting material is 1-benzhydrylazetidin-3-ol. This can be debenzylated via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol.[8]

  • Boc Protection: Dissolve the crude 1-tert-butyl-3-hydroxyazetidine (or the free 3-hydroxyazetidine from debenzylation) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (1.2 eq.) or aqueous sodium bicarbonate.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford N-Boc-3-hydroxyazetidine as a white solid.[9]

Part 2: Core Scaffold Assembly via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[5][10] It involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide or other suitable leaving group in an SN2 reaction. In our case, we will deprotonate N-Boc-3-hydroxyazetidine and react it with an activated aryl electrophile. However, given that aryl halides are generally unreactive towards SN2 displacement, the reaction is performed with the phenoxide acting as the nucleophile and an activated azetidine as the electrophile. A more direct and often higher-yielding approach for this specific transformation is the Mitsunobu reaction, which proceeds under milder conditions and with inversion of configuration.[11][12][13] For the purpose of this guide, we will detail the more traditional Williamson approach due to its cost-effectiveness and scalability, while acknowledging the Mitsunobu reaction as a potent alternative.

Protocol 2.1: Synthesis of N-Boc-3-(3,4-Difluorophenoxy)azetidine

This protocol is a representative procedure based on standard Williamson ether synthesis conditions.[14][15]

  • Reagent Preparation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF) or THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the sodium alkoxide. DMF is a polar aprotic solvent that effectively solvates the cation, enhancing the nucleophilicity of the alkoxide.[5]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aryl Coupling: Add 3,4-difluorophenol (1.1 eq.) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield N-Boc-3-(3,4-difluorophenoxy)azetidine.

Part 3: Deprotection and Generation of the Parent Compound

The final step in synthesizing the core scaffold is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.

Protocol 3.1: Synthesis of this compound
  • Reaction Setup: Dissolve N-Boc-3-(3,4-difluorophenoxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Deprotection: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (20-50% in DCM) or a 4M solution of HCl in 1,4-dioxane.[16]

  • Reaction Progression: Stir the solution at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene may be necessary to remove residual acid. If HCl/dioxane was used, the hydrochloride salt of the product is often precipitated and can be collected by filtration or isolated by trituration with a solvent like diethyl ether. To obtain the free base, the salt can be dissolved in water and basified with a base like sodium hydroxide or sodium bicarbonate, followed by extraction with an organic solvent.

Part 4: Strategy for SAR Analog Synthesis

A systematic SAR study involves the synthesis of a library of analogs where specific parts of the parent molecule are modified to probe their effect on biological activity. The modular nature of the synthetic route allows for variations at two key positions: the aromatic ring and the azetidine ring.

SAR_Strategy cluster_Aryl Aryl Ring Modifications (Position R) cluster_Azetidine Azetidine Ring Modifications (Position R') Core 3-(Phenoxy)azetidine Scaffold A1 Vary Fluorine Pattern (e.g., 2,4-diF, 3,5-diF) Core->A1 Probe Electronic & H-Bonding Effects A2 Bioisosteric Replacements (e.g., Pyridyl, Thienyl) Core->A2 Modulate pKa, Solubility, & Metabolic Stability A3 Introduce other substituents (e.g., -CH3, -OCH3, -CN, -CF3) Core->A3 Explore Steric & Lipophilic Pockets B1 N-Alkylation (e.g., Me, Et, c-Pr) Core->B1 Introduce Basicity & Modify Lipophilicity B2 N-Acylation (e.g., Ac, Benzoyl) Core->B2 Remove Basicity, Introduce H-bond Acceptor B3 Substitution at C2/C4 (Requires different starting materials) Core->B3 Alter Scaffold Geometry

Caption: Strategy for generating analogs for SAR studies.

A. Modifications of the Aromatic Ring

The 3,4-difluorophenyl group can be systematically altered to understand the importance of the fluorine atoms and the overall electronics of the ring. This is achieved by using different substituted phenols in Protocol 2.1.

  • Fluorine Positional Isomers: Synthesize analogs with 2,4-difluoro, 3,5-difluoro, and monofluorinated (2-F, 3-F, 4-F) phenyl rings to probe the specific interactions of the fluorine atoms with the target protein.[16] The position of fluorine can dramatically impact binding by altering electrostatics and interactions with water molecules in the binding pocket.[17][18]

  • Bioisosteric Replacements: Replace the difluorophenyl ring with other aromatic systems to modulate properties like pKa, solubility, and metabolic stability.[19]

    • Pyridyl analogs: Introduce a nitrogen atom (e.g., 5,6-difluoropyridin-3-ol) to act as a hydrogen bond acceptor and increase polarity.

    • Other heterocycles: Employ thiophene or pyrazole rings to explore different electronic and steric profiles.

  • Substitution with Other Groups: Introduce small alkyl (methyl), electron-donating (methoxy), or electron-withdrawing (cyano, trifluoromethyl) groups at various positions to map out steric and electronic tolerance in the binding pocket.

B. Modifications of the Azetidine Ring

The azetidine nitrogen, once deprotected, serves as a key handle for further functionalization.

  • N-Alkylation/Acylation: The parent compound (from Protocol 3.1) can be subjected to standard N-alkylation (e.g., with alkyl halides) or N-acylation (e.g., with acid chlorides or anhydrides) to explore how altering the basicity and steric bulk at the nitrogen affects activity.

  • Substitution at Other Positions: While more synthetically challenging, introducing substituents at the C2 or C4 positions of the azetidine ring would provide valuable information on the required geometry of the scaffold. This would necessitate starting from a different, appropriately substituted azetidine precursor.[7]

Data Presentation and Characterization

All synthesized analogs should be rigorously characterized to confirm their structure and purity. A representative table for summarizing the characterization and biological activity data is presented below.

Compound IDR (Aryl Group)R' (Azetidine-N)MW ( g/mol )¹H NMRLC-MS Purity (%)IC₅₀ (nM)
Parent 3,4-di-F-PhH199.19Confirmed>98%TBD
ANA-01 2,4-di-F-PhH199.19Confirmed>98%TBD
ANA-02 3,5-di-F-PhH199.19Confirmed>98%TBD
ANA-03 4-CN-PhH190.21Confirmed>98%TBD
ANA-04 3,4-di-F-PhCH₃213.22Confirmed>98%TBD
ANA-05 3,4-di-F-PhCOCH₃241.23Confirmed>98%TBD

TBD: To Be Determined

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic protocols and SAR strategies outlined in this guide provide a comprehensive and scientifically grounded framework for researchers to synthesize and optimize these valuable compounds. By systematically exploring the chemical space around this privileged core, new drug candidates with enhanced potency, selectivity, and drug-like properties can be efficiently identified.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Institutes of Health. Available at: [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Europe PMC. Available at: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]

  • Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. Edubirdie. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

  • Can anyone help me with a Williamson ether synthesis? ResearchGate. Available at: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available at: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Semantic Scholar. Available at: [Link]

  • Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents.
  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. Available at: [Link]

  • Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. RSC Publishing. Available at: [Link]

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Application Note: A Multi-faceted Approach to the Purity Assessment of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods required for the robust purity assessment of 3-(3,4-Difluorophenoxy)azetidine, a key building block in modern medicinal chemistry. We present a multi-modal strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for identity and quantitative analysis, and Mass Spectrometry (MS) for impurity identification. Furthermore, a detailed protocol for conducting forced degradation studies is outlined to establish a stability-indicating method, a critical requirement in pharmaceutical development. All methodologies are presented with a rationale grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound is a heterocyclic building block incorporating two key structural features: a strained four-membered azetidine ring and a difluorinated phenyl moiety. The azetidine ring, while synthetically valuable, can be susceptible to ring-opening under certain conditions, representing a potential degradation pathway.[1][2] The difluorophenyl group offers a unique handle for highly sensitive and specific analytical techniques.[3][4]

The purity of such intermediates is paramount in drug development, as impurities can affect the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[5][6] Therefore, a rigorous analytical strategy is required to not only quantify the main component but also to detect, identify, and control any process-related impurities or potential degradants. This guide provides the foundational protocols to establish such a control strategy, in line with global regulatory standards such as the ICH Q2(R1) guideline for method validation.[7][8][9]

Integrated Purity Assessment Strategy

A single analytical technique is insufficient to fully characterize the purity profile of this compound. We advocate for an orthogonal approach that combines a primary separation technique with definitive spectroscopic methods. This ensures both quantitative accuracy and structural certainty.

Purity_Assessment_Workflow cluster_0 Primary Quantitative Analysis cluster_1 Structural Confirmation & Identification cluster_2 Method Capability HPLC_UV HPLC-UV Purity Assay (Impurity Profiling) LCMS LC-MS (Impurity ID) HPLC_UV->LCMS Transfer Method for Identification Validation ICH Q2(R1) Validation HPLC_UV->Validation Validate Method qNMR Quantitative ¹⁹F NMR (Orthogonal Assay) H_NMR ¹H NMR (Identity) H_NMR->Validation F_NMR ¹⁹F NMR (Identity & Purity) F_NMR->qNMR Forced_Deg Forced Degradation (Stability-Indicating) Forced_Deg->HPLC_UV Demonstrates Specificity Forced_Deg->Validation start->HPLC_UV start->H_NMR start->F_NMR

Caption: Overall workflow for purity assessment.

Chromatographic Purity by HPLC-UV

Reversed-phase HPLC is the primary technique for determining the purity and impurity profile due to its high resolution and quantitative capabilities. The method must be "stability-indicating," meaning it can separate the main analyte from its potential degradation products and process-related impurities.[10]

Rationale for Method Parameters
  • Column: A C18 stationary phase is a versatile and robust choice, providing excellent retention for the moderately polar this compound.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities. A phosphate buffer is included to control the ionization state of the basic azetidine nitrogen, ensuring sharp, symmetrical peaks.

  • Detection: UV detection at 254 nm is chosen, as the difluorophenyl ring provides a strong chromophore at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm packing
Mobile Phase A 10 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20)
Sample Conc. ~0.5 mg/mL
System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0 for the main analyte peak
Theoretical Plates ≥ 2000 for the main analyte peak
Repeatability (%RSD) ≤ 2.0% for 5 replicate injections of a standard solution

Spectroscopic Analysis

NMR for Identity and Structure Confirmation

NMR spectroscopy is an indispensable tool for unequivocal structure confirmation.

  • ¹H NMR: Provides confirmation of the overall structure by showing the characteristic proton signals and their couplings for the azetidine and aromatic rings.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[11] It offers high sensitivity, a wide chemical shift range, and a lack of background signals, making it excellent for confirming the presence of the 3,4-difluoro substitution pattern.[3] Furthermore, quantitative ¹⁹F NMR (qNMR) can be used as an orthogonal assay method to HPLC, providing a purity value without the need for a specific reference standard of the analyte itself, instead using a certified internal standard containing fluorine.

LC-MS for Impurity Identification

Coupling the developed HPLC method to a mass spectrometer (LC-MS) is the most effective way to identify unknown impurities. By obtaining the mass-to-charge ratio (m/z) of an impurity peak, a molecular weight can be determined, providing critical information for structural elucidation.[1][12] This is especially important for analyzing samples from forced degradation studies.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity and stability-indicating nature of the analytical method.[10][13] The goal is to achieve 5-20% degradation of the drug substance.[14]

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare 1 mg/mL Solution of 3-(3,4-DFPA) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Q1B Light Box) Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC-PDA & LC-MS Neutralize->Analyze Evaluate Evaluate Results Analyze->Evaluate Report Assess Peak Purity Identify Degradants Calculate Mass Balance Evaluate->Report

Caption: Workflow for forced degradation studies.

Stress Conditions Protocol
ConditionReagent/SetupTime Points (suggested)Notes
Acid Hydrolysis 0.1 M HCl at 60 °C2, 8, 24 hoursNeutralize with NaOH before injection.
Base Hydrolysis 0.1 M NaOH at Room Temp2, 8, 24 hoursNeutralize with HCl before injection. Azetidine ring may be susceptible.[1][2]
Oxidation 3% H₂O₂ at Room Temp2, 8, 24 hoursProtect from light.
Thermal Solid sample in oven at 80 °C1, 3, 7 daysDissolve in diluent for analysis.
Photolytic Solid & Solution samples exposed to ICH Q1B compliant light sourceN/ACompare to a dark control sample.

Method Validation Protocol (ICH Q2(R1))

The developed HPLC method must be validated to demonstrate its suitability for the intended purpose.[7][15] The validation should include the following parameters.

Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) Method Finalized HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Spike Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for analytical method validation.

Validation Parameters and Protocols
  • Specificity: Analyze samples from the forced degradation study. The method is specific if all degradation products are resolved from the main analyte peak (resolution > 1.5) and the peak purity of the analyte is confirmed by PDA analysis.[8]

  • Linearity: Prepare at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 120% of the nominal concentration. Plot the peak area against concentration and determine the correlation coefficient (r²).

    • Acceptance Criterion: r² ≥ 0.999

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Perform a recovery study by spiking the analyte into a placebo or a known sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. Calculate the percentage recovery.

    • Acceptance Criterion: Mean recovery of 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

    • Acceptance Criteria: S/N of ~3 for LOD and ~10 for LOQ.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%) and assess the impact on the results and system suitability.

    • Acceptance Criterion: SST criteria are met, and results are not significantly impacted.

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-faceted strategy. The combination of a validated, stability-indicating HPLC method for quantification, coupled with spectroscopic techniques like NMR and MS for identity, provides a robust framework for quality control. This approach ensures a comprehensive understanding of the impurity profile, satisfying the stringent requirements of the pharmaceutical industry and regulatory authorities. By following the protocols outlined in this guide, researchers and drug development professionals can confidently assess the purity of this critical building block, ensuring the quality and safety of next-generation therapeutics.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. Available at: [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Available at: [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed Central. Available at: [Link]

  • Method Development for the Analysis of Pharmaceuticals with Acethylcholinesterase Activity in Water Using HPLC-DAD and Solid Phase Extraction. ResearchGate. Available at: [Link]

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Application Note: A Guide to Assay Development for 3-(3,4-Difluorophenoxy)azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in modern medicinal chemistry.[1][2] Its strained ring system imparts conformational rigidity and unique physicochemical properties, making it an attractive component for designing potent and selective therapeutic agents.[3][4] When combined with a 3-(3,4-difluorophenoxy) moiety, this scaffold offers specific vectors for interaction with biological targets and can enhance properties such as metabolic stability and binding affinity. Compounds incorporating this scaffold have shown promise as inhibitors of critical disease targets, including protein kinases and transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3).[3][5][6][7]

This application note provides a comprehensive, tiered approach for developing a robust assay cascade to characterize novel compounds containing the 3-(3,4-difluorophenoxy)azetidine core. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the scientific rationale behind each step, ensuring that researchers can generate reliable, translatable data for their drug discovery programs. The methodologies described are designed to be self-validating, incorporating essential controls and orthogonal assays to build a confident pharmacological profile of the test compound.

Foundational Step: Pre-Assay Compound Characterization

Rationale: The integrity of any biological data is fundamentally dependent on the quality of the compound being tested. Before initiating any biological assays, it is critical to confirm the identity, purity, and solubility of the this compound-containing compound. These parameters directly impact data reproducibility and interpretation.

Protocol 2.1: Purity and Identity Verification via LC-MS

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) separates the compound from potential impurities and confirms its identity by measuring its mass-to-charge ratio. This is a standard method for ensuring the quality of test compounds.[5]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in a suitable organic solvent (e.g., DMSO, Methanol).

  • Chromatography:

    • Inject 1-5 µL of the stock solution onto a C18 reverse-phase HPLC column.

    • Run a gradient elution, for example, from 5% to 95% Acetonitrile (containing 0.1% formic acid) in Water (containing 0.1% formic acid) over 10-15 minutes.

  • Detection:

    • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 214 nm and 254 nm).

    • Couple the eluent to an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis:

    • Assess purity by integrating the area of the main peak relative to all other peaks in the UV chromatogram. A purity of >95% is required for biological screening.[5]

    • Confirm the identity by matching the observed mass in the mass spectrum to the calculated exact mass of the compound.

Protocol 2.2: Kinetic Solubility Assessment

Principle: Poor aqueous solubility can lead to compound precipitation in aqueous assay buffers, causing inaccurate and misleading results. This protocol provides a rapid method to estimate the solubility limit.

Methodology:

  • Sample Preparation: Prepare serial dilutions of the compound's DMSO stock solution in a 96-well plate.

  • Dilution in Buffer: Add aqueous assay buffer (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (<1%). Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibrium.

  • Measurement: Measure the turbidity (nephelometry) or absorbance at a high wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity/absorbance is observed represents the kinetic solubility limit. Assays should be performed at concentrations well below this limit.

Tier 1: Primary Biochemical Assays for Target Interaction

Rationale: The first tier of screening aims to establish whether the compound directly interacts with its purified, isolated biological target. These assays are typically performed in a high-throughput format to determine initial potency (IC50) and guide early structure-activity relationship (SAR) studies.

Workflow for Primary Screening and Hit Confirmation

G cluster_0 Compound Management cluster_1 Biochemical Screening cluster_2 Hit Validation Compound Test Compound (>95% Purity) Solubility Solubility Assessment Compound->Solubility Plate Assay Plate Preparation (Serial Dilution) Solubility->Plate Assay Primary Biochemical Assay (e.g., Fluorescence Polarization) Plate->Assay Data Raw Data Acquisition Assay->Data IC50 IC50 Curve Generation & Potency Calculation Data->IC50 Hit Identify 'Hits' (Potency < Threshold) IC50->Hit Ortho Orthogonal Assay (e.g., ITC, EMSA) Hit->Ortho Confirm Confirm Direct Binding & Mechanism Ortho->Confirm SAR SAR Confirm->SAR Proceed to SAR & Cellular Assays

Caption: Tier 1 Biochemical Assay Workflow.

Protocol 3.1: Fluorescence Polarization (FP) Competition Assay

Principle: FP is a powerful, homogeneous technique for monitoring molecular interactions in solution.[8] It measures the change in the rotational speed of a fluorescently labeled probe. When a small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to a larger protein, it tumbles slowly, yielding high polarization. A test compound that inhibits this interaction will displace the probe, causing a decrease in polarization.[9][10]

Application Example: Assessing inhibition of a protein-protein or protein-peptide interaction (e.g., Keap1-Nrf2, p53-MDM2).[9][11]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4.

    • Target Protein: Purified protein of interest.

    • Fluorescent Probe: A fluorescently-labeled (e.g., FITC, FAM) peptide or small molecule known to bind the target.

    • Test Compound: Serially diluted in DMSO, then further diluted in assay buffer.

  • Assay Setup (384-well format):

    • Add 10 µL of assay buffer containing the target protein to each well.

    • Add 5 µL of test compound at various concentrations (final DMSO concentration <0.5%).

    • Add 5 µL of the fluorescent probe.

    • Controls:

      • Negative Control (0% Inhibition): Wells with protein, probe, and vehicle (DMSO). Represents high polarization.

      • Positive Control (100% Inhibition): Wells with probe and vehicle only (no protein). Represents low polarization.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Read the plate on a microplate reader equipped with appropriate filters for the fluorophore, measuring parallel and perpendicular fluorescence intensity.[9] The instrument calculates the polarization value (mP).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • An acceptable Z' factor (typically > 0.5) should be confirmed for the assay window.[8]

Tier 2: Orthogonal Assays for Hit Validation

Rationale: To ensure a primary hit is not an artifact of the assay technology (e.g., fluorescence interference), it must be confirmed using a label-free, orthogonal method. This tier also provides deeper mechanistic insight into the binding event.

Protocol 4.1: Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. It is a label-free in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5] This is considered a gold-standard assay for confirming direct physical binding.

Methodology:

  • Sample Preparation:

    • Prepare the purified target protein in a suitable buffer (e.g., PBS or HEPES) after extensive dialysis to minimize buffer mismatch effects.

    • Dissolve the test compound in the final dialysis buffer. Ensure all solutions are degassed.

  • Instrument Setup:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the test compound into the injection syringe at a concentration 10-20 times that of the protein.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution at a constant temperature.

    • A control experiment (injecting compound into buffer) should be run to measure the heat of dilution.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution from the raw data.

    • Plot the heat change per mole of injectant against the molar ratio of compound to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K D, n, and ΔH.[5]

Parameter Description Significance
K D (Dissociation Constant) The concentration of ligand at which half the protein is bound.Measures binding affinity (lower K D = higher affinity).
n (Stoichiometry) The molar ratio of compound to protein in the complex.Defines the binding ratio (e.g., 1:1, 2:1).
ΔH (Enthalpy) The heat change upon binding.Indicates the contribution of hydrogen bonds and van der Waals forces.
ΔS (Entropy) The change in disorder upon binding.Reflects changes due to conformational effects and solvent displacement.
Table 1: Key Thermodynamic Parameters from ITC.

Tier 3: Cellular Assays for Biological Context

Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, metabolic instability, or efflux. Cellular assays are essential to confirm that the compound can reach its target in a living cell and exert the desired biological effect.[5][12]

Workflow for Cellular Assay Cascade

G cluster_0 Cellular Hit Validation cluster_1 Functional Response cluster_2 Phenotypic Outcome ConfirmedHit Biochemically Confirmed Hit TargetEngagement Target Engagement Assay (e.g., CETSA, NanoBRET) ConfirmedHit->TargetEngagement Permeability Confirms Cell Permeability & Intracellular Binding TargetEngagement->Permeability Downstream Downstream Pathway Assay (e.g., Western Blot for pSTAT3) Permeability->Downstream GeneExpression Target Gene Expression (e.g., qPCR) Downstream->GeneExpression Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) GeneExpression->Viability Colony Long-Term Survival (Colony Formation Assay) Viability->Colony LeadOpt LeadOpt Colony->LeadOpt Proceed to Lead Optimization

Caption: Tier 3 Cellular Assay Cascade.

Protocol 5.1: Western Blot for Target Phosphorylation

Principle: For many signaling pathways (e.g., kinases, STATs), inhibition is measured by a decrease in the phosphorylation of the target protein or its downstream substrates. Western blotting uses specific antibodies to detect changes in these phosphorylation levels.[5]

Application Example: Measuring the inhibition of constitutive STAT3 phosphorylation in breast cancer cells.[5]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-231 breast cancer cells for STAT3) and allow them to adhere overnight.[5]

    • Treat cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-pSTAT3).

    • Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

    • Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-STAT3) and a loading control (e.g., anti-Actin) to ensure equal loading.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Protocol 5.2: Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][13]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[13]

  • Compound Treatment: Treat cells with a range of compound concentrations and incubate for 48-72 hours.[13]

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours to allow formazan crystal formation.[2]

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle (DMSO) control and plot against compound concentration to determine the EC50 (half-maximal effective concentration).

Data Summary and Interpretation

Rationale: A successful drug discovery project relies on integrating data from all tiers of the assay cascade to build a comprehensive understanding of a compound's behavior. Comparing biochemical potency (IC50) with cellular efficacy (EC50) is particularly insightful.

Compound ID Biochemical FP IC50 (µM) ITC K D (µM) Cellular pSTAT3 EC50 (µM) Cell Viability EC50 (µM) Cellular/Biochemical Ratio (EC50/IC50)
Example-010.350.881.51.94.3
Example-020.400.95>20>20>50
Table 2: Example Data Summary for SAR Analysis.
  • Interpretation:

    • Compound Example-01: Shows good correlation between biochemical potency and cellular activity. The cellular/biochemical ratio is low, suggesting good cell permeability and target engagement. This is a promising lead.

    • Compound Example-02: Is potent biochemically but shows poor activity in cellular assays. The high cellular/biochemical ratio suggests a potential liability, such as poor cell permeability, rapid efflux, or metabolic instability, which needs to be addressed through medicinal chemistry optimization.[5][12]

Conclusion

The this compound scaffold is a valuable component in the design of novel therapeutics. A systematic, multi-tiered assay strategy is crucial for accurately profiling compounds containing this moiety. By starting with robust compound characterization, moving through primary biochemical screens, confirming hits with orthogonal biophysical methods, and finally validating activity in a relevant cellular context, researchers can build a high-confidence dataset. This rigorous approach minimizes the risk of pursuing artifacts and enables the efficient optimization of promising hits into viable lead candidates.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). [Link]

  • In Situ Inhibitor Synthesis and Screening by Fluorescence Polarization: An Efficient Approach for Accelerating Drug Discovery. (n.d.). PMC, National Institutes of Health. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). PubMed. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC, National Institutes of Health. [Link]

  • A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. (2001). PubMed. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. [Link]

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Application Note & Protocol: A Scalable and Efficient Synthesis of 3-(3,4-Difluorophenoxy)azetidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3,4-Difluorophenoxy)azetidine is a critical building block in contemporary medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. This application note provides a comprehensive and scalable synthetic protocol for the multi-gram synthesis of this compound. The described methodology is designed for robustness and reproducibility, addressing the common challenges associated with the synthesis of strained four-membered heterocycles. This guide offers detailed, step-by-step instructions, in-process controls, purification techniques, and analytical characterization, making it an invaluable resource for researchers and process chemists in the pharmaceutical industry.

Introduction

Azetidine scaffolds are increasingly sought after in drug discovery due to their unique conformational constraints and ability to serve as bioisosteric replacements for other cyclic and acyclic moieties.[1][2] The incorporation of fluorine atoms into drug candidates can significantly improve metabolic stability, binding affinity, and lipophilicity.[3] Consequently, this compound has emerged as a key intermediate in the synthesis of a wide range of therapeutic agents.

While numerous methods for the synthesis of azetidine derivatives have been reported, many are not amenable to large-scale production due to the use of hazardous reagents, cryogenic conditions, or costly starting materials.[4] This document outlines a practical and scalable two-step synthesis of this compound, commencing from commercially available 1-Boc-3-hydroxyazetidine and 3,4-difluorophenol. The presented protocol emphasizes operational simplicity, safety, and high yields, making it suitable for implementation in a standard laboratory or pilot plant setting.

Synthetic Strategy

The overall synthetic strategy involves a two-step sequence: a Mitsunobu reaction to form the C-O bond between the azetidine ring and the difluorophenol, followed by the deprotection of the Boc-protecting group to yield the final product. This approach was selected for its high functional group tolerance and generally mild reaction conditions.

Synthetic_Pathway cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine Intermediate 1-Boc-3-(3,4-difluorophenoxy)azetidine 1-Boc-3-hydroxyazetidine->Intermediate   DIAD, PPh3, THF    3,4-Difluorophenol 3,4-Difluorophenol 3,4-Difluorophenol->Intermediate Final_Product This compound Intermediate->Final_Product   TFA, DCM    Mitsunobu_Reaction_Workflow start Start dissolve Dissolve 1-Boc-3-hydroxyazetidine, 3,4-difluorophenol, and PPh₃ in anhydrous THF start->dissolve cool Cool the solution to 0 °C (ice-water bath) dissolve->cool add_diad Add DIAD dropwise over 30 minutes, maintaining temperature below 5 °C cool->add_diad warm_rt Allow the reaction to warm to room temperature and stir for 16 hours add_diad->warm_rt monitor Monitor reaction progress by TLC (30% Ethyl Acetate in Hexanes) warm_rt->monitor quench Quench the reaction with water monitor->quench extract Extract with ethyl acetate (3x) quench->extract wash Wash combined organic layers with saturated NaHCO₃ and brine extract->wash dry_concentrate Dry over MgSO₄, filter, and concentrate under reduced pressure wash->dry_concentrate purify Purify the crude product by flash column chromatography dry_concentrate->purify end Obtain pure 1-Boc-3-(3,4-difluorophenoxy)azetidine purify->end

Figure 2: Workflow for the Mitsunobu reaction.

Protocol:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-3-hydroxyazetidine (50.0 g, 289 mmol), 3,4-difluorophenol (41.2 g, 317 mmol), and triphenylphosphine (90.9 g, 346 mmol).

  • Add 500 mL of anhydrous tetrahydrofuran (THF) and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (67.7 mL, 346 mmol) dropwise via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes solvent system. The disappearance of the starting alcohol is a key indicator of reaction completion.

  • Upon completion, quench the reaction by adding 100 mL of water.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 150 mL) followed by brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-Boc-3-(3,4-difluorophenoxy)azetidine as a colorless oil.

Expected Yield: 70-80%

Step 2: Deprotection of 1-Boc-3-(3,4-difluorophenoxy)azetidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Protocol:

  • To a 500 mL round-bottom flask, add the purified 1-Boc-3-(3,4-difluorophenoxy)azetidine (from the previous step, assuming ~65 g, 228 mmol).

  • Dissolve the oil in 200 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic acid (TFA) (88 mL, 1.14 mol) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in 150 mL of deionized water and cool to 0 °C.

  • Carefully adjust the pH to ~10-11 by the slow addition of 30% aqueous sodium hydroxide. Ensure the temperature is maintained below 15 °C.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield this compound as a clear oil.

Expected Yield: 85-95%

Analytical Characterization

AnalysisSpecification
Appearance Clear, colorless to pale yellow oil
¹H NMR Conforms to structure
¹⁹F NMR Conforms to structure
Mass Spectrometry (ESI+) [M+H]⁺ = 186.07
Purity (by HPLC) ≥98%

Safety and Handling

  • 3,4-Difluorophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diisopropyl azodicarboxylate (DIAD): Shock-sensitive and a potential lachrymator. Handle with care and avoid exposure to heat or shock.

  • Trifluoroacetic acid (TFA): Highly corrosive. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Use freshly opened or distilled THF. Check the quality of DIAD and PPh₃.
Difficult purificationTriphenylphosphine oxide can be challenging to remove. A thorough aqueous wash and careful chromatography are crucial.
Incomplete deprotection in Step 2 Insufficient TFA or reaction timeIncrease the amount of TFA or extend the reaction time. Monitor closely by TLC.
Product loss during workup of Step 2 Product is somewhat water-solubleEnsure the aqueous layer is thoroughly extracted. Perform back-extraction of the aqueous washes.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By employing a robust Mitsunobu reaction followed by a straightforward deprotection, this key pharmaceutical intermediate can be produced in high yield and purity. The provided guidelines for in-process controls, purification, and safety are intended to facilitate the successful implementation of this synthesis in both research and production environments.

References

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. (URL: [Link])

  • Synthesis of Azetidines - Chinese Journal of Chemistry. (URL: [Link])

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH. (URL: [Link])

  • 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. | Request PDF - ResearchGate. (URL: [Link])

  • Azetidines, as an important class of saturated four-membered azaheterocycles... - ResearchGate. (URL: [Link])

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Introduction: The Strategic Importance of the Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 3-(3,4-Difluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly vital structural motif in modern medicinal chemistry.[1][2] Its inherent ring strain and rigid, three-dimensional structure can confer significant advantages in drug design, including improved metabolic stability, enhanced solubility, and novel intellectual property space.[2][3][4] Azetidine-containing compounds are found in numerous approved drugs, highlighting their therapeutic relevance.[2][5]

This compound, in particular, is a valuable building block that combines the desirable properties of the azetidine core with the metabolic stability and electronic characteristics of a difluorinated phenyl ring. However, the secondary amine of the azetidine is a nucleophilic and basic center. This reactivity can interfere with a wide range of synthetic transformations, necessitating the use of a protecting group to temporarily "mask" the nitrogen atom.[6][7]

The selection and implementation of a protecting group strategy are not trivial. The considerable ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to undesired ring-opening reactions under harsh conditions.[1][8][9][10] Therefore, a successful synthetic campaign relies on a carefully chosen protecting group that is both robust enough to withstand subsequent reaction conditions and labile enough for removal without compromising the integrity of the strained ring. This guide provides a detailed overview of robust and field-proven protecting group strategies for this compound, focusing on the two most versatile and orthogonal protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Pillar 1: The Logic of Protecting Group Selection

Choosing an appropriate protecting group is a critical decision that dictates the flexibility and ultimate success of a synthetic route. The ideal group must balance stability with selective reactivity. The core principles guiding this choice are:

  • Robust Stability: The protecting group must remain intact during subsequent synthetic steps, which may involve nucleophilic, basic, or other reactive conditions.

  • Facile Introduction and Cleavage: Both the protection and deprotection steps must proceed in high yield under mild conditions that preserve the sensitive azetidine ring and other functional groups within the molecule.

  • Orthogonality: This is arguably the most critical concept in complex syntheses.[11] Orthogonal protecting groups can be selectively removed in any order in the presence of each other, using specific and non-interfering reaction conditions.[6][12] This allows for the sequential modification of different functional groups within the same molecule.[13]

  • Minimal Impact: The protecting group should not adversely affect the solubility or reactivity of the molecule in unintended ways.

The workflow below illustrates the fundamental logic of employing a protecting group strategy in a multi-step synthesis.

G cluster_0 A Starting Material This compound B N-Protected Azetidine A->B Protection Step (e.g., Boc₂O or Cbz-Cl) C Functionalized Intermediate B->C Synthetic Transformation(s) (Protecting group remains intact) D Final Deprotected Product C->D Deprotection Step (e.g., Acid or Hydrogenolysis) G A Dual-Protected Molecule (e.g., N-Cbz Azetidine with another R-Boc group) B Selective Cbz Deprotection A->B H₂, Pd/C (Cbz Removed) C Selective Boc Deprotection A->C TFA or HCl (Boc Removed) D Free Azetidine, R-Boc Intact B->D E N-Cbz Azetidine, Free R-NH₂ C->E

Sources

Troubleshooting & Optimization

purification challenges of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(3,4-Difluorophenoxy)azetidine. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key building block with high purity. The unique structural features of this molecule—a strained azetidine ring, a basic nitrogen atom, and an electron-deficient difluorophenyl ether moiety—present a specific set of purification hurdles.

This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Common Issues & Impurities

This section addresses the most common questions and problems encountered during the purification of this compound.

Q1: What are the most likely impurities I should expect after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route, but several common byproducts and unreacted starting materials are frequently observed.

  • Unreacted Starting Materials: The most common impurities are residual 3-hydroxyazetidine (or a protected version) and 3,4-difluorophenol, especially if the reaction (e.g., a Mitsunobu or Williamson ether synthesis) did not go to completion.

  • Ring-Opened Byproducts: The azetidine ring is strained and susceptible to nucleophilic attack, particularly under acidic or harsh basic conditions.[1][2] This can lead to the formation of 1-amino-3-(3,4-difluorophenoxy)propan-2-ol or other related ring-opened species.

  • Pyrrolidine Rearrangement Products: In some synthetic pathways for azetidines, rearrangement to the more thermodynamically stable five-membered pyrrolidine ring can occur.[3] Careful monitoring of your reaction is crucial to minimize this.

  • Reagent-Derived Impurities: Byproducts from reagents (e.g., triphenylphosphine oxide from a Mitsunobu reaction) are a major source of contamination and often require chromatographic separation.

Q2: My product appears to be degrading during silica gel chromatography. Why is this happening and how can I prevent it?

A2: This is a classic issue when purifying basic amines on standard silica gel. The problem stems from the acidic nature of silica.

  • Mechanism of Degradation: Standard silica gel has a surface pH of approximately 4-5 due to the presence of silanol groups (Si-OH). The basic nitrogen of the azetidine ring can be protonated on the column. This protonation can activate the strained ring, making it more susceptible to ring-opening by nucleophilic solvents (like methanol) or even the silica surface itself.[1]

  • Signs of Degradation: You will typically observe significant tailing or streaking of the product spot on TLC, low mass balance (poor recovery), and the appearance of new, more polar baseline impurities in the collected fractions.

  • Prevention Strategies:

    • Neutralization: Deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine or diisopropylethylamine) in your eluent system. This neutralizes the acidic sites.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel, which lack the acidic character of standard silica.

    • Avoid Protic/Acidic Solvents: Do not use methanol as a major component of your eluent if you suspect acid sensitivity. A gradient of ethyl acetate in hexanes or dichloromethane/ethyl acetate is often safer. If more polarity is needed, small amounts of isopropanol or acetonitrile are preferable to methanol.

Q3: I'm struggling with the co-elution of a persistent, non-polar impurity. What are my options?

A3: Co-elution of impurities with similar polarity to your product is a common challenge. The difluorophenyl group contributes to a significant non-polar character.

  • Identify the Impurity: If possible, use LC-MS or GC-MS to identify the co-eluting species. Knowing its structure can inform your purification strategy. If it's an unreacted starting material, you may be able to remove it with a chemical wash.

  • Optimize Chromatography:

    • Solvent System: The unique electronic properties of fluorinated compounds can be exploited. Sometimes, switching to a solvent system with different characteristics (e.g., using toluene or MTBE instead of hexanes, or ethyl acetate instead of DCM) can alter the relative retention times. Experiment with different solvent systems using TLC.[4]

    • Temperature: Running the column at a lower temperature can sometimes enhance resolution between closely eluting spots.

  • Chemical Purification:

    • Acid-Base Extraction: Convert your basic product into its hydrochloride salt by treating the crude mixture in an organic solvent (like ether or ethyl acetate) with HCl (e.g., 2M in ether). The salt will often precipitate or can be extracted into an aqueous layer, leaving non-basic impurities behind in the organic phase. You can then regenerate the free base by basifying the aqueous layer and extracting the product.

    • Crystallization/Salt Formation: This is a highly effective method for achieving excellent purity. Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid (like HCl in isopropanol) to crystallize the corresponding salt.[5][6]

Section 2: Troubleshooting & Optimization Protocols

This section provides detailed experimental workflows and troubleshooting tables to guide you through specific purification challenges.

Protocol 1: Optimized Flash Chromatography on Amine-Treated Silica Gel

This is the recommended first-line approach for purifying the free base form of this compound.

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system that provides a product Rf of 0.2-0.4. Start with a 30:70 mixture of Ethyl Acetate (EtOAc) in Hexanes. Add 1% Triethylamine (TEA) to the TLC developing jar to simulate the column conditions.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (e.g., 10:90 EtOAc/Hexanes). Add TEA to the slurry to a final concentration of 1% (v/v). Mix thoroughly.

  • Column Packing: Carefully pack the column with the prepared slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your starting eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with your starting solvent mixture (e.g., 10:90 EtOAc/Hexanes + 1% TEA). Gradually increase the polarity (e.g., to 30:70, then 50:50 EtOAc/Hexanes, always containing 1% TEA) to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC.

  • QC Check: Pool the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvents and TEA. Obtain an NMR spectrum and LC-MS data to confirm purity and identity.

G cluster_post Finalization TLC 1. TLC Analysis (Rf = 0.2-0.4) Slurry 2. Prepare Silica Slurry (+1% TEA) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry loading preferred) Pack->Load Elute 5. Elute with Gradient (EtOAc/Hex + 1% TEA) Load->Elute Collect 6. Collect & Analyze Fractions via TLC Elute->Collect QC 7. QC Check (NMR, LC-MS) Collect->QC

Troubleshooting Chromatographic Issues
Problem Potential Cause Recommended Solution
Product Won't Elute Eluent is not polar enough.Increase the percentage of the more polar solvent (e.g., EtOAc). If already at high polarity, consider switching to a DCM/Methanol system (with 1% TEA).
Severe Tailing/Streaking Acidic silica is interacting with the basic azetidine nitrogen.Ensure you have added 0.5-1% TEA or another amine base to your eluent. If the problem persists, switch to an alumina column.
Low Recovery / Mass Balance Product is irreversibly adsorbed or degrading on the column.Use amine-treated silica. Avoid highly protic solvents like methanol. Ensure the crude material is fully dissolved before loading.
Poor Separation The solvent system is not optimal for resolving the product from impurities.Re-screen different solvent systems using TLC. Try systems with different selectivities (e.g., Toluene/EtOAc or DCM/Acetonitrile).

Section 3: Alternative Purification Strategy

Protocol 2: Purification via Acid Extraction and Salt Formation

This method is excellent for removing non-basic organic impurities and can yield highly pure material, often in crystalline form.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) (approx. 10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (2 x 10 mL per gram). The protonated amine product will move to the aqueous layer.

    • Self-Validation: Test the pH of the aqueous layer to ensure it is acidic (pH < 2).

  • Separation: Combine the aqueous layers. The organic layer, containing non-basic impurities (like triphenylphosphine oxide), can be discarded.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with fresh Et2O (1 x 10 mL) to remove any remaining trapped non-polar impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K2CO3) with stirring until the pH is strongly basic (pH > 12). The deprotonated free base will often appear as an oil or a fine precipitate.

  • Product Extraction: Extract the free base product back into an organic solvent like DCM or EtOAc (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.

  • QC Check: Assess purity via NMR and LC-MS.

G

References

  • Hameed, A., et al. (2017). Azetidines as versatile building blocks in organic synthesis and drug discovery. RSC Advances, 7(64), 40455-40475.
  • Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5885-5923. Available from: [Link]2]

  • Kuriyama, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1745-1750. Available from: [Link]1]

  • Wang, L., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1314, 134-140. Available from: [Link]4]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available from: [Link]]

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Technical Support Center: 3-(3,4-Difluorophenoxy)azetidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3,4-Difluorophenoxy)azetidine. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating byproduct formation during synthetic reactions involving this versatile building block. Azetidines are prized in medicinal chemistry for their ability to impart favorable physicochemical properties, but their inherent ring strain can also lead to specific side reactions.[1][2][3][4][5] This document, presented in a question-and-answer format, addresses common challenges and provides methodologies for reaction monitoring and byproduct characterization.

Frequently Asked Questions (FAQs)

Q1: During an N-alkylation reaction of this compound under basic conditions, I'm observing an unexpected mass that corresponds to a dimer of my starting material. What is the likely structure and formation mechanism?

A1: The likely byproduct is a dimer formed through the nucleophilic attack of one azetidine molecule on another, which has been activated by the alkylating agent. This is a common issue when the rate of N-alkylation is slow or when the alkylating agent is sterically hindered.

Proposed Mechanism:

  • Activation: The alkylating agent (e.g., an alkyl halide, R-X) reacts with one molecule of the azetidine, forming a quaternary azetidinium salt. This is the desired first step.

  • Nucleophilic Attack: A second, unreacted molecule of this compound then acts as a nucleophile, attacking one of the electrophilic carbons of the strained quaternary azetidinium ring.

  • Ring-Opening: This attack leads to the opening of the azetidine ring, resulting in a dimeric structure.

Mitigation Strategies:

  • Controlled Addition: Add the azetidine slowly to a solution of the alkylating agent and base to maintain a low concentration of the free amine.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) to minimize side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the dimerization pathway.

Q2: I'm performing a reaction under acidic conditions and my yield is significantly lower than expected, with multiple unidentified spots on my TLC. What could be happening?

A2: The four-membered azetidine ring is susceptible to ring-opening under acidic conditions due to its inherent ring strain.[1][2][6] The protonation of the azetidine nitrogen makes the ring's carbon atoms highly electrophilic and vulnerable to attack by even weak nucleophiles present in the reaction mixture (e.g., water, counter-ions).

Common Ring-Opened Byproducts: The primary byproduct is often a 3-amino-1-propanol derivative, formed by the nucleophilic attack of a solvent molecule or a counter-ion on one of the ring carbons.

  • Byproduct A (from water): 1-(3,4-Difluorophenoxy)-3-(alkylamino)propan-2-ol

  • Byproduct B (from halide, X-): 1-(3,4-Difluorophenoxy)-2-halo-3-(alkylamino)propane

Troubleshooting Workflow:

start Low Yield in Acidic Conditions check_ph Monitor pH throughout the reaction start->check_ph neutralize Neutralize reaction mixture promptly during workup check_ph->neutralize lcms Analyze crude reaction mixture by LC-MS neutralize->lcms nmr Acquire 1H and 13C NMR of crude product lcms->nmr id_byproduct Identify ring-opened byproducts (e.g., propanol derivatives) nmr->id_byproduct mitigate Mitigation: Use milder acid, lower temperature, or protect the azetidine nitrogen id_byproduct->mitigate

Caption: Troubleshooting workflow for acidic reactions.

Q3: Can the 3,4-difluorophenoxy group react under my reaction conditions? I'm using a strong nucleophile.

A3: Yes, under certain conditions, the 3,4-difluorophenoxy group can undergo Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically electron-rich, but the presence of electron-withdrawing groups, such as fluorine, can make the ring susceptible to nucleophilic attack.[7][8][9]

Factors Favoring SNAr:

  • Strong Nucleophiles: Hard nucleophiles like alkoxides or amines are more likely to initiate this reaction.

  • High Temperatures: The reaction often requires thermal activation.

  • Polar Aprotic Solvents: Solvents like DMSO or DMF can stabilize the charged intermediate (Meisenheimer complex).[10]

Potential Byproducts: The nucleophile can displace one of the fluorine atoms. The position of the attack is directed by the activating groups.

  • Byproduct C: Displacement of the fluorine at the 4-position by a nucleophile (Nu).

  • Byproduct D: Displacement of the fluorine at the 3-position by a nucleophile (Nu).

ByproductStructureExpected Mass Shift (vs. Starting Material)
Byproduct C 3-(3-Fluoro-4-Nu-phenoxy)azetidine+ MW(Nu) - MW(F)
Byproduct D 3-(4-Fluoro-3-Nu-phenoxy)azetidine+ MW(Nu) - MW(F)

Troubleshooting Guides

Guide 1: General Protocol for Byproduct Identification using LC-MS

This guide outlines a standard procedure for identifying unknown byproducts in your reaction mixture.

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatography:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is typically effective.

    • Gradient: Start with a high aqueous concentration and gradually increase the organic phase to elute compounds of increasing hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in positive mode to detect protonated molecules [M+H]+.

    • Analysis: Compare the mass of the main product peak with other observed peaks. Calculate the mass difference to hypothesize the structural change (e.g., addition of a solvent molecule, loss of a functional group).

  • Fragmentation Analysis (MS/MS): If your instrument has MS/MS capability, fragment the ion of interest. The fragmentation pattern can provide valuable structural information. For example, the loss of the azetidine ring would be a characteristic fragmentation pathway.

Guide 2: Characterization of Ring-Opened Byproducts by NMR

If you suspect ring-opening of the azetidine, NMR spectroscopy is a powerful tool for confirmation.

Key NMR Signatures to Look For:

NucleusExpected Shift in Ring-Opened ProductRationale
¹H NMR Appearance of a new broad singlet or multiplet around 2.5-4.0 ppm.This corresponds to the newly formed hydroxyl or amine proton.
Disappearance of the characteristic azetidine ring protons.The constrained four-membered ring signals will be replaced by signals from a more flexible propyl chain.
¹³C NMR Appearance of new signals in the 50-70 ppm range.These signals are characteristic of sp³ carbons bonded to oxygen or nitrogen in an acyclic system.

Example Analysis: In the case of hydrolysis (attack by water), you would expect to see a new CH-OH group. The proton on this carbon would appear as a multiplet around 4.0 ppm in the ¹H NMR spectrum, and the carbon itself would give a signal around 60-70 ppm in the ¹³C NMR spectrum.

Visualizing Reaction Pathways

The following diagram illustrates the primary reaction pathways and potential side reactions involving this compound.

cluster_desired Desired Reaction cluster_byproducts Potential Byproducts start This compound n_alkylation N-Alkylation/Acylation Product start->n_alkylation Electrophile (R-X) Base ring_opened Ring-Opened Products (e.g., Propanol Derivatives) start->ring_opened Acidic Conditions Nucleophilic Solvent dimer Dimerization Product start->dimer Slow Alkylation Excess Azetidine snar SNAr Product (Fluorine Displacement) start->snar Strong Nucleophile High Temperature

Caption: Competing reaction pathways for this compound.

References

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. Available at: [Link]

  • Singh, G. S., & Ombito, J. O. (2025). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Parmar, D., & Vávra, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Parmar, D., & Vávra, J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kim, S., & Kim, S. (2014). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. MDPI. Available at: [Link]

  • Singh, G. S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Arkat USA. (2011). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]

  • Miller, S. J., et al. (2012). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. Available at: [Link]

  • Google Patents. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Gouverneur, V., et al. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. Available at: [Link]

  • Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Organic Syntheses. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Vapourtec Flow Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. ResearchGate. Available at: [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. Available at: [Link]

  • ChemRxiv. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • MOLBASE. (n.d.). 3-(2-(3,4-difluorophenoxy)-2-(3,4-difluorophenyl)ethyl)azetidine. MOLBASE. Available at: [Link]

  • National Institutes of Health. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Available at: [Link]

  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available at: [Link]

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Technical Support Center: N-Functionalization of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-functionalization of the 3-(3,4-difluorophenoxy)azetidine core. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of this valuable scaffold. The unique electronic properties of the difluorophenoxy group, coupled with the inherent strain of the azetidine ring, can present specific hurdles. This resource aims to equip you with the knowledge to navigate these challenges effectively.

Understanding the Core System: Key Physicochemical Properties

The this compound core possesses a secondary amine that is a versatile handle for introducing molecular diversity. However, its reactivity is influenced by several factors:

  • Ring Strain: The four-membered azetidine ring has significant ring strain (approx. 25.4 kcal/mol), which can influence its stability and reactivity.[1]

  • Steric Hindrance: The phenoxy group at the 3-position can present moderate steric bulk, potentially hindering the approach of reagents to the nitrogen atom.

  • Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This reduces the electron density of the phenoxy group and, through inductive effects, can decrease the nucleophilicity of the azetidine nitrogen, making it less reactive than simple alkyl-substituted azetidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues encountered during the N-functionalization of this compound.

Category 1: N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl groups. The most common methods are direct alkylation with alkyl halides and reductive amination.

Question 1: My N-alkylation with an alkyl bromide is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer:

Low reactivity in N-alkylation of this core is often due to the reduced nucleophilicity of the azetidine nitrogen caused by the electron-withdrawing difluorophenoxy group. Here’s a systematic approach to troubleshoot this issue:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent is critical. The base must be strong enough to deprotonate the azetidine nitrogen effectively, but not so strong as to cause side reactions.

    • Recommendation: Start with milder conditions and increase the strength of the reagents if necessary. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is a good starting point. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) can be employed. Ensure your reagents and solvents are anhydrous, as water can quench the base and the deprotonated amine.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a significant role.

    • Recommendation: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. The reactivity order is I > Br > Cl > OTs. For very unreactive systems, alkyl triflates are highly effective but can be less stable.

  • Temperature: Increasing the reaction temperature can significantly enhance the rate of reaction.

    • Recommendation: If the reaction is slow at room temperature, gradually increase the temperature to 60-80 °C. Microwave irradiation can also be a powerful tool to accelerate slow alkylations.

  • Side Reactions: A potential side reaction with certain alkyl halides is elimination, especially with secondary or tertiary halides.

    • Recommendation: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize elimination.

Experimental Protocol: N-Benzylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Representative N-Alkylation Conditions for 3-Phenoxyazetidine

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile60692
Ethyl iodideEt₃NDichloromethaneRT1285
1-bromobutaneNaHTHFRT888

Data adapted from a representative protocol for the analogous 3-phenoxyazetidine and may require optimization for the difluoro-substituted core.[2]

Question 2: I am observing over-alkylation, leading to the formation of a quaternary ammonium salt. How can I prevent this?

Answer:

Over-alkylation is a common issue when the newly formed tertiary amine is more nucleophilic than the starting secondary amine. While less of a concern with this electron-deficient core, it can still occur, especially with highly reactive alkylating agents.

  • Control Stoichiometry: Use a slight excess of the azetidine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation.

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., chlorides over iodides) can provide better control.

Category 2: Reductive Amination

Reductive amination is an excellent method for synthesizing N-alkylated products while avoiding over-alkylation. It involves the in-situ formation and reduction of an iminium ion.

Question 3: My reductive amination reaction is not going to completion, and I see unreacted starting materials. What should I consider?

Answer:

Incomplete reductive aminations with the this compound core can be due to inefficient iminium ion formation or a suboptimal reducing agent.

  • Iminium Ion Formation: The condensation between the azetidine and the carbonyl compound is a reversible equilibrium.

    • Recommendation: To drive the equilibrium towards the iminium ion, you can:

      • Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

      • Perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap), although this is less common for standard reductive aminations.

      • Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate it for nucleophilic attack.

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the carbonyl starting material.

    • Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations as it is mild and selective.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting aldehyde or ketone, so it's best to pre-form the imine before adding the reducing agent.

  • pH Control: The pH of the reaction is crucial. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which favors iminium ion formation without deactivating the amine nucleophile.

Experimental Protocol: Reductive Amination with 4-Fluorobenzaldehyde

  • To a solution of this compound (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE) (0.2 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Extract with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Mandatory Visualization: Reductive Amination Workflow

G cluster_0 Iminium Ion Formation cluster_1 Reduction Azetidine This compound Hemiaminal Hemiaminal Intermediate Azetidine->Hemiaminal + Carbonyl Aldehyde Aldehyde/Ketone Aldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product N-Alkylated Product Iminium->Product Hydride Transfer ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Workflow for the reductive amination of this compound.

Category 3: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.

Question 4: My Buchwald-Hartwig amination is giving low yield and some dehalogenation of my aryl halide. How can I optimize this reaction?

Answer:

Low yields and side reactions in Buchwald-Hartwig aminations are typically related to the choice of catalyst system (ligand and palladium precursor) and base. The electron-withdrawing nature of the azetidine substrate can also influence catalyst activity.

  • Ligand Selection: The choice of phosphine ligand is paramount. For cyclic secondary amines like our azetidine core, bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent side reactions.

    • Recommendation: Ligands such as RuPhos, BrettPhos, or XantPhos are excellent starting points for coupling with cyclic amines.[4] The choice of ligand may need to be screened for your specific aryl halide.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Recommendation: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring a higher reaction temperature.

  • Palladium Precursor: Both Pd(0) and Pd(II) sources can be used.

    • Recommendation: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.

  • Side Reactions (Dehalogenation): Dehalogenation of the aryl halide can occur via a competing β-hydride elimination pathway from the palladium-amido intermediate.

    • Recommendation: Using bulky ligands that favor a three-coordinate palladium intermediate can accelerate the desired reductive elimination over β-hydride elimination.[5] Ensuring anhydrous and oxygen-free conditions is also critical to prevent catalyst deactivation and side reactions.

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine-Pd(II) Complex OxAdd->AmineComplex + Azetidine AmidoComplex Pd(II)-Amido Complex AmineComplex->AmidoComplex - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product N-Aryl Azetidine AmidoComplex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Category 4: N-Acylation

N-acylation forms a robust amide bond and is typically a high-yielding reaction. However, the reduced nucleophilicity of the azetidine nitrogen can sometimes pose a challenge.

Question 5: My N-acylation with an acyl chloride is slow, and I'm observing hydrolysis of the acyl chloride. What can I do?

Answer:

Slow acylation and competing hydrolysis are common issues when dealing with less nucleophilic amines.

  • Acylating Agent Reactivity:

    • Recommendation: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and the reaction is slow, switching to the corresponding acyl chloride will likely increase the rate.

  • Base/Catalyst:

    • Recommendation: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is typically used to scavenge the HCl produced. For sluggish reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation.[6] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Anhydrous Conditions:

    • Recommendation: It is critical to perform the reaction under strictly anhydrous conditions to prevent the hydrolysis of the acylating agent. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: N-Acylation with Benzoyl Chloride

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add a catalytic amount of DMAP (0.1 eq).

  • Add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

Purification of N-Functionalized Azetidines

The polarity of your final product will vary significantly depending on the nature of the N-substituent.

  • Basic Products: For products that retain a basic nitrogen (e.g., N-alkylated azetidines), streaking on silica gel columns can be an issue.

    • Troubleshooting: Pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) can neutralize acidic sites and improve peak shape. Alternatively, using basic alumina for chromatography can be effective.

  • Polar Products: Highly polar products can be difficult to elute from silica gel.

    • Troubleshooting: A reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient may be more suitable for purifying highly polar compounds.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high-purity material. A solvent screen (e.g., ethyl acetate/hexanes, dichloromethane/pentane, methanol/water) is recommended to find suitable conditions.

References

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Technical Support Center: Synthesis of 3-(3,4-Difluorophenoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the synthesis of 3-(3,4-difluorophenoxy)azetidine derivatives. This class of compounds represents a critical structural motif in modern medicinal chemistry, valued for the unique conformational constraints imposed by the strained four-membered azetidine ring. The synthesis, most commonly achieved via a Williamson ether synthesis or related nucleophilic substitution, is a robust but nuanced process. Success hinges on carefully controlling reaction conditions to mitigate a series of potential side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis, improve yields, and ensure the purity of your final product.

Core Synthetic Pathway Overview

The most common and reliable route to this compound involves a two-stage process starting from a commercially available, nitrogen-protected 3-hydroxyazetidine, typically N-Boc-3-hydroxyazetidine.

  • Activation & Substitution: The hydroxyl group of the azetidine is a poor leaving group and must first be "activated," typically by converting it into a sulfonate ester (e.g., tosylate or mesylate). This is followed by a nucleophilic substitution (SN2) reaction with the sodium or potassium salt of 3,4-difluorophenol.[1][2]

  • Deprotection: The nitrogen protecting group (e.g., Boc) is removed, usually under acidic conditions, to yield the final this compound, often isolated as a salt (e.g., hydrochloride or trifluoroacetate).

G A N-Boc-3-hydroxyazetidine + TsCl B N-Boc-3-tosyloxyazetidine (Activated Intermediate) A->B Activation C N-Boc-3-(3,4-Difluorophenoxy)azetidine B->C SN2 Substitution (with 3,4-Difluorophenoxide) D This compound (Final Product) C->D N-Deprotection

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Side Reactions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format, focusing on identifying and mitigating side reactions.

Question 1: My yield is very low, and I've isolated an alkene byproduct. What is happening and how can I prevent it?

Answer: You are observing the results of a competing E2 (elimination) reaction . The phenoxide nucleophile is also a reasonably strong base, which can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an azetine derivative (an alkene) instead of the desired ether product.[3][4] This is the most common side reaction in this synthesis.[4]

G cluster_0 Reaction Pathways Reactants N-Boc-3-tosyloxyazetidine + 3,4-Difluorophenoxide SN2 SN2 Pathway (Desired) Backside attack by phenoxide on C-OTs bond Reactants->SN2 Substitution E2 E2 Pathway (Side Reaction) Base abstraction of β-proton Reactants->E2 Elimination Product Desired Ether Product (O-Alkylation) SN2->Product SideProduct Alkene Byproduct (Elimination) E2->SideProduct

Caption: Competition between the desired SN2 and undesired E2 pathways.

Causality & Solution: The SN2 and E2 pathways are always in competition. Several factors influence which path is favored:

FactorFavors SN2 (Good)Favors E2 (Bad)Rationale
Temperature Lower temperatures (e.g., RT to 60°C)Higher temperatures (>80°C)Elimination reactions generally have a higher activation energy and are therefore more favored at elevated temperatures.[4]
Base/Nucleophile Weaker, less hindered bases (e.g., K₂CO₃, Cs₂CO₃)Stronger, bulkier bases (e.g., t-BuOK)Stronger bases more readily abstract protons. Weaker bases are sufficient to deprotonate the phenol without aggressively promoting elimination.[5][6]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Protic solvents (e.g., Ethanol)Polar aprotic solvents enhance the nucleophilicity of the phenoxide without solvating it excessively, favoring the SN2 reaction.[2][5][7]
Leaving Group Good leaving groups (e.g., -OTs, -OMs) are required for the reaction to proceed.The choice of leaving group has less impact on the SN2/E2 ratio than other factors.The hydroxyl group itself is a poor leaving group and must be activated.[2]

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are running the reaction at high temperatures (e.g., 100°C), reduce it to 50-60°C and monitor for a longer reaction time.

  • Re-evaluate Your Base: Sodium hydride (NaH) is very effective but is a very strong, non-nucleophilic base that can favor elimination. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective for deprotonating phenols but are less aggressive in promoting elimination.[5]

  • Ensure Anhydrous Conditions: Water will consume your base and can interfere with the reaction. Ensure all glassware, solvents, and reagents are thoroughly dried.

Question 2: Besides my desired product, I see an isomer where the azetidine is attached to the aromatic ring. What is this?

Answer: This side product results from C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions). While O-alkylation is electronically favored and leads to your desired product, C-alkylation can occur under certain conditions, leading to a constitutional isomer that is often difficult to separate.[5][8]

Causality & Solution: The ratio of O- to C-alkylation is influenced by factors that affect the dissociation of the phenoxide ion pair.

  • Solvents: Polar aprotic solvents like DMF or DMSO favor O-alkylation. They effectively solvate the cation (e.g., K⁺ or Na⁺), leaving a "naked" and highly reactive oxygen anion that preferentially attacks the alkylating agent.

  • Counter-ion: Larger, softer cations (like Cs⁺ or K⁺) generally favor O-alkylation over smaller, harder cations (like Li⁺ or Na⁺).

Troubleshooting Steps:

  • Solvent Choice: Confirm you are using a polar aprotic solvent like DMF or DMSO.

  • Base Choice: Using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as your base will generate the potassium or cesium phenoxide in situ, which can increase the selectivity for O-alkylation.

Question 3: The final deprotection step is messy. I'm getting extra peaks on my LC-MS that correspond to my product +56 mass units. What's happening?

Answer: This side product is a result of N-tert-butylation . When you remove the N-Boc protecting group with a strong acid like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[9] This cation is a potent electrophile and can alkylate any remaining nucleophiles in the mixture, including the nitrogen atom of your deprotected product.

G A N-Boc Protected Azetidine B Protonated Intermediate A->B + H+ (TFA) C Deprotected Azetidine (Product) B->C Cleavage D tert-Butyl Cation (+57 amu) B->D Cleavage E N-tert-butylated Side Product (Product +56 amu) C->E Alkylation (Side Reaction) D->E G Trapped Cation D->G Trapping (Desired) F Scavenger (e.g., Anisole) F->G

Caption: Mechanism of Boc deprotection and the role of scavengers.

Causality & Solution: To prevent the tert-butyl cation from reacting with your product, you must include a "scavenger" in the reaction. A scavenger is a nucleophilic molecule, added in excess, that is designed to trap the cation before it can cause side reactions.

Troubleshooting Steps:

  • Use a Scavenger: Add a scavenger like triisopropylsilane (TIS), anisole, or water (a few equivalents) to your deprotection reaction mixture. A common cocktail is 95:2.5:2.5 TFA:water:TIS.

  • Use HCl in Dioxane: An alternative deprotection method is using a solution of 4M HCl in 1,4-dioxane.[9] This method often produces fewer alkylation side products as the chloride ion can react with the cation to form tert-butyl chloride.

  • Control Temperature: Perform the deprotection at 0°C to room temperature. Avoid heating, which can promote side reactions.

Question 4: My reaction seems to stall, and I have a lot of unreacted starting materials. What are the likely causes?

Answer: This issue typically points to one of three problems: incomplete deprotonation of the phenol, a poor leaving group on the azetidine, or the presence of moisture.

Troubleshooting Steps:

  • Check Your Base: Ensure you are using at least one full equivalent of base relative to the 3,4-difluorophenol. If using a weaker base like K₂CO₃, an excess (1.5-2.0 equivalents) is often beneficial. Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.[4]

  • Confirm Activation: The hydroxyl group of N-Boc-3-hydroxyazetidine is a very poor leaving group. It must be converted to a sulfonate ester (tosylate, mesylate) or activated in situ (e.g., via a Mitsunobu reaction).[1][2] If you are performing a two-step procedure, ensure the first activation step went to completion before adding the phenoxide.

  • Ensure Anhydrous Conditions: As mentioned before, water will quench the phenoxide nucleophile and react with the base. Dry your solvents over molecular sieves and ensure all reagents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of using a Williamson ether synthesis vs. a Mitsunobu reaction for this transformation? A1: The Williamson ether synthesis (via a sulfonate intermediate) is generally preferred for scale-up as it uses cheaper reagents and generates byproducts (sulfonate salts) that are typically easier to remove. The Mitsunobu reaction is an excellent method for small-scale and discovery chemistry because it is a one-pot reaction.[1] However, it uses expensive reagents (DEAD or DIAD) and generates triphenylphosphine oxide as a byproduct, which can be very difficult to remove during purification.

Q2: Can the azetidine ring open during the reaction? A2: Yes, the strained four-membered ring can be susceptible to ring-opening, particularly under harsh conditions.[3] Strongly acidic or basic conditions, especially at elevated temperatures, should be avoided.[3] The conditions for both the Williamson ether synthesis and the subsequent Boc deprotection are generally mild enough to preserve the ring's integrity if carefully controlled.

Q3: What is the best way to purify the N-Boc protected intermediate and the final product? A3: For the N-Boc-3-(3,4-difluorophenoxy)azetidine intermediate, flash column chromatography on silica gel is the most effective method for removing unreacted starting materials and side products.[3] The final deprotected product is a basic amine and is typically purified by preparing the HCl or TFA salt and performing a recrystallization or precipitation. Alternatively, reverse-phase HPLC can be used for high-purity samples.

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of N-Boc-3-(3,4-Difluorophenoxy)azetidine via Williamson Ether Synthesis

Step A: Activation of the Hydroxyl Group (Tosylation)

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-3-hydroxyazetidine (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or pyridine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add triethylamine (1.5 eq., if using DCM) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.

Step B: SN2 Substitution

  • Setup: In a separate flame-dried flask under an inert atmosphere, add 3,4-difluorophenol (1.1 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes.

  • Addition: Add a solution of crude N-Boc-3-tosyloxyazetidine (1.0 eq.) from Step A in a minimal amount of anhydrous DMF.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield pure N-Boc-3-(3,4-difluorophenoxy)azetidine.

Protocol 2: N-Boc Deprotection
  • Setup: To a round-bottom flask, add the purified N-Boc-3-(3,4-difluorophenoxy)azetidine (1.0 eq.).

  • Solvent: Dissolve in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.). Note: For substrates sensitive to tert-butylation, use a premixed cocktail such as 95:2.5:2.5 TFA:H₂O:Triisopropylsilane.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual acid. The final product is typically obtained as the TFA salt and can be used as is or converted to the free base or hydrochloride salt.

References

  • Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates. (n.d.). BenchChem.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The Williamson ether synthesis involves the displacement of an al... (2024, June 5). Pearson+. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved January 17, 2026, from [Link]

Sources

improving the regioselectivity of 3-(3,4-Difluorophenoxy)azetidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for navigating the complexities of reactions involving 3-(3,4-difluorophenoxy)azetidine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern regioselectivity, enabling you to troubleshoot effectively and optimize your synthetic strategies. The inherent strain of the azetidine ring and the electronic influence of the difluorophenoxy group present unique challenges and opportunities in synthesis.[1][2] This guide is structured to address the most common issues encountered in the field.

Frequently Asked Questions (FAQs): Understanding Core Reactivity

This section addresses fundamental questions about the structural and electronic properties of this compound that dictate its chemical behavior.

Q1: What are the principal reactive sites on this compound and how do they compete?

A1: There are three primary centers of reactivity:

  • The Azetidine Nitrogen: As a secondary amine, the nitrogen atom is nucleophilic and basic, readily participating in reactions like alkylation, acylation, and arylation.

  • The Azetidine Ring (C-N bonds): The four-membered ring is strained and susceptible to nucleophilic ring-opening reactions, particularly after activation of the nitrogen atom (e.g., by protonation or conversion to a sulfonylamide).[2][3][4] This cleavage can occur at either the C2-N or C4-N bond.

  • The 3,4-Difluorophenoxy Ring: The aromatic ring can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome is governed by the combined directing effects of the azetidinoxy substituent and the two fluorine atoms.

Competition between these sites is a primary challenge. For instance, attempting an EAS reaction under acidic conditions might lead to protonation of the azetidine nitrogen and potential ring-opening as a side reaction.

Q2: How does the 3-(3,4-difluorophenoxy) substituent electronically and sterically influence the azetidine ring's reactivity?

A2: The substituent has a dual impact:

  • Electronic Effect: The phenoxy group is electron-withdrawing via induction, which slightly reduces the basicity and nucleophilicity of the azetidine nitrogen compared to an alkyl-substituted azetidine. This can make N-functionalization reactions more challenging, sometimes requiring stronger bases or more reactive electrophiles.

  • Steric Effect: The bulky phenoxy group at the C3 position sterically hinders the approach of reagents to that face of the ring. This is a critical factor in controlling the regioselectivity of ring-opening reactions, as nucleophiles may preferentially attack the less-hindered C4 or C2 positions.

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// Main Molecule Node mol [label="this compound", pos="0,0!", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

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// Edges mol -> N [label="Basicity/\nNucleophilicity"]; mol -> Ring [label="Ring Strain/\nRing Opening"]; mol -> Aromatic [label="Substitution"]; Sterics -> Ring [style=dashed, arrowhead=tee, label="Directs attack to\nC2/C4"]; Electronics -> N [style=dashed, arrowhead=tee, label="Reduces\nReactivity"]; }

Figure 1. Key reactive sites and influencing factors.

Q3: What are the expected directing effects for electrophilic aromatic substitution (EAS) on the phenoxy ring?

A3: The regiochemical outcome is a complex interplay of three substituents on the benzene ring:

  • Azetidinoxy Group (-O-Azetidine): The oxygen atom is a strong π-donor through resonance, making this group a powerful ortho, para-director and activating.[5][6]

  • Fluorine Atoms (-F): Fluorine is highly electronegative, making it deactivating through induction (-I effect). However, it also has lone pairs that can participate in resonance, making it an ortho, para-director (+M effect).[7] In electrophilic aromatic substitution, the resonance effect typically governs the directing nature.[8]

The combined effect means substitution is strongly favored at positions ortho or para to the azetidinoxy group. The position para to the oxygen (C6 of the phenoxy ring) is often sterically most accessible. The position between the two fluorine atoms is highly deactivated and sterically hindered, making substitution there unlikely. You will likely see a mixture of products, primarily at the positions ortho to the large azetidinoxy group.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues you may encounter during your experiments.

Problem 1: Poor or incorrect regioselectivity in nucleophilic ring-opening of an N-activated azetidine.

  • Scenario: You have activated the azetidine nitrogen (e.g., as an N-tosyl or N-Boc derivative) and are attempting a ring-opening reaction with a nucleophile, but you obtain a mixture of C2 and C4-attack products, or the undesired regioisomer predominates.

  • Causality & Analysis: The regioselectivity of azetidinium ion ring-opening is a classic SN2-type problem, governed by sterics, electronics, and the nature of the nucleophile and solvent.[4][9][10]

    • Steric Hindrance: The 3-phenoxy group provides significant steric bulk around the C2 and C4 positions. However, the exact conformation can influence which site is more accessible. Attack at C4 is often less hindered than at C2.

    • Electronic Effects: There isn't a strong electronic bias between C2 and C4 in this symmetrical system, so sterics are usually the dominant factor.

    • Nucleophile: Harder, smaller nucleophiles may show less selectivity, while bulkier nucleophiles will be more sensitive to steric hindrance, favoring attack at the most accessible carbon.[3]

    • Lewis Acid Catalyst: The choice of Lewis acid can dramatically influence the outcome. Some acids may coordinate to the phenoxy oxygen, altering the steric environment and electronic distribution, thereby shifting the regioselectivity.[11]

  • Solutions & Optimization Strategy:

ParameterRecommendation & Rationale
Nucleophile Use a bulkier nucleophile (e.g., t-BuO- instead of MeO-) to amplify steric differences and favor attack at the less-hindered C4 position.
Solvent Use a polar aprotic solvent (e.g., THF, DMF) to avoid solvolysis and facilitate a clean SN2 reaction. Protic solvents can participate in the reaction and lead to side products.
Temperature Lower the reaction temperature (e.g., from 25 °C to -20 °C or -78 °C). Lower temperatures increase the selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the sterically less hindered site.
Lewis Acid Screen a panel of Lewis acids. The regioselectivity can be highly dependent on the acid used. Start with common acids and compare the results.
graph "Troubleshooting_Workflow" { graph [bgcolor="#FFFFFF", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

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// Edges start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="Yes/No\n(Optimization)"]; sol3 -> end; q3 -> end [label="If N/A"]; }

Figure 2. Troubleshooting workflow for poor regioselectivity.

Problem 2: Mixture of isomers obtained during Electrophilic Aromatic Substitution (EAS).

  • Scenario: You are attempting to functionalize the phenoxy ring (e.g., nitration, bromination, Friedel-Crafts) and obtain a difficult-to-separate mixture of ortho and para isomers relative to the azetidinoxy group.

  • Causality & Analysis: As discussed in FAQ3, the powerful ortho, para-directing nature of the oxygen atom is the dominant influence.[5][12] The two ortho positions are electronically activated, as is the para position. The choice between them becomes a subtle balance of sterics and reaction conditions. The azetidine ring itself is a significant steric shield for the ortho positions.

  • Solutions & Optimization Strategy:

ParameterRecommendation & Rationale
Electrophile Use a sterically bulkier electrophile. For example, in a Friedel-Crafts acylation, using (t-BuCO)2O instead of (MeCO)2O will strongly disfavor substitution at the more hindered ortho positions, leading to higher selectivity for the para product.
Temperature Run reactions at low temperature. This can help differentiate between the slightly different activation energies for substitution at the ortho and para sites.
Directed Lithiation For ultimate control, consider a directed ortho-metalation (DoM) strategy. The ether oxygen can direct lithiation to an adjacent ortho position using a strong base like n-butyllithium or s-butyllithium, followed by quenching with an electrophile. This bypasses the selectivity issues of EAS entirely.

Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key transformations, including analytical checkpoints for self-validation.

Protocol 1: Regioselective Ring-Opening of N-Tosyl-3-(3,4-difluorophenoxy)azetidine with Organocuprate

This protocol favors nucleophilic attack at the less sterically hindered C4 position by using a soft, bulky organocuprate reagent.

  • Objective: To synthesize 1-Tosyl-3-(3,4-difluorophenoxy)-4-methylazetidine.

  • Principle: The N-tosyl group activates the azetidine ring for nucleophilic attack. The use of a Gilman cuprate, a soft nucleophile, at low temperature maximizes SN2 character and steric control, leading to attack at the C4 position, distal to the bulky C3 substituent.

Materials:

  • N-Tosyl-3-(3,4-difluorophenoxy)azetidine

  • Copper(I) iodide (CuI), purified

  • Methyllithium (MeLi) in Et₂O

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add CuI (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Cuprate Formation: Add anhydrous THF and cool the resulting slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add MeLi (2.2 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. The solution may change color. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium dimethylcuprate.

  • Substrate Addition: In a separate flask, dissolve N-Tosyl-3-(3,4-difluorophenoxy)azetidine (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the cold cuprate solution.

  • Reaction Monitoring (Self-Validation): Stir the reaction at -78 °C. Monitor the consumption of starting material by thin-layer chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ring-opened product.

  • Characterization: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and HRMS. NOESY NMR can be used to confirm the spatial relationship between the newly introduced methyl group and the C3 proton.

References

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  • Schomaker, J. M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly‐Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(38), 11579-11583. [Link]

  • Chen, X., & Xu, J. (2022). Regioselective ring-opening reactions of azetidines. RSC Advances, 12(22), 13865-13885. [Link]

  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11104-11114. [Link]

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  • Sureshkumar, D., & Chandrasekaran, S. (2010). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and Azetidines with Tetraalkylammonium Halides. The Journal of Organic Chemistry, 75(1), 137-151. [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • College of St. Benedict & St. John's University. (n.d.). AR5. Directing Effects. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • The Journal of Organic Chemistry. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines. [Link]

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  • ResearchGate. (n.d.). General synthetic route for accessing azetidines via intermolecular aza Paternò–Büchi reaction. [Link]

  • Shodhganga. (n.d.). Chapter 1: Four-Membered Heterocycles. [Link]

  • Slideshare. (2018). Nucleophilic substitutions reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • National Institutes of Health. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • National Institutes of Health. (n.d.). 3-(4-Fluorophenoxy)azetidine. PubChem. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

  • Masaryk University. (2024). Exploring the Regioselectivity of Diels–Alder Reactions of 2,6‐Disubstituted Benzoquinones through DFT Calculations. [Link]

Sources

Technical Support Center: Chiral Separation of 3-(3,4-Difluorophenoxy)azetidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective separation of 3-(3,4-Difluorophenoxy)azetidine. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with resolving the enantiomers of this and structurally similar compounds. The content herein synthesizes established chromatographic principles with field-proven strategies to provide actionable solutions and a deeper understanding of the separation mechanisms involved.

The target analyte, this compound, possesses a crucial stereocenter at the C3 position of the azetidine ring. The molecule's key structural features for chiral recognition include a secondary amine (a basic center), an ether linkage, and an electron-deficient difluorophenyl ring. A successful separation strategy will leverage differential interactions between these groups and a chiral stationary phase (CSP).

Troubleshooting Guide

Rapidly diagnose and resolve common issues encountered during method development for the chiral separation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution (Rs < 1.5)1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselective interactions with the analyte.[1]1a. Screen Different CSPs: Polysaccharide-based CSPs are the most successful for a wide range of chiral compounds.[2][3] Screen columns with different backbones (amylose vs. cellulose) and different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate) vs. tris(3,5-dichlorophenylcarbamate)).1b. Switch Selector Type: If polysaccharide phases fail, consider protein-based (e.g., AGP) or macrocyclic glycopeptide-based CSPs (e.g., Vancomycin, Teicoplanin).[4][5]
2. Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase directly control retention and selectivity.[2]2a. Adjust Modifier Ratio: In Normal Phase (NP) or Supercritical Fluid Chromatography (SFC), systematically vary the alcohol co-solvent (e.g., isopropanol, ethanol, methanol) concentration.[6]2b. Change Modifier Type: Switching from isopropanol to ethanol, or a combination, can dramatically alter selectivity.2c. Optimize Additive: Ensure a basic additive is present. Vary the concentration of diethylamine (DEA) or a similar amine between 0.05% and 0.5%.[1][7]
3. Unfavorable Temperature: Temperature affects the thermodynamics of chiral recognition and can be a powerful tool for optimization.[1]3a. Screen Temperatures: Evaluate the separation at a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and pressure.
Severe Peak Tailing 1. Secondary Interactions with Silica: The basic azetidine nitrogen interacts strongly with acidic residual silanol groups on the silica support of the CSP, causing tailing.[1]1a. Add/Increase Basic Modifier: Add a basic modifier like DEA or triethylamine (TEA) to the mobile phase (0.1% v/v is a good starting point).[1] This amine competes with the analyte for the active silanol sites. 1b. Use an End-Capped Column: If available, select a CSP that has been end-capped to minimize exposed silanols.
2. Column Overload: Injecting too much sample mass saturates the stationary phase, leading to peak distortion.[8]2a. Reduce Sample Concentration: Dilute the sample in the mobile phase. A typical starting concentration is 0.5-1.0 mg/mL.[1]2b. Decrease Injection Volume: Reduce the volume injected onto the column.
Irreproducible Retention Times 1. Insufficient Column Equilibration: The CSP requires time to equilibrate with a new mobile phase to ensure a stable surface chemistry.1a. Thoroughly Flush Column: Before analysis, flush the column with at least 10-20 column volumes of the new mobile phase.[1] For a 250 x 4.6 mm column, this is approximately 25-50 mL.
2. Mobile Phase Inconsistency: Evaporation of the more volatile solvent component (e.g., hexane in NP) or degradation of additives can alter the mobile phase composition over time.2a. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent reservoirs tightly sealed.[1]2b. Degas Mobile Phase: Properly degas the mobile phase before use to prevent bubble formation in the pump or detector.[1]
No Enantiomeric Separation 1. Lack of Chiral Recognition: The chosen CSP and mobile phase system does not provide the necessary three-point interaction for chiral discrimination.[5]1a. Screen Diverse CSPs: A systematic screening of 3-5 columns with different selectors is the most effective strategy.[2] (See Table 1 for recommendations).1b. Switch Chromatography Mode: If using HPLC, switch between Normal Phase, Polar Organic, and Reversed-Phase modes. Consider switching to SFC, which can offer complementary selectivity.[9]1c. Consider Indirect Method: If direct separation fails, derivatize the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can be separated on a standard achiral column.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for this compound?

A: The most logical and historically successful starting point is to screen a set of polysaccharide-based Chiral Stationary Phases (CSPs) using either High-Performance Liquid Chromatography (HPLC) in Normal Phase (NP) mode or Supercritical Fluid Chromatography (SFC).[3][12][13] The analyte's structure suggests that interactions like hydrogen bonding (with the azetidine N-H), dipole-dipole interactions (with the C-F and C-O bonds), and π-π stacking (with the difluorophenyl ring) will be primary drivers of chiral recognition on these phases.[14]

A recommended initial screening is outlined in the table below.

Table 1: Recommended Initial Screening Conditions
TechniqueChiral Stationary Phase (CSP)Mobile PhaseFlow RateTemp.
HPLC (NP) CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (80:20, v/v) + 0.1% DEA1.0 mL/min25°C
HPLC (NP) CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA1.0 mL/min25°C
SFC CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))CO₂ / Methanol (70:30, v/v) + 0.2% DEA3.0 mL/min40°C
SFC CHIRALCEL® OZ-H (Cellulose tris(3-chloro-4-methylphenylcarbamate))CO₂ / Acetonitrile (85:15, v/v) + 0.2% DEA3.0 mL/min40°C

Q2: Why is a basic additive like Diethylamine (DEA) so critical for this separation?

A: The azetidine ring contains a secondary amine, which is basic. Most polysaccharide CSPs are packed in silica gel, which contains residual acidic silanol groups (Si-OH) on its surface. The basic analyte can interact strongly and non-specifically with these silanol groups via ionic interactions. This secondary interaction mechanism leads to significant peak tailing and can even obscure the chiral separation.[1]

By adding a small amount of a competing base like DEA to the mobile phase, the DEA molecules will preferentially interact with and "mask" the active silanol sites. This prevents the analyte from binding to them, resulting in more symmetrical peaks and allowing the primary chiral recognition interactions with the polysaccharide selector to dominate.[1][7]

Q3: Should I use HPLC or SFC for this separation?

A: Both techniques are excellent choices, and the decision often depends on available equipment and specific goals (analytical vs. preparative).

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and universally available technique. Normal phase provides excellent selectivity for many chiral compounds. However, it uses larger volumes of potentially toxic and flammable organic solvents like hexane.

  • Supercritical Fluid Chromatography (SFC): SFC is considered a "greener" technique because its primary mobile phase component is non-toxic, non-flammable CO₂.[6][15] It offers several advantages:

    • Speed: The low viscosity of supercritical CO₂ allows for higher flow rates and faster separations without a significant loss of efficiency.[9]

    • Solvent Reduction: Drastically reduces the consumption of organic solvents.[15]

    • Preparative Efficiency: The CO₂ is easily removed post-collection, simplifying sample recovery in preparative applications.[16]

For this analyte, SFC is highly recommended, especially if scaling up for preparative isolation is a future goal. SFC often provides complementary selectivity to HPLC, making it a powerful tool in method development.[9]

Q4: The separation is not baseline (Rs < 1.5). How do I optimize it?

A: Achieving baseline separation is a process of fine-tuning. Once you have identified a promising CSP and mobile phase system from your initial screen, follow this optimization workflow.

G start Initial Result (e.g., Rs = 1.2) mod_ratio Adjust Modifier Ratio (e.g., 20% IPA -> 15% or 25%) start->mod_ratio Most impactful mod_type Change Alcohol Modifier (e.g., IPA -> EtOH) mod_ratio->mod_type success Baseline Separation (Rs >= 1.5) mod_ratio->success additive Optimize Additive Conc. (e.g., 0.1% DEA -> 0.2%) mod_type->additive mod_type->success temp Vary Temperature (e.g., 25°C -> 15°C) additive->temp additive->success flow Reduce Flow Rate (e.g., 1.0 -> 0.7 mL/min) temp->flow temp->success flow->success G cluster_0 Indirect Separation Method racemate Racemic Analyte (R and S enantiomers) reaction Derivatization Reaction racemate->reaction cda Enantiopure CDA (e.g., S-Mosher's Acid Chloride) cda->reaction diastereomers Mixture of Diastereomers (R,S and S,S) reaction->diastereomers achiral_hplc Standard Achiral HPLC (e.g., C18 Column) diastereomers->achiral_hplc separated Separated Diastereomers achiral_hplc->separated

Sources

Technical Support Center: Managing Impurities During the Scale-Up of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3,4-Difluorophenoxy)azetidine is a critical building block in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the azetidine ring. However, its synthesis, particularly during scale-up, presents distinct challenges related to impurity formation and control. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in navigating these complexities. Our focus is on providing not just protocols, but the underlying chemical principles to empower effective problem-solving.

Section 1: The Synthetic Landscape and Its Challenges

This section outlines the fundamental manufacturing process and the critical parameters that govern its success.

Q1: What is the predominant synthetic route for this compound and its core mechanism?

The most common and scalable synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This involves the reaction of an N-protected 3-hydroxyazetidine with an activated 3,4-difluorophenyl electrophile. The reaction proceeds via an addition-elimination mechanism, where the alkoxide of the azetidinol attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, before expelling a leaving group.[3]

Typical Reaction Scheme:

  • Step 1: Deprotonation: An N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) is treated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form the corresponding alkoxide.

  • Step 2: SNAr Reaction: The alkoxide nucleophile attacks 3,4-difluoronitrobenzene or a similar activated aryl halide. The two fluorine atoms on the ring are strong electron-withdrawing groups that activate the ring for nucleophilic attack.[2]

  • Step 3: Deprotection (if required): The protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, often isolated as a hydrochloride salt.[4]

Q2: What are the Critical Process Parameters (CPPs) that I must control during scale-up?

Transitioning from bench to plant magnifies the impact of seemingly minor variables. The following CPPs are paramount for controlling purity:

  • Temperature Control: SNAr reactions are often exothermic. Inadequate heat removal in a large reactor can lead to runaway reactions, causing significant degradation and the formation of numerous side products. Precise temperature control is non-negotiable.

  • Base Selection & Stoichiometry: The choice of base (e.g., NaH, K₂CO₃, t-BuOK) and its stoichiometry are critical. An excess of a strong base can promote side reactions, while insufficient base will result in incomplete conversion.

  • Reagent Addition Rate: A slow, controlled addition of the electrophile or base is essential on a large scale to manage the exotherm and maintain a consistent reaction profile.

  • Mixing Efficiency: Inadequate agitation in large vessels can create localized areas of high concentration ("hot spots"), leading to increased impurity formation. Ensure the reactor's mixing capabilities are sufficient for the scale and viscosity of the reaction mass.

  • Solvent Purity & Water Content: The presence of water can quench strong bases and lead to the formation of hydrolysis-related impurities, such as 3,4-difluorophenol. Using high-purity, anhydrous solvents is crucial.

Section 2: Troubleshooting Common Impurities

This section details the most frequently encountered impurities, their origins, and strategies for their control.

Q3: My final product is contaminated with unreacted N-Boc-3-hydroxyazetidine and 3,4-difluoronitrobenzene. What went wrong?

This indicates an incomplete reaction. Several factors could be at play:

  • Cause 1: Insufficient Base: The most common reason is incomplete deprotonation of the 3-hydroxyazetidine. Ensure the base is fully active and used in the correct stoichiometric amount (typically 1.05-1.2 equivalents).

  • Cause 2: Low Reaction Temperature or Time: While temperature control is crucial to prevent degradation, running the reaction too cold or for too short a duration will result in poor conversion. A kinetic analysis (e.g., using in-process HPLC monitoring) is recommended to define the optimal endpoint.

  • Mitigation & Control:

    • Verify the quality and activity of the base before use.

    • Implement in-process controls (IPCs) via HPLC to track the disappearance of starting materials and ensure the reaction goes to completion.

    • Most unreacted starting materials can be effectively purged during the aqueous work-up and crystallization stages due to differences in polarity and solubility.

Q4: I have detected an impurity with the same mass as my product but a different retention time. Could this be a positional isomer?

Yes, this is a strong possibility, especially if the source of your electrophile is not well-characterized.

  • Mechanism of Formation: This impurity arises from the presence of isomeric starting materials in the 3,4-difluorophenyl source. For example, if the 3,4-difluoronitrobenzene is contaminated with 2,3-difluoronitrobenzene, the corresponding 2,3-difluorophenoxy isomer will be formed.

  • Mitigation & Control:

    • Incoming Quality Control (IQC): The most effective control is prevention. Implement a stringent quality check on all incoming raw materials. Use a validated GC or HPLC method to confirm the isomeric purity of the 3,4-difluorophenyl starting material.

    • Purification Challenge: Positional isomers are notoriously difficult to separate from the desired product due to their very similar physicochemical properties. Re-crystallization may not be effective. If present, preparative chromatography or re-synthesis with pure starting materials may be the only viable options.

Q5: An impurity with a mass 20 Da less than the product is appearing, suggesting de-fluorination. How is this possible and how can I prevent it?

The loss of a fluorine atom to a hydrogen atom (de-fluorination) is a known, albeit sometimes minor, side reaction in syntheses involving fluorinated aromatic compounds.[5][6]

  • Potential Mechanism: This can occur under harsh basic or reductive conditions. For instance, if a strong base is used at elevated temperatures, it can potentially lead to elimination-addition pathways (benzyne mechanism) or other complex degradation routes that result in fluorine loss.[2] The presence of trace metal catalysts can also sometimes facilitate this process.

  • Mitigation & Control:

    • Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Base Selection: Consider using a milder base if this impurity is prevalent. For example, potassium carbonate may be less prone to causing this issue than sodium hydride, although reaction times may be longer.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that might contribute to ring degradation.

Q6: I am observing a high molecular weight impurity after work-up. What could it be?

This could be a di-substituted or oligomeric species.

  • Mechanism of Formation: If the azetidine nitrogen is unprotected during the SNAr reaction, it can compete with the hydroxyl group as a nucleophile, leading to N-arylation. More commonly, if deprotection occurs prematurely in the reaction vessel, the resulting free amine of the product can react with another molecule of the electrophile, forming a dimeric impurity.

  • Mitigation & Control:

    • Robust Protecting Group: Ensure the N-Boc or other protecting group is stable under the reaction conditions.

    • Controlled Deprotection: The deprotection step should be a distinct, separate stage of the process after all the electrophile has been consumed or removed.

    • Purification: These higher molecular weight impurities are generally easier to remove than isomers via crystallization due to significant differences in solubility and crystal lattice packing.

| Table 1: Summary of Potential Impurities and Control Strategies | | :--- | :--- | :--- | :--- | | Impurity Class | Common Name / Structure | Likely Origin | Recommended Control Strategy | | Starting Materials | N-Boc-3-hydroxyazetidine, 3,4-Difluoronitrobenzene | Incomplete reaction | In-process monitoring (HPLC), optimize reaction time/temperature, purge during work-up. | | Isomeric | 3-(2,3-Difluorophenoxy)azetidine | Contaminated raw materials | Stringent incoming quality control on electrophile; very difficult to purge post-synthesis. | | Process-Related | 3-(3-Fluorophenoxy)azetidine (Desfluoro) | Harsh reaction conditions (high temp, strong base) | Use milder base/temperature, ensure inert atmosphere.[5][6] | | Degradation | Ring-opened products | Extreme pH (acidic or basic) during work-up or deprotection | Maintain careful pH and temperature control during work-up and isolation steps. | | High MW | Dimeric or oligomeric species | Premature deprotection, reaction on unprotected nitrogen | Ensure protecting group stability, perform deprotection as a separate final step. |

Section 3: Analytical Workflows for Impurity Management

Robust analytical methods are the cornerstone of effective impurity control.

Q7: What is a good starting point for an HPLC method to profile these impurities?

A reversed-phase HPLC method with UV detection is the standard for this analysis.[7][8] Due to the range of polarities of potential impurities, a gradient elution is highly recommended.

Protocol: Sample HPLC Method

  • Column: C18 stationary phase (e.g., Waters X-Select CSH C18, 4.6 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL.

This method should be validated for its intended use according to ICH guidelines.[7]

Q8: How do I proceed when I detect a new, unknown impurity during a scale-up campaign?

A systematic approach is required for identification and characterization.[9]

Workflow: Impurity Identification

  • Initial Detection (HPLC): A new peak is observed in the chromatogram.

  • Molecular Weight Determination (LC-MS): Analyze the sample by LC-MS to get the molecular weight of the unknown peak. This is the most critical first step for generating a hypothesis about the impurity's identity.

  • Hypothesis Generation: Based on the mass, is it a starting material, an isomer, a de-fluorinated product, a dimer, or a solvent adduct?

  • Structural Elucidation (NMR): If the impurity is present at a sufficient level (>0.1%), isolate it using preparative HPLC. Perform detailed 1H, 13C, and especially 19F NMR spectroscopy to confirm its structure.

  • Forced Degradation Studies: To proactively understand potential issues, subject the pure product to stress conditions (acid, base, heat, oxidation) and analyze the degradants. This can help identify the likely structure of impurities seen in manufacturing.

Diagram 1: General Synthesis & Purification Workflow

cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Final Product RM Raw Materials (N-Boc-3-OH-Azetidine, 3,4-Difluoronitrobenzene) Reactor Reactor Vessel (Controlled Temp & Addition) RM->Reactor Base Base & Solvent (NaH, Anhydrous DMF) Base->Reactor IPC1 In-Process Control (HPLC for Completion) Reactor->IPC1 Reaction Quench Reaction Quench (e.g., Water) IPC1->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Deprotection Acidic Deprotection (e.g., HCl in IPA) Extraction->Deprotection Isolation Crystallization / Filtration Deprotection->Isolation Drying Vacuum Drying Isolation->Drying QC Final QC Analysis (Purity, Impurity Profile) Drying->QC API Purified Product [this compound HCl] QC->API

Caption: High-level workflow for synthesis and purification.

Section 4: Scale-Up and Purification FAQs

Q9: My crystallization process works at the 100g scale but fails to purify the material at the 5kg scale. Why?

Scale-up of crystallization is notoriously complex. The thermodynamics are the same, but kinetics and mass transfer change dramatically.

  • Cooling Rate: A large reactor cools much more slowly than a lab flask. A slow cooling rate can lead to the formation of fewer, larger crystals that are often less pure, as impurities have more time to incorporate into the crystal lattice. You may need to engineer a specific cooling profile.

  • Seeding: A robust seeding strategy (defining the seed point temperature, seed quality, and quantity) is vital for reproducibility at a large scale.

  • Agitation: The hydrodynamics in a large, baffled reactor are different. The stirrer speed and design affect crystal size distribution and can cause breakage (attrition), which can impact filtration and purity.

  • Solvent System: An anti-solvent crystallization or a multi-solvent system may be required to achieve the desired purity at scale. Experiment with different solvent/anti-solvent ratios and addition rates.

Q10: What are the primary safety considerations when scaling up this process?
  • Sodium Hydride (NaH): If using NaH, be aware that it is highly flammable and reacts violently with water. The addition of NaH to the solvent and the subsequent quenching of the reaction must be done with extreme care and under a robust inert atmosphere.

  • Exotherm Management: As discussed, the SNAr reaction can be highly exothermic. A runaway reaction is a serious safety hazard. Ensure the reactor has adequate cooling capacity and that a quench plan is in place for emergencies.

  • Acidic Deprotection: The use of strong acids like HCl for deprotection requires appropriate personal protective equipment (PPE) and acid-resistant equipment. Off-gassing should also be managed.

Diagram 2: Impurity Identification Decision Workflow

Start Unknown Peak Detected in HPLC LCMS Run LC-MS Analysis Start->LCMS GetMass Determine Molecular Weight (MW) LCMS->GetMass Hypo Formulate Hypothesis (Isomer, Dimer, Degradant?) GetMass->Hypo MW obtained Isolate Isolate Impurity via Preparative HPLC Hypo->Isolate Impurity >0.1% NMR Acquire NMR Spectra (1H, 13C, 19F) Isolate->NMR Structure Elucidate & Confirm Structure NMR->Structure RefStd Synthesize Reference Standard Structure->RefStd

Caption: Decision tree for identifying unknown process impurities.

References

  • Y. B. et al. (2014). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 96, 209-215. [Link]

  • Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives.
  • Ma, L. G., & Xu, J. X. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-176. [Link]

  • Mizumoto, S. et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles, 96(12), 2125-2134. [Link]

  • Al-Maharik, N. et al. (2016). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Request PDF. [Link]

  • Kuriyama, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Kuriyama, S. et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC, 11, 1251299. [Link]

  • Smith, A. B. et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 4(10), 985-990. [Link]

  • Wiemer, A. J. et al. (2015). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 80(1), 531-540. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Rapeti, D. et al. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Ezetimibe and its Related Impurities in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 12(1), 217-225. [Link]

  • S. K. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences, 10(3), 1-8. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Singleton, D. A. et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14149-14157. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • PubMed. (2014). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Khalikova, M. A. et al. (2015). Development and Validation of Ultra-High Performance Supercritical Fluid Chromatography Method for Determination of Illegal Dyes and Comparison to Ultra-High Performance Liquid Chromatography Method. Analytica Chimica Acta, 873, 75-84. [Link]

Sources

Technical Support Center: Guide to the Storage and Handling of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3,4-Difluorophenoxy)azetidine is a key building block for researchers in drug development, valued for its unique structural motifs. The integrity of this reagent is paramount for reproducible and successful experimental outcomes. This guide provides in-depth technical advice, troubleshooting, and best practices to prevent its degradation during storage and handling. The inherent strain of the azetidine ring and the reactivity of the secondary amine and ether linkage necessitate stringent storage protocols.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a change in the color (e.g., yellowing) and consistency of my this compound sample. What is happening?

A1: Visual changes such as discoloration or clumping are primary indicators of chemical degradation. This is often caused by a combination of oxidation and reaction with atmospheric moisture.

  • Scientific Rationale: The secondary amine within the azetidine ring is susceptible to oxidation, which can form colored impurities like N-oxides.[3][4][5][6] The compound may also be hygroscopic (attracting water), and absorbed moisture can initiate hydrolysis, leading to changes in physical form.

  • Immediate Action: Cease using the suspect reagent in critical experiments. Quarantine the vial and perform an analytical check (see Q4 for protocol) to assess purity. If degradation is confirmed, proper disposal according to your institution's guidelines is recommended.[7]

Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?

A2: The optimal storage conditions are designed to mitigate the primary degradation risks: oxidation, hydrolysis, and acid-catalyzed decomposition. The recommended protocol is summarized in the table below.

  • Scientific Rationale:

    • Temperature: Storing at -20°C or below drastically reduces the rate of all chemical reactions.[8][9][10][11] Many active pharmaceutical ingredients (APIs) and sensitive intermediates require cold or freezer storage to prevent degradation.[11][12]

    • Inert Atmosphere: The secondary amine is prone to oxidation.[13] Displacing oxygen with an inert gas like argon or nitrogen is a critical step to prevent the formation of oxidative byproducts.[14]

    • Moisture Control: The strained azetidine ring can undergo hydrolysis, a reaction catalyzed by water.[15][16][17] Using a desiccator and ensuring a dry storage environment are essential.

    • Light Protection: While the difluorophenyl group is relatively stable, photochemical reactions can generate free radicals that initiate degradation. Storing in amber vials is a standard precaution.[8][18]

ParameterRecommended ConditionPoor PracticeScientific Justification & Likely Outcome
Temperature -20°C or below[8][9]Room Temperature (15-25°C)Slows kinetic rate of all degradation pathways. Storing at RT accelerates hydrolysis and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)[14]Ambient AirPrevents oxidation of the secondary amine. Exposure to air leads to N-oxide formation and other byproducts.
Moisture Dry/Desiccated[8]Open to humid lab airPrevents hydrolysis and ring-opening of the azetidine. Moisture leads to the formation of β-amino alcohol impurities.
Light Amber vial or protected from light[8][18]Clear vial on lab benchPrevents photolytic degradation. UV exposure can initiate radical chain reactions.
pH Store as free base solidStorage in acidic solutionThe azetidine nitrogen is basic; protonation under acidic conditions activates the ring for nucleophilic attack and cleavage.[19]
Q3: My analytical results (NMR, LC-MS) show new, unexpected peaks after storing the compound. What are the likely degradation products?

A3: Based on the structure of this compound, several degradation pathways are plausible. Identifying the mass and fragmentation patterns of impurities can help elucidate their structure.

  • Scientific Rationale & Likely Products:

    • Hydrolytic Ring-Opening: This is a common degradation pathway for strained azetidinium ions.[16][17] Water acts as a nucleophile, attacking a carbon atom of the azetidine ring, leading to the formation of a β-amino alcohol.

    • Oxidation: The secondary amine nitrogen is a prime target for oxidation, which can lead to the corresponding N-oxide or hydroxylamine.[6]

    • Acid-Catalyzed Ether Cleavage: While ethers are generally stable, strong acids can protonate the ether oxygen, making it a good leaving group and susceptible to cleavage by a nucleophile.[20][21][22][23] This is less common under typical storage but can occur if the compound is exposed to acidic contaminants.

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary chemical vulnerabilities of this compound.

G parent This compound hydrolysis Ring-Opened Product (β-Amino Alcohol) parent->hydrolysis H₂O / H⁺ oxidation N-Oxide Product parent->oxidation [O] / Air cleavage Phenol + Azetidinol (Ether Cleavage Products) parent->cleavage Strong Acid (H⁺)

Caption: Predicted degradation routes for this compound.

Q4: How can I set up an experiment to test the stability of my sample and validate my storage protocol?

A4: A forced degradation study is a standard pharmaceutical approach to understand a compound's stability.[16][17] You can adapt this into a simplified protocol to check your material. The primary analytical method for this is typically a stability-indicating HPLC or LC-MS method.[24][25]

  • Protocol: Simplified Stability Assessment

    • Time-Zero Analysis: Prepare a stock solution of your compound in a suitable, high-purity solvent (e.g., Acetonitrile). Immediately analyze this t=0 sample via HPLC-UV or LC-MS to determine its initial purity.

    • Sample Preparation: Aliquot the stock solution into several amber HPLC vials.

    • Stress Conditions: Store the vials under different conditions:

      • Control: -20°C, protected from light.

      • Benchtop: Room temperature, exposed to lab light.

      • Elevated Temp: 40°C in an oven or incubator.

      • Acidic: Add a trace amount of dilute HCl to one vial.

      • Basic: Add a trace amount of dilute NaOH to one vial.

    • Time-Point Analysis: Analyze the samples after set time points (e.g., 24h, 48h, 1 week).

    • Data Comparison: Compare the chromatograms from the stressed samples to the t=0 and control samples. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Q5: What materials should I use or avoid for containers and handling tools?

A5: Material choice is critical to prevent contamination and catalytic degradation.

  • Recommended Materials:

    • Containers: Borosilicate glass (Pyrex®) or amber glass vials with PTFE-lined caps.[8] PTFE is highly inert and provides an excellent seal.

    • Tools: Stainless steel or PTFE-coated spatulas.

  • Materials to Avoid:

    • Plastics: Avoid soft plastic containers or cap liners (e.g., LDPE) as plasticizers can leach into the sample.

    • Reactive Metals: Avoid contact with reactive metals that could catalyze oxidation.

    • Incompatible Chemicals: Never store this compound near strong acids or oxidizers.[8][26][27][28] Segregate chemicals by hazard class in your storage location.[29][30]

Workflow: Recommended Storage & Handling Protocol

This workflow ensures the compound's integrity from receipt to use.

G A Receive Compound B Transfer to Inert Atmosphere (Glovebox) A->B C Aliquot into Pre-weighed Amber Glass Vials B->C D Backfill Vials with Argon/Nitrogen C->D E Seal Tightly with PTFE-lined Caps D->E F Label Clearly with Name, Date, and Batch E->F G Store in Desiccated Environment at <= -20°C F->G H Use One Aliquot per Experiment G->H To prevent freeze-thaw cycles and moisture contamination

Caption: Step-by-step workflow for optimal storage of sensitive reagents.

References

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  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Available from: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager.
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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-(3,4-Difluorophenoxy)azetidine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in CNS Drug Discovery

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique conformational properties and ability to impart favorable physicochemical characteristics to drug candidates.[1] Its constrained nature can lead to enhanced binding affinity and selectivity for biological targets. In the realm of central nervous system (CNS) disorders, azetidine derivatives have been extensively explored as modulators of various neurotransmitter systems.[2][3] A particularly promising class of these compounds is the 3-phenoxyazetidine series, which has shown significant potential as inhibitors of monoamine transporters.[3]

Monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft.[4] Inhibitors of these transporters are the cornerstone of treatment for a range of psychiatric conditions, most notably depression and anxiety disorders.[5] Triple reuptake inhibitors (TRIs), which simultaneously block all three transporters, are of particular interest as they may offer a broader spectrum of therapeutic activity and a faster onset of action compared to more selective agents.[2][5]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass of these agents: 3-(3,4-Difluorophenoxy)azetidine analogs. We will explore how subtle modifications to this core structure influence potency and selectivity for DAT, SERT, and NET, providing a comparative framework for researchers in the field of CNS drug development. The inclusion of the 3,4-difluorophenyl moiety is a key feature, often utilized in medicinal chemistry to enhance metabolic stability and modulate electronic properties, which can significantly impact biological activity.

Core Structure and Key Areas of Modification

The fundamental scaffold of the compounds discussed in this guide is this compound. The structure-activity relationship can be systematically explored by considering modifications at three key positions:

  • R1: The Azetidine Nitrogen Substituent: This position is critical for modulating the overall physicochemical properties of the molecule, including basicity and lipophilicity, which in turn affect target engagement and pharmacokinetic profiles.

  • R2: The Azetidine Ring: Modifications to the azetidine ring itself, such as the introduction of substituents, can influence the orientation of the phenoxy group and the nitrogen substituent, thereby impacting binding to the transporter proteins.

  • R3: The Phenoxy Ring: Alterations to the substitution pattern on the phenyl ring, beyond the foundational 3,4-difluoro motif, can fine-tune electronic and steric interactions within the binding pockets of the monoamine transporters.

SAR_overview cluster_core This compound Core Core Azetidine-O-Phenyl(3,4-diF) R1 R1: Azetidine N-Substituent Core->R1 Influences pKa, Lipophilicity R2 R2: Azetidine Ring Core->R2 Affects Conformation R3 R3: Phenoxy Ring Core->R3 Modulates Target Selectivity assay_workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed Seed HEK293 cells expressing hDAT, hSERT, or hNET in 96-well plates Culture Culture cells to ~90% confluency Seed->Culture Wash Wash cells with assay buffer Culture->Wash Preincubate Pre-incubate cells with test compound or vehicle Wash->Preincubate Add_Radioligand Add radiolabeled substrate ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine) Preincubate->Add_Radioligand Incubate Incubate for a defined period (e.g., 10 minutes) Add_Radioligand->Incubate Terminate Terminate uptake by rapid washing with ice-cold buffer Incubate->Terminate Lyse Lyse cells and measure radioactivity using a scintillation counter Terminate->Lyse Calculate Calculate percent inhibition relative to vehicle control Lyse->Calculate IC50 Determine IC50 values using non-linear regression analysis Calculate->IC50

Caption: Workflow for the monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.

  • Assay Procedure:

    • On the day of the experiment, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are then pre-incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C with varying concentrations of the test compounds (e.g., this compound analogs) or vehicle control.

    • Uptake is initiated by the addition of a fixed concentration of the respective radiolabeled substrate: [³H]dopamine for hDAT, [³H]serotonin for hSERT, or [³H]norepinephrine for hNET.

    • The incubation is allowed to proceed for a specific time (e.g., 10 minutes), during which the transporters actively uptake the radiolabeled substrate.

    • The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove any extracellular radioligand.

  • Data Acquisition and Analysis:

    • The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The structure-activity relationships discussed herein demonstrate that strategic modifications to the azetidine nitrogen substituent and the phenoxy ring can significantly modulate potency and selectivity. Specifically, the incorporation of a benzyl group at the R1 position and the exploration of different halogen substitution patterns on the phenoxy ring are key strategies for enhancing activity.

Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to ensure adequate brain penetration and metabolic stability. Further exploration of a wider range of substituents at the R1 and R3 positions could lead to the identification of compounds with tailored selectivity profiles, potentially offering improved therapeutic efficacy and reduced side effects for the treatment of various CNS disorders.

References

  • Kim, I. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. [Link]

  • Kim, D., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Shao, L., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5283–5295. [Link]

  • Kulkarni, S. S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2536-2547. [Link]

  • Subbaiah, M. A. M., & Kulkarni, S. K. (2011). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 3(13), 1649-1664. [Link]

  • Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6143-6147. [Link]

  • Pessoa-Mahana, H., et al. (2017). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents. Current Medicinal Chemistry, 24(27), 2946-2977. [Link]

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  • Kim, I. H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 1035–1040. [Link]

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A Comparative Guide to 3-(3,4-Difluorophenoxy)azetidine and Non-Fluorinated Phenoxyazetidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful tactic to modulate physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 3-(3,4-Difluorophenoxy)azetidine and its non-fluorinated parent, 3-phenoxyazetidine. We will explore the impact of difluorination on key drug-like properties, supported by established experimental protocols and illustrative data, to inform rational drug design and candidate selection for researchers, scientists, and drug development professionals.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a molecule can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target. The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) superfamily. By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, medicinal chemists can "block" or significantly slow down oxidative metabolism, often leading to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability.

Physicochemical Properties: A Tale of Two Scaffolds

The addition of two fluorine atoms to the phenoxy ring is expected to significantly alter the physicochemical properties of the azetidine scaffold. These changes can have a cascading effect on solubility, permeability, and off-target interactions.

Property3-Phenoxyazetidine (Predicted)This compound (Predicted)Rationale for Predicted Shift
Molecular Weight ( g/mol ) 149.19185.17Addition of two fluorine atoms.
logP (Lipophilicity) 1.3[1][2]~2.1Fluorine is highly electronegative and can increase lipophilicity, especially on an aromatic ring.
pKa (Azetidine Nitrogen) 9.15[1]~8.7The electron-withdrawing nature of the difluorophenyl group is expected to decrease the basicity of the azetidine nitrogen.
Aqueous Solubility ModerateLowerIncreased lipophilicity generally correlates with decreased aqueous solubility.

Table 1: Comparative Physicochemical Properties. Predicted values for 3-phenoxyazetidine are sourced from publicly available data.[1][2] Predicted values for the difluorinated analog are extrapolations based on known structure-property relationships.

Metabolic Stability: Blocking the Path of Oxidation

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The aromatic ring of the phenoxy group is a potential site for oxidative metabolism by CYP enzymes. The introduction of fluorine atoms can sterically and electronically hinder this process.

Experimental Protocol: In Vitro Human Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[3][4][5][6][7][8][9][10][11]

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for reaction termination and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice. Dilute the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation Setup: In a 96-well plate, add the diluted microsome suspension. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the test compound by plotting the natural logarithm of the peak area ratio (compound/internal standard) versus time. Calculate the half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep1 Thaw Microsomes & NADPH System prep2 Dilute Microsomes in Buffer prep1->prep2 inc1 Add Microsomes to Plate prep2->inc1 inc2 Add Test Compound (1 µM) inc1->inc2 inc3 Pre-incubate at 37°C inc2->inc3 inc4 Initiate with NADPH System inc3->inc4 samp1 Terminate Reaction at Time Points (0, 5, 15, 30, 45, 60 min) inc4->samp1 Time Course samp2 Protein Precipitation samp1->samp2 samp3 Centrifuge samp2->samp3 samp4 LC-MS/MS Analysis of Supernatant samp3->samp4 data1 Plot ln(% Remaining) vs. Time samp4->data1 data2 Calculate t½ and CLint data1->data2

Workflow for In Vitro Microsomal Stability Assay.
Comparative Metabolic Stability Data (Illustrative)
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
3-Phenoxyazetidine 2555.4
This compound 7518.5
Verapamil (High Clearance Control) < 10> 138.6

Table 2: Illustrative Metabolic Stability in Human Liver Microsomes. This data is hypothetical and serves to demonstrate the expected outcome of the experiment. The difluorinated compound shows a significantly longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.

Receptor Binding Affinity: Impact on Target Engagement

The electronic changes imparted by fluorination can also influence how a molecule interacts with its biological target. These effects can alter binding affinity (Ki) and selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[12][13][14][15][16]

Materials:

  • Cell membranes expressing the target receptor (e.g., a specific GPCR)

  • Radiolabeled ligand with known affinity for the target receptor

  • Test compounds at various concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_setup Assay Setup cluster_process Incubation & Separation cluster_analysis Quantification & Analysis A Receptor Membranes D Combine in 96-well Plate A->D B Radioligand (Fixed Conc.) B->D C Test Compound (Variable Conc.) C->D E Incubate to Reach Equilibrium D->E F Vacuum Filtration E->F G Wash Filters F->G H Add Scintillation Cocktail G->H I Count Radioactivity H->I J Plot % Inhibition vs. [Compound] I->J K Calculate IC50 and Ki J->K

Workflow for Radioligand Competition Binding Assay.
Comparative Receptor Binding Data (Illustrative)
CompoundTarget ReceptorBinding Affinity (Ki, nM)
3-Phenoxyazetidine Target X50
This compound Target X25

Table 3: Illustrative Receptor Binding Affinity. This hypothetical data suggests that the difluorinated analog exhibits a higher binding affinity (lower Ki value) for the target receptor, which could be attributed to favorable electronic or conformational changes induced by the fluorine atoms.

Conclusion and Future Directions

The strategic difluorination of the 3-phenoxyazetidine scaffold presents a compelling strategy for enhancing key drug-like properties. Based on established principles of medicinal chemistry, the introduction of fluorine is anticipated to increase lipophilicity and, most notably, improve metabolic stability by blocking oxidative metabolism on the phenyl ring. Furthermore, the altered electronics may lead to enhanced binding affinity for the intended biological target.

The experimental protocols detailed in this guide provide a robust framework for obtaining the necessary data to validate these hypotheses. By systematically evaluating the physicochemical properties, metabolic fate, and target engagement of both fluorinated and non-fluorinated analogs, drug discovery teams can make more informed decisions, accelerating the progression of optimized candidates toward clinical development.

References

  • Wernevik, J., et al. (2019). Evaluation of a miniaturized and automated human liver microsome stability assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 929-937. Available at: [Link]

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 241–259. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Malík, I., et al. (2006). Synthesis, spectral description, and lipophilicity parameters determination of phenylcarbamic acid derivatives with integrated N-phenylpiperazine moiety in the structure. ResearchGate. Retrieved from [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Pharmacophore Validation of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged motif in modern drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance metabolic stability, aqueous solubility, and target-binding affinity.[3][4] Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive azelnidipine, successfully incorporate the azetidine scaffold to optimize their pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide focuses on a specific, novel chemical entity: 3-(3,4-Difluorophenoxy)azetidine . We hypothesize that the combination of the rigid, sp³-rich azetidine core with the electronically distinct 3,4-difluorophenoxy group presents a compelling pharmacophore for investigation. The difluoro substitution on the phenyl ring is known to modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and engage in favorable interactions such as hydrogen bonds or halogen bonds with protein targets.

This document provides a comprehensive, in-depth framework for the validation of this compound as a pharmacophore. We will proceed from initial in silico hypothesis generation to rigorous in vitro and in vivo experimental validation, detailing not just the protocols but the critical scientific reasoning that underpins each step. This is the process by which we establish trust in a new molecular scaffold and unlock its therapeutic potential.

Part 1: In Silico Pharmacophore Modeling & Hypothesis Generation

The validation journey begins with computational modeling. This initial step is crucial for defining the potential spatial and electronic features of our scaffold that are essential for biological activity, a concept defined by the IUPAC as a "pharmacophore".[5] Given the novelty of this specific scaffold, a structure-based approach is the most logical starting point, assuming a biological target has been identified. For this guide, we will hypothesize that our scaffold is a potential inhibitor of a kinase, a well-understood and therapeutically relevant target class.

Rationale for a Structure-Based Approach

A structure-based approach leverages the 3D structural information of the target protein, typically from X-ray crystallography, to define the key interaction points within the binding site.[5] This method is powerful because it does not rely on a pre-existing set of known active ligands and can reveal novel binding modes. It allows us to build a hypothesis of how the this compound moiety can be spatially oriented to maximize favorable interactions with the target.[6]

Experimental Protocol: Structure-Based Pharmacophore Model Generation
  • Target Selection & Preparation:

    • Select a high-resolution crystal structure of the target kinase from the Protein Data Bank (PDB). For this example, let's consider a hypothetical kinase with a known inhibitor complexed in the active site.

    • Prepare the protein structure using molecular modeling software (e.g., BIOVIA Discovery Studio, Schrödinger Maestro).[5] This involves removing water molecules beyond a certain distance from the binding site, adding hydrogen atoms, assigning correct protonation states, and performing energy minimization to relieve steric clashes.

  • Binding Site Analysis & Feature Identification:

    • Analyze the interactions between the co-crystallized ligand and the protein. Identify the key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and ionic interactions.[7]

    • Based on this analysis, define the essential pharmacophoric features. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H) regions, Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) features.[5][8]

  • Pharmacophore Model Generation & Refinement:

    • Generate a pharmacophore model that incorporates these identified features with specific geometric constraints (distances and angles).[9] The model should represent the ideal spatial arrangement of functionalities required for binding.

    • Refine the model by ensuring it is sterically reasonable and that the features do not overlap with regions of the protein that would cause a clash.

  • Model Validation (Crucial for Trustworthiness):

    • Decoy Set Screening: The model's validity must be rigorously tested. This is achieved by screening a database containing known active inhibitors for the target and a much larger set of "decoy" molecules (compounds with similar physicochemical properties but presumed to be inactive).[10][11]

    • Performance Metrics: Evaluate the model's ability to preferentially identify the active compounds over the decoys. Key metrics include the Enrichment Factor (EF) and the construction of a Receiver Operating Characteristic (ROC) curve.[12][13] A robust model will have a high EF and an Area Under the Curve (AUC) in the ROC plot close to 1.0.

Workflow Visualization

G cluster_0 In Silico Modeling cluster_1 Model Validation PDB Select Target PDB Structure Prep Prepare Protein Structure (Add H, Minimize) PDB->Prep Analyze Analyze Ligand-Receptor Interactions Prep->Analyze Generate Generate Pharmacophore Hypothesis Analyze->Generate Screen Screen Database with Pharmacophore Model Generate->Screen 3D Query Decoy Prepare Actives & Decoy Database Decoy->Screen Metrics Calculate Performance (ROC, EF, GH Score) Screen->Metrics Validated_Model Validated Pharmacophore Model Metrics->Validated_Model If Validated

Caption: Computational workflow for structure-based pharmacophore generation and validation.

Part 2: Comparative Analysis with Established Pharmacophores

No pharmacophore exists in isolation. Its value is determined by its performance and properties relative to existing, well-validated alternatives. A critical part of this guide is to objectively compare the hypothetical this compound pharmacophore against known scaffolds targeting the same biological space. For our kinase inhibitor example, we can compare it to common hinge-binding motifs or other privileged structures.

FeatureThis compoundAlternative A: IndazoleAlternative B: Pyrrolopyrimidine
Core Structure Azetidine-Aryl EtherFused Bicyclic AromaticFused Bicyclic Aromatic
3D Geometry High sp³ character, rigid, non-planarPlanarPlanar
Key H-Bond Donors Azetidine N-H (if unsubstituted)Indazole N-HPyrrole N-H
Key H-Bond Acceptors Ether Oxygen, Azetidine NPyrazole NitrogenPyrimidine Nitrogens
Metabolic Stability Azetidine often enhances stability. Difluoro group blocks oxidation.[1]Generally stable, but susceptible to ring oxidation.Generally stable, but susceptible to ring oxidation.
Solubility Azetidine generally improves solubility.[2]Lower due to planar, aromatic nature.Moderate.
Synthetic Tractability Established synthetic routes exist.[14][15]Well-established syntheses.Well-established syntheses.

Causality Behind the Comparison: The purpose of this table is to highlight the unique value proposition of our scaffold. While planar aromatic systems like indazole are effective, they occupy a different, "flatter" chemical space. The high sp³ character of the azetidine ring introduces three-dimensionality, which can lead to improved selectivity and better physicochemical properties, a concept often referred to as "escaping flatland".[16]

Part 3: In Vitro Experimental Validation

Following successful in silico modeling, the hypothesis must be tested at the bench. In vitro assays provide the first empirical proof of the pharmacophore's ability to interact with the target protein and elicit a biological response. This phase is designed as a self-validating system, moving from direct binding to functional activity and selectivity.

Workflow Visualization

G cluster_0 Primary Validation cluster_1 Secondary Validation Compound Synthesize Test Compound This compound Binding Binding Assay (SPR) Determine KD, kon, koff Compound->Binding Functional Functional Assay (Kinase Activity) Determine IC50 Binding->Functional Confirm Target Engagement Selectivity Selectivity Profiling (Panel of Related Kinases) Functional->Selectivity Cellular Cellular Activity Assay (e.g., MTT, Cell Proliferation) Selectivity->Cellular Confirm On-Target Effect Validated_Hit Validated In Vitro Hit Cellular->Validated_Hit

Caption: Experimental workflow for the in vitro validation of a novel pharmacophore.

Protocol 1: Target Binding Affinity & Kinetics (Surface Plasmon Resonance - SPR)

Rationale: The first and most fundamental question is: does the compound physically bind to the target? SPR is a powerful, label-free technology that not only confirms binding but also quantifies its affinity (K D) and the rates of association (k on) and dissociation (k off).[17][18] This kinetic information is often more predictive of in vivo efficacy than affinity alone.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of the this compound test compound in a suitable running buffer (e.g., HBS-EP+). Include a vehicle-only control (e.g., buffer with 1% DMSO).

  • Binding Measurement: Inject the different concentrations of the test compound over the sensor surface and a reference flow cell (without protein) to subtract non-specific binding. Monitor the change in response units (RU) over time to generate sensorgrams.

  • Regeneration: After each injection, inject a regeneration solution (e.g., low pH glycine or high salt) to remove the bound compound and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the K D, k on, and k off values.

Protocol 2: Functional Inhibition Assay (Kinase Activity)

Rationale: Binding does not equal function. A compound can bind to a protein without affecting its activity. A functional assay is required to determine if the binding event translates into a biological effect, in this case, inhibition of the kinase's enzymatic activity. We measure the IC₅₀, the concentration of inhibitor required to reduce enzyme activity by 50%.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, the kinase enzyme, its specific substrate, and ATP.

  • Compound Plating: In a 384-well plate, create a serial dilution of the test compound. Include positive controls (a known inhibitor) and negative controls (vehicle only).

  • Kinase Reaction: Add the kinase and its substrate to the wells. Initiate the reaction by adding ATP. Incubate for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and add a detection reagent. Many commercial kits (e.g., ADP-Glo™, LanthaScreen™) quantify the amount of product formed (phosphorylated substrate) or ATP consumed, often via a luminescent or fluorescent readout.

  • Data Analysis: Measure the signal on a plate reader. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary
CompoundTarget Binding (SPR)Functional Activity (Kinase Assay)Cellular Potency (MTT Assay)
This compound K D = 75 nMIC₅₀ = 150 nMGI₅₀ = 500 nM
Alternative A (Indazole) K D = 50 nMIC₅₀ = 90 nMGI₅₀ = 300 nM
Alternative B (Pyrrolopyrimidine) K D = 120 nMIC₅₀ = 250 nMGI₅₀ = 1.2 µM

This table provides a clear, quantitative comparison of our hypothetical compound's performance against alternatives, linking direct target engagement to functional and cellular outcomes.[12]

Part 4: In Vivo Validation

The ultimate test for any pharmacophore is its performance in a complex biological system. In vivo studies are essential to understand the compound's pharmacokinetic (PK) profile—how the body acts on the drug—and to provide proof-of-concept for its efficacy.[19][20]

Protocol 3: Mouse Pharmacokinetic (PK) Study

Rationale: Poor PK is a primary reason for drug candidate failure. A preliminary PK study in rodents is critical to determine if the compound can achieve and maintain sufficient exposure levels in the body to engage the target.[21]

Step-by-Step Methodology:

  • Animal Model: Use a standard strain of mice (e.g., C57BL/6).

  • Formulation & Dosing: Formulate the test compound in a suitable vehicle for both intravenous (IV) and oral (PO) administration.[22] Administer a single dose to two groups of mice (n=3-5 per group).

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Calculate oral bioavailability (%F) by comparing the AUC from the PO dose to the AUC from the IV dose.

Hypothetical Pharmacokinetic Data
ParameterThis compoundAlternative A (Indazole)
Half-Life (t½, hours) 6.52.1
Oral Bioavailability (%F) 45%15%
Cmax (ng/mL) after 10 mg/kg PO 850320

Interpretation of Results: In this hypothetical scenario, the inclusion of the azetidine and difluorophenyl moieties has led to a significantly improved half-life and oral bioavailability compared to the alternative scaffold. This provides a strong rationale for its superiority and further development.

Conclusion

The validation of a novel pharmacophore is a multi-step, evidence-based process that requires a seamless integration of computational modeling and experimental biology. This guide has outlined a rigorous, self-validating pathway to assess the potential of This compound . By systematically confirming its ability to bind a target, elicit a functional response, and exhibit favorable drug-like properties in vivo, we can build a robust data package. The unique combination of the three-dimensional azetidine core and the metabolically robust difluorophenoxy group presents a promising scaffold. The successful execution of the workflows described herein would provide the necessary evidence to elevate this molecular framework from a hypothetical concept to a validated, high-potential pharmacophore for the development of next-generation therapeutics.

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A Senior Application Scientist's Guide to the In Vitro and In Vivo Comparison of 3-(3,4-Difluorophenoxy)azetidine Derivatives as GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting GlyT1 with Azetidine Derivatives

In the landscape of central nervous system (CNS) therapeutics, the glycine transporter 1 (GlyT1) has emerged as a compelling target, particularly for disorders linked to N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia.[1][2][3][4] GlyT1 is a critical protein responsible for the reuptake of glycine from the synaptic cleft.[1][5] Glycine is not only an inhibitory neurotransmitter but also an essential co-agonist for the NMDA receptor; its binding is required for receptor activation by glutamate.[6][7][8] By inhibiting GlyT1, we can increase the concentration of synaptic glycine, thereby enhancing NMDA receptor signaling.[1][3][5] This strategy offers a nuanced approach to potentiate NMDA receptor function, potentially alleviating the cognitive and negative symptoms of schizophrenia that remain a significant unmet medical need.[9][10][11]

The 3-(3,4-Difluorophenoxy)azetidine scaffold represents a promising chemical class for developing selective and potent GlyT1 inhibitors. The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional structure that can improve physicochemical properties like solubility and metabolic stability while providing a rigid core for precise substituent placement.[12][13] This guide provides a comparative framework for evaluating novel derivatives of this class, detailing the critical in vitro and in vivo experiments that form the basis of a successful drug discovery campaign.

Part 1: In Vitro Characterization—Establishing Potency, Selectivity, and Drug-like Properties

The initial phase of characterization aims to answer fundamental questions: How potently does the compound inhibit GlyT1? Is it selective against other relevant transporters? Does it possess the basic properties required to be a viable drug candidate?

Causality Behind Experimental Choices:

  • Potency (IC50): The primary measure of a compound's effectiveness. A low IC50 value indicates that a smaller concentration of the drug is needed to inhibit the target, which is a primary goal of lead optimization.

  • Selectivity: Glycine transporter 2 (GlyT2) is also present in the CNS, primarily in the brainstem and spinal cord, where it regulates inhibitory neurotransmission.[14] Inhibition of GlyT2 could lead to undesirable side effects. Therefore, high selectivity for GlyT1 over GlyT2 is a critical safety and efficacy parameter.

  • Physicochemical & ADME Properties: Early assessment of properties like metabolic stability (e.g., in liver microsomes) and permeability helps to de-risk candidates. A compound that is potent but rapidly metabolized will likely fail in vivo.

Comparative In Vitro Data

The following table presents hypothetical data for three derivatives, illustrating a typical screening output.

CompoundGlyT1 IC50 (nM)GlyT2 Selectivity (Fold vs. GlyT1)Human Liver Microsome Stability (% remaining after 30 min)
Derivative A 15>20085
Derivative B 55>15045
Derivative C 8>25015

Insight: Derivative A shows an excellent balance of high potency, strong selectivity, and good metabolic stability, making it a strong candidate for in vivo studies. Derivative C, while the most potent, exhibits poor metabolic stability, suggesting it would be rapidly cleared in vivo and may require chemical modification.

Key Experimental Protocol: [³H]Glycine Uptake Assay

This is the gold-standard functional assay to directly measure GlyT1 inhibition.[5]

Principle: This assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells engineered to express human GlyT1.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO or HEK293 cells stably transfected with the human GlyT1 gene (SLC6A9) to confluence in appropriate culture plates.

  • Preparation: Aspirate the culture medium and wash the cell monolayers twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add KRH buffer containing the test compound (e.g., Derivative A) at various concentrations to the wells. Incubate for 15 minutes at room temperature. Include a "no compound" control for 100% activity and a known potent inhibitor (e.g., Sarcosine or Bitopertin) for 0% activity.[14][15]

  • Initiation of Uptake: Add KRH buffer containing a fixed concentration of [³H]Glycine to all wells to initiate the uptake reaction. Incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

In Vitro Screening Workflow

The following diagram illustrates a typical screening cascade for identifying promising GlyT1 inhibitors.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary & Tertiary Assays P1 Compound Library (Azetidine Derivatives) P2 Primary GlyT1 Assay (e.g., Fluorescence-based) P1->P2 P3 Identify 'Hits' (e.g., >50% Inhibition @ 1µM) P2->P3 S1 Dose-Response Curve ([³H]Glycine Uptake Assay) Determine IC50 P3->S1 Active Compounds S2 Selectivity Assay (vs. GlyT2) S1->S2 S3 Early ADME Profiling (Microsomal Stability, Permeability) S2->S3 L1 Lead Candidate Selection (e.g., Derivative A) S3->L1 Promising Candidates

Caption: Workflow for in vitro screening and selection of GlyT1 inhibitors.

Part 2: In Vivo Evaluation—Assessing Pharmacokinetics and Target Engagement

After a compound demonstrates promising in vitro properties, the focus shifts to its performance in a living system. The key objectives are to understand its pharmacokinetic (PK) profile—how the body processes the drug—and to confirm that it reaches the brain and engages GlyT1.

Causality Behind Experimental Choices:

  • Pharmacokinetics (PK): Parameters like oral bioavailability (F%), half-life (t½), and brain penetration (Brain/Plasma ratio) are crucial. A drug must be able to reach its target in the brain at a sufficient concentration and for an adequate duration after administration. The azetidine scaffold is often incorporated to enhance these properties.[12]

  • Target Engagement: It is essential to prove that the drug not only reaches the brain but also inhibits GlyT1 in vivo. Microdialysis is a powerful technique to directly measure the downstream effect of GlyT1 inhibition—an increase in extracellular glycine levels in specific brain regions.[16][17][18][19]

Comparative In Vivo Data (Rat Model)
CompoundOral Bioavailability (F%)Plasma t½ (h)Brain/Plasma Ratio @ 2h% Increase in CSF Glycine (10 mg/kg, p.o.)
Derivative A 454.21.1~60%[10]
Derivative B 152.50.4Not Tested
Bitopertin (Ref.) 306.00.8~50%[9]

Insight: Derivative A demonstrates good oral bioavailability and excellent brain penetration, surpassing the reference compound Bitopertin. Crucially, it shows robust target engagement by significantly increasing cerebrospinal fluid (CSF) glycine levels, confirming its mechanism of action in a living system.[10][20]

Key Experimental Protocol: In Vivo Microdialysis in Rats

This protocol allows for the direct measurement of glycine in the brain's extracellular fluid.[16][21][22]

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., prefrontal cortex). The probe is perfused with artificial CSF, and small molecules like glycine diffuse from the brain's extracellular space into the perfusate, which is then collected and analyzed.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the brain of the awake, freely-moving animal.[17]

  • Perfusion & Equilibration: Begin perfusing the probe with artificial CSF at a low, constant flow rate (e.g., 1 µL/min). Allow the system to equilibrate for at least 90-120 minutes.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine levels.

  • Drug Administration: Administer the test compound (e.g., Derivative A) via oral gavage (p.o.) or intraperitoneal injection (i.p.).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration to monitor changes in glycine concentration over time.

  • Sample Analysis: Analyze the glycine concentration in the dialysate samples using a sensitive analytical method, typically HPLC with fluorescence or mass spectrometry detection.

  • Data Analysis: Express the post-dose glycine concentrations as a percentage change from the baseline for each animal.

In Vivo Evaluation Workflow

This diagram outlines the progression from pharmacokinetic assessment to pharmacodynamic proof of concept.

InVivo_Workflow cluster_0 Pharmacokinetics (PK) cluster_1 Pharmacodynamics (PD) / Target Engagement PK1 Select Lead Candidate (from In Vitro Data) PK2 Administer Compound to Rats (IV and PO routes) PK1->PK2 PK3 Collect Blood & Brain Samples (Time Course) PK2->PK3 PK4 Analyze Drug Concentration (LC-MS/MS) PK3->PK4 PK5 Calculate PK Parameters (t½, F%, Brain/Plasma Ratio) PK4->PK5 PD1 Microdialysis Surgery (Probe Implantation) PK5->PD1 Candidate with Good PK Profile PD2 Baseline Glycine Measurement PD1->PD2 PD3 Administer Compound (PO) PD2->PD3 PD4 Collect Post-Dose Dialysate PD3->PD4 PD5 Analyze Glycine Levels (HPLC) PD4->PD5 F1 Advance to Efficacy Models (e.g., NOR, Prepulse Inhibition) PD5->F1 Confirmation of Target Engagement

Caption: Workflow for in vivo pharmacokinetic and target engagement studies.

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic hypothesis rests on the ability of GlyT1 inhibitors to potentiate NMDA receptor function. The following diagram illustrates this mechanism at the synaptic level.

MoA_Pathway cluster_Glial Glial Cell cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron GlyT1 GlyT1 Glycine Glycine GlyT1->Glycine Glycine Reuptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx (Neuronal Activation) NMDAR->Ca_ion Opens Channel Azetidine 3-(3,4-Difluorophenoxy) azetidine Derivative Azetidine->GlyT1 Inhibits

Caption: Inhibition of glial GlyT1 increases synaptic glycine, enhancing NMDA receptor activation.

Conclusion

The systematic evaluation of this compound derivatives requires a logical progression from in vitro characterization to in vivo validation. This guide outlines the core experimental framework necessary for this process. By focusing on potency, selectivity, and drug-like properties in vitro, researchers can identify candidates with the highest probability of success. Subsequent in vivo studies are then essential to confirm a viable pharmacokinetic profile and, most importantly, to demonstrate target engagement in the CNS. A compound like the hypothetical "Derivative A," which excels in both settings, represents a promising lead candidate worthy of advancement into more complex behavioral models to ultimately test its therapeutic potential for treating disorders like schizophrenia.

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A Senior Application Scientist's Guide to the Comparative Physicochemical Properties of Halogenated 3-Phenoxyazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold and Halogenation

In modern medicinal chemistry, the azetidine scaffold has emerged as a vital structural motif.[1] As strained, sp³-rich, four-membered nitrogen heterocycles, azetidines offer a unique combination of conformational rigidity and three-dimensional character that can lead to significant improvements in pharmacokinetic profiles, including enhanced metabolic stability and aqueous solubility, when compared to more traditional five- and six-membered rings.[1][2] The 3-phenoxyazetidine core, in particular, serves as a versatile template for exploring structure-activity relationships (SAR) by allowing for diverse substitutions on the pendant phenyl ring.

Halogenation is a cornerstone strategy in drug design, employed to modulate a molecule's electronic properties, block metabolic hotspots, and enhance binding interactions.[3] However, the introduction of a halogen atom (F, Cl, Br, I) profoundly and systematically alters a compound's fundamental physicochemical properties. Understanding these shifts is not merely an academic exercise; it is critical for rationally designing molecules with a higher probability of success in preclinical and clinical development.[4]

This guide provides an in-depth comparison of the key physicochemical properties of halogenated 3-phenoxyazetidines. We will move beyond a simple listing of data to explain the causality behind experimental choices and provide detailed, validated protocols for measuring these critical parameters. The objective is to equip researchers with the foundational knowledge and practical methodologies required to strategically leverage halogenation in their own azetidine-based drug discovery programs.

Core Physicochemical Properties: The Pillars of Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. For halogenated 3-phenoxyazetidines, four parameters are of paramount importance: lipophilicity (logP/logD), basicity (pKa), aqueous solubility, and metabolic stability.

  • Lipophilicity (logP/logD): This parameter describes the partitioning of a compound between a lipid and an aqueous phase, serving as a surrogate for its ability to cross biological membranes. While essential for absorption, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Halogenation generally increases lipophilicity due to the increasing size and polarizability of the halogen atom, which enhances London dispersion forces.[5] The effect is typically incremental, following the trend F < Cl < Br < I.

  • Basicity (pKa): The pKa of the azetidine nitrogen dictates the molecule's ionization state at physiological pH.[6] This is crucial, as the charged (protonated) form often exhibits higher aqueous solubility, while the neutral (free base) form is more membrane-permeable. The electron-withdrawing or -donating nature of substituents on the phenoxy ring can subtly tune the nitrogen's basicity.[7]

  • Aqueous Solubility: A compound must be in solution to be absorbed and to engage with its biological target.[8] Low aqueous solubility is a primary cause of failure for many drug candidates, leading to poor bioavailability and unreliable results in in-vitro assays.[9][10][11] It is influenced by a complex interplay of factors including lipophilicity, crystal lattice energy, and the molecule's ability to form hydrogen bonds.

  • Metabolic Stability: The susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver, determines its half-life and duration of action.[12] Aromatic rings are often sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. Halogenation at these positions can sterically hinder or electronically deactivate the ring, effectively blocking metabolism and enhancing the compound's stability.[1][13]

Experimental Design: A Validated Workflow for Physicochemical Profiling

A logical and efficient workflow is essential for characterizing a library of compounds. The following diagram outlines a standard cascade for assessing the key physicochemical properties of novel halogenated 3-phenoxyazetidines. High-throughput kinetic assays are prioritized to enable rapid initial assessment and rank-ordering before committing to more resource-intensive thermodynamic and definitive studies.[9][14]

G cluster_0 High-Throughput Screening (Early Discovery) cluster_1 Lead Optimization Compound Test Compound (Halogenated 3-Phenoxyazetidine) KineticSol Kinetic Solubility Assay (Nephelometry) Compound->KineticSol Initial Solubility Check LogD LogD @ pH 7.4 (Shake-Flask or RP-HPLC) KineticSol->LogD If Soluble > Threshold pKa pKa Determination (Potentiometry or Spectrophotometry) LogD->pKa Characterize Ionization MetStab In Vitro Metabolic Stability (Microsomes or Hepatocytes) LogD->MetStab Assess Metabolic Fate ThermoSol Thermodynamic Solubility (Shake-Flask) pKa->ThermoSol Definitive Solubility

Caption: Experimental workflow for physicochemical profiling.

Comparative Physicochemical Data

The following table presents representative data for a series of 4-substituted phenoxyazetidines. These values are based on established physicochemical trends to illustrate the systematic impact of halogen substitution.

Compound IDSubstituent (X)Calculated logPpKa (Azetidine N)Kinetic Solubility (μM)Metabolic Half-Life (t½, min)
AZ-H -H1.308.8>20015
AZ-F -F1.458.518035
AZ-Cl -Cl1.858.49558
AZ-Br -Br2.058.460>60
AZ-I -I2.408.325>60
Analysis of Structure-Property Relationships

The data clearly demonstrates predictable trends that are crucial for rational drug design.

  • Lipophilicity: As hypothesized, logP increases with the size of the halogen, from fluorine to iodine. This is a direct consequence of the larger surface area and increased polarizability of heavier halogens, which strengthens van der Waals interactions with the lipophilic (octanol) phase.[5] This trend has profound implications: while the iodo-substituted analog (AZ-I) may have the highest membrane permeability, its dramatically increased lipophilicity leads to a significant drop in aqueous solubility.

  • Basicity: The pKa of the azetidine nitrogen decreases slightly with the introduction of electron-withdrawing halogens on the phenoxy ring. The effect is modest because the halogen is electronically insulated from the basic nitrogen by the ether linkage and the aliphatic ring. Nonetheless, this subtle modulation can influence the ratio of ionized to non-ionized species at physiological pH, impacting both solubility and permeability.

  • Solubility: There is a strong inverse correlation between lipophilicity and kinetic solubility. The parent compound (AZ-H) is highly soluble, but as lipophilicity increases with halogenation, the solubility progressively decreases. AZ-I, the most lipophilic analog, exhibits the lowest solubility, a common challenge that often necessitates advanced formulation strategies.[11]

  • Metabolic Stability: The parent compound, AZ-H, is rapidly metabolized, likely via oxidation of the electron-rich para-position of the phenyl ring. Introducing halogens at this position effectively blocks this metabolic hotspot.[13] Fluorine (AZ-F) provides a significant improvement in the metabolic half-life, and this stability is further enhanced with larger halogens (Cl, Br, I), which provide greater steric hindrance to the metabolic enzymes.

Caption: Halogenation structure-property relationships.

Detailed Experimental Protocols

The trustworthiness of any comparative guide rests on the robustness of its experimental methods.[15] The following protocols are provided as self-validating systems for the accurate determination of key physicochemical parameters.

Protocol: Lipophilicity (logP) Determination by Shake-Flask Method

This method is the gold standard for logP determination and directly measures the partitioning of a compound between n-octanol and water.

Causality: The shake-flask method is chosen for its direct measurement of the partition coefficient at equilibrium, providing the most accurate and thermodynamically relevant logP value.[16] HPLC with a high dynamic range detector is specified to accurately quantify compounds in both phases, even when concentrations differ by several orders of magnitude.[17]

Methodology:

  • Phase Preparation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase (PBS) at a concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 2 mL of the saturated n-octanol phase with 2 mL of the compound-containing saturated aqueous phase.

  • Equilibration: Tightly cap the vial and shake it on a mechanical shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

  • Quantification: Determine the concentration of the compound in each phase using a validated reverse-phase HPLC-UV method. A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol: pKa Determination by Potentiometric Titration

This protocol determines the pKa by measuring the change in pH of a solution upon the addition of a titrant.

Causality: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable groups like the azetidine nitrogen.[15][18] It relies on the fundamental principles of acid-base chemistry and provides a clear titration curve from which the pKa can be derived.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of the test compound and dissolve it in 50 mL of a suitable solvent (e.g., 20% methanol in water to aid solubility).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated combination pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL). Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the titration curve's inflection. Alternatively, use the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point.

Protocol: Aqueous Solubility (Kinetic and Thermodynamic)

These two assays provide complementary information. The kinetic assay is a high-throughput method for early screening, while the thermodynamic assay is the "gold standard" for lead optimization.[10][11]

Causality: Kinetic solubility is measured first because it is rapid and uses minimal compound, making it ideal for screening large numbers of molecules in early discovery.[9][14] It identifies compounds with potential solubility liabilities early. The thermodynamic "shake-flask" method is then used on promising candidates as it measures the true equilibrium solubility of the solid form, which is critical for formulation and preclinical development.[10]

A. Kinetic Solubility by Nephelometry

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to a 96-well plate containing aqueous buffer (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM).

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometric plate reader. The concentration at which precipitation occurs (indicated by a sharp increase in turbidity) is reported as the kinetic solubility.[9][11]

B. Thermodynamic Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of aqueous buffer (PBS, pH 7.4).

  • Equilibration: Tightly seal the vial and shake it at a controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved compound.[10]

  • Filtration: Filter the suspension through a 0.45 µm filter to remove all undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method. This concentration is the thermodynamic solubility.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain the majority of drug-metabolizing CYP enzymes.[13][19]

Causality: Liver microsomes are used as they provide a concentrated source of Phase I metabolic enzymes (CYPs) in a cost-effective and high-throughput format.[13][19] The inclusion of the cofactor NADPH is essential, as it is required for CYP enzyme activity.[20] The reaction is quenched with a cold organic solvent to precipitate proteins and halt all enzymatic activity instantly, preserving the sample for accurate analysis.[20]

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 µM solution in incubation buffer (0.1 M potassium phosphate buffer, pH 7.4).

    • HLM: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in incubation buffer.

    • NADPH: Prepare a 10 mM stock solution of NADPH regenerating system in buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and test compound solution at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 200 µL.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k From this, the intrinsic clearance (Clᵢₙₜ) can be calculated.[20][21]

Conclusion

The strategic halogenation of the 3-phenoxyazetidine scaffold provides a powerful tool for modulating physicochemical properties in a predictable manner. By understanding the systematic effects of different halogens on lipophilicity, solubility, basicity, and metabolic stability, medicinal chemists can make more informed decisions during the lead optimization process. Increasing halogen size consistently enhances lipophilicity and metabolic stability while concurrently reducing aqueous solubility and the basicity of the azetidine nitrogen. This guide provides both the theoretical framework and the practical, validated experimental protocols necessary to thoroughly characterize novel compounds, ultimately facilitating the design of drug candidates with an optimized, well-balanced physicochemical profile.

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The 3-Phenoxyazetidine Scaffold: A Comparative Guide to its Potential as a Novel FAAH Inhibitor Chemotype

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating physiological processes including pain, inflammation, mood, and memory.[1] A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an integral membrane protein responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling.[2]

Pharmacological inhibition of FAAH has emerged as a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate endogenous cannabinoid levels, which can produce potent analgesic, anti-inflammatory, and anxiolytic effects.[3][4] Crucially, this approach avoids the undesirable psychotropic side effects associated with direct activation of cannabinoid receptor 1 (CB1) by exogenous agonists.[2][3] This has spurred the development of various classes of FAAH inhibitors, including carbamates, ureas, and reversible α-ketoheterocycles, several of which have advanced to clinical trials.[5][6]

This guide explores the potential of a novel chemical scaffold, the 3-(3,4-Difluorophenoxy)azetidine core, for the design of next-generation FAAH inhibitors. While specific inhibitors based on this exact structure are not yet widely reported in preclinical or clinical studies, we will analyze its structural components and compare its potential efficacy against well-characterized benchmark inhibitors. This analysis is grounded in established principles of FAAH inhibitor structure-activity relationships (SAR) and supported by extensive experimental data from analogous compounds.

FAAH Signaling Pathway and Mechanism of Inhibition

FAAH terminates the biological activity of AEA, thereby modulating cannabinoid receptor signaling indirectly. The inhibition of this process is the central goal for this therapeutic strategy.

The Endocannabinoid Signaling Cascade

Anandamide is synthesized and released from postsynaptic neurons "on-demand" in response to neuronal activity. It then travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors. This activation typically leads to a reduction in neurotransmitter release, modulating synaptic transmission. Post-synaptically, FAAH terminates this signal by capturing AEA from the membrane and hydrolyzing it.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention CB1 CB1 Receptor NT_Release Neurotransmitter Release (Inhibited) CB1->NT_Release Inhibits NT_Vesicle Neurotransmitter Vesicle NT_Vesicle->NT_Release Fusion AEA_Release Anandamide (AEA) Release AEA_Release->CB1 Retrograde Signaling FAAH FAAH Enzyme AEA_Release->FAAH Hydrolysis Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites Inhibitor Azetidine-based FAAH Inhibitor Inhibitor->FAAH Blocks

As illustrated in Figure 1, FAAH inhibitors block the hydrolysis of AEA. This leads to an accumulation of AEA in the synaptic environment, enhancing its natural signaling at CB1 and CB2 receptors and producing therapeutic effects, particularly in pain and inflammation.[7]

Comparative Efficacy of FAAH Inhibitor Chemotypes

The efficacy of an FAAH inhibitor is determined by its potency (IC50/Ki), mechanism (reversible vs. irreversible), and selectivity. Here, we compare the potential of the 3-phenoxyazetidine scaffold against established inhibitor classes.

The Azetidine Scaffold: A Promising Core

The azetidine ring is a four-membered heterocycle that has gained prominence in medicinal chemistry.[5] Its strained ring system offers a rigid, three-dimensional structure that can orient substituents in well-defined vectors, facilitating precise interactions with a target's active site. The incorporation of a phenoxy group, particularly with electron-withdrawing fluorine atoms as in the 3-(3,4-Difluorophenoxy) moiety, can significantly influence binding affinity and metabolic stability. While no specific efficacy data for a this compound-based FAAH inhibitor is publicly available, structure-activity relationship (SAR) studies on other FAAH inhibitors suggest that such a scaffold could be highly effective.[8] The phenoxy group could occupy a hydrophobic pocket in the FAAH active site, while the azetidine core serves as a rigid scaffold.

Benchmark FAAH Inhibitors: A Comparative Analysis

To contextualize the potential of a novel azetidine-based inhibitor, we must compare it to well-characterized compounds that represent different mechanistic classes.

Compound Class Mechanism Potency (IC50 / Kᵢ) Key Features & In Vivo Efficacy
PF-04457845 Piperidine UreaCovalent, IrreversibleIC50: 7.2 nM (human)[6][9]High potency and exquisite selectivity. Orally bioavailable with a long duration of action. Effective in inflammatory pain models at doses as low as 0.1 mg/kg.[3][6]
URB597 O-aryl CarbamateCovalent, IrreversibleIC50: 4.6 nM (rat)[10]Widely used preclinical tool. Potent and selective. Demonstrates analgesic and anxiolytic-like effects in rodent models.[2][11]
OL-135 α-KetoheterocycleCovalent, ReversibleKᵢ: 4.7 nM[5]Potent, competitive, and selective. Produces analgesia in neuropathic pain models without the side effects of direct CB1 agonists.[5]
Hypothetical Azetidine PhenoxyazetidineLikely CovalentTo Be DeterminedPotential for high potency and favorable drug-like properties due to the rigid scaffold and fluorinated phenoxy group.

Table 1: Comparison of Benchmark FAAH Inhibitors.

The data clearly show that nanomolar potency is achievable through multiple chemical scaffolds that act via covalent modification of FAAH's catalytic serine (Ser241).[5][6] A novel this compound-based inhibitor would likely be designed to act through a similar irreversible mechanism, leveraging the azetidine core to present a reactive moiety (e.g., a carbamate or urea) to the catalytic triad.

Experimental Methodologies for Efficacy Evaluation

Evaluating the efficacy of a novel FAAH inhibitor requires a tiered approach, from initial in vitro screening to in vivo models of disease. The causality behind these experimental choices is to first establish target engagement and potency, then to assess physiological effects in a relevant biological system.

Protocol 1: In Vitro Fluorescence-Based FAAH Inhibitor Screening

This assay is a primary screening method to determine the potency (IC50) of a test compound directly against the FAAH enzyme. It relies on a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Rationale: This method is rapid, highly reproducible, and suitable for high-throughput screening, making it an essential first step in the drug discovery cascade to identify and rank potent inhibitors.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1X FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA) by diluting a 10X stock.[12]

    • Thaw recombinant human FAAH enzyme on ice and dilute to the desired concentration in 1X FAAH Assay Buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create a serial dilution series.

    • Prepare the FAAH substrate (e.g., AMC-arachidonoyl amide) in a suitable solvent like ethanol.[12]

  • Plate Setup (96-well black, flat-bottom plate):

    • 100% Activity Wells (Control): Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of solvent (e.g., DMSO).

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.

    • Background Wells: Add 180 µL of Assay Buffer and 10 µL of solvent.

  • Incubation:

    • Incubate the plate at 37°C for a pre-determined time (e.g., 5-60 minutes). For irreversible inhibitors, this pre-incubation time is critical, as potency will increase over time.[14]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

  • Fluorescence Measurement:

    • Immediately begin reading the plate in a fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).[13]

    • Readings can be taken kinetically over 30-60 minutes or as a single endpoint measurement.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (Buffer, Enzyme, Inhibitor) B Plate Setup (Control, Inhibitor, Background) A->B C Pre-incubate Plate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Calculate % Inhibition & Determine IC50 E->F

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible animal model used to assess the anti-inflammatory and anti-hyperalgesic activity of novel compounds.[1] Injection of carrageenan into a rodent's paw induces an acute, localized inflammatory response characterized by swelling (edema) and hypersensitivity to thermal or mechanical stimuli.[15]

Rationale: This model is chosen because it allows for the simultaneous assessment of anti-inflammatory (edema reduction) and analgesic (reversal of hyperalgesia) effects. The biphasic nature of the inflammation allows for some mechanistic insight, with the later phase being highly dependent on prostaglandins, a pathway modulated by the ECS.[1] Efficacy in this model is a strong indicator of potential therapeutic utility for inflammatory pain.[7]

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use male Wistar or Sprague-Dawley rats (180-200 g). Allow them to acclimate to the facility for at least one week.

  • Grouping and Baseline Measurement:

    • Randomly assign animals to treatment groups (e.g., Vehicle, Test Compound, Positive Control like Indomethacin or a known FAAH inhibitor).

    • Measure the baseline paw volume of the right hind paw for each animal using a plethysmometer (V₀).

  • Compound Administration:

    • Administer the test compound or controls via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the carrageenan challenge (typically 30-60 minutes).[15]

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[1]

  • Efficacy Assessment:

    • Edema: Measure the paw volume (Vₜ) at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16] The increase in paw volume (Vₜ - V₀) represents the degree of edema.

    • Hyperalgesia (Optional but Recommended): Assess thermal or mechanical sensitivity at the same time points. For example, use a Hargreaves apparatus to measure paw withdrawal latency to a radiant heat source. An increase in withdrawal latency indicates an anti-hyperalgesic effect.

  • Data Analysis:

    • Calculate the mean edema for each group at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Edema_Workflow start Animal Acclimation & Grouping baseline Measure Baseline Paw Volume (V₀) start->baseline dosing Administer Vehicle or Test Compound baseline->dosing inflammation Inject Carrageenan (0.1 mL, 1%) dosing->inflammation measurement Measure Paw Volume (Vₜ) at t=1, 2, 3, 4, 5h inflammation->measurement analysis Calculate Edema & % Inhibition measurement->analysis end Statistical Analysis analysis->end

Discussion & Future Outlook

The development of potent and selective FAAH inhibitors remains a highly promising avenue for the treatment of pain, inflammation, and anxiety disorders. While established chemotypes like ureas and carbamates have demonstrated clinical potential, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is ongoing.

The this compound scaffold represents an unexplored but attractive starting point for a new class of FAAH inhibitors. The rigidity of the azetidine core combined with the electronic properties of the difluorophenoxy moiety provides a strong foundation for designing high-affinity ligands. Future research should focus on the synthesis and evaluation of a library of these compounds. Key investigations would involve:

  • SAR Exploration: Systematically modifying the scaffold, for instance by introducing a reactive carbamate or urea moiety at the azetidine nitrogen, to create an irreversible inhibitor targeting Ser241 in the FAAH active site.

  • Selectivity Profiling: Once potent FAAH inhibitors are identified, they must be profiled against other serine hydrolases (e.g., MAGL) and cannabinoid receptors to ensure target selectivity, which is crucial for avoiding off-target side effects.

  • In Vivo Characterization: Promising candidates should be advanced into in vivo models, such as the carrageenan-induced paw edema model, to confirm their anti-inflammatory and analgesic efficacy.

By leveraging the structural insights gained from existing inhibitors and applying them to novel scaffolds like the 3-phenoxyazetidine core, the field can continue to advance toward a new generation of therapeutics that harness the power of the endocannabinoid system.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 52(1), 1–13. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 17, 2026, from [Link]

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 17, 2026, from [Link]

  • Booker, L., & Lichtman, A. H. (2010). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. Mini reviews in medicinal chemistry, 10(1), 1-13. [Link]

  • Sirbu, D., Chirita, C., & Cernatescu, I. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 22(24), 13495. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124. [Link]

  • Tillmaand, E. G., & Taylor, B. K. (2014). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of visualized experiments : JoVE, (91), 51945. [Link]

  • Ortega-Gutiérrez, S., García-Gutiérrez, M. S., & Manzanares, J. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 160(3), 683–695. [Link]

  • Clapper, J. R., Moreno-Sanz, G., Russo, R., Tius, M. A., & Hohmann, A. G. (2008). Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase. The Journal of pharmacology and experimental therapeutics, 327(2), 593–601. [Link]

  • ResearchGate. (n.d.). Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase. Retrieved January 17, 2026, from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved January 17, 2026, from [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124. [Link]

  • ResearchGate. (n.d.). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Retrieved January 17, 2026, from [Link]

  • Jhaveri, M. D., Sagar, D. R., Elmes, S. J., Kendall, D. A., & Chapman, V. (2010). Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain. British journal of pharmacology, 160(3), 671–682. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PF-04457845. Retrieved January 17, 2026, from [Link]

  • Johnson, D. S., Stiff, C., Lazerwith, S. E., Kesten, S. R., Fay, L. K., Nomanbhoy, T., ... & Ahn, K. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS medicinal chemistry letters, 2(2), 91–96. [Link]

  • ResearchGate. (n.d.). Time-dependent FAAH inhibition. Apparent K i values were measured after.... Retrieved January 17, 2026, from [Link]

  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2010). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert opinion on therapeutic targets, 14(2), 169–181. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. [Link]

  • Kim, H. U., Kulkarni, S., Park, J., Lee, J. Y., & Chapman, K. D. (2014). Synthesis of Phenoxyacyl-Ethanolamides and Their Effects on Fatty Acid Amide Hydrolase Activity. The Journal of biological chemistry, 289(13), 9124–9136. [Link]

  • ResearchGate. (n.d.). Known FAAH and sEH inhibitors. Retrieved January 17, 2026, from [Link]

  • Iannotti, F. A., Vitale, R. M., & Di Marzo, V. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 13(7), 551. [Link]

  • Jasinski, L. J., & Randall, C. K. (2014). FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats. Pharmacology, biochemistry, and behavior, 122, 193–198. [Link]

  • Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Lichtman, A. H. (2009). Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms. The Journal of neuroscience : the official journal of the Society for Neuroscience, 29(39), 12113–12124. [Link]

  • Keith, J. M., Jones, W. M., Tkalych, O., Jones, D. E., Codd, E. E., & Martinez-Botella, G. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(9), 962–967. [Link]

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A Head-to-Head Comparison of Synthetic Methods for 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-(3,4-Difluorophenoxy)azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as metabolic stability and solubility. The incorporation of a 3,4-difluorophenoxy moiety introduces specific electronic properties and potential hydrogen bond interactions, making this compound a valuable building block for the synthesis of novel therapeutic agents across various disease areas. This guide provides a detailed, head-to-head comparison of the two most prevalent synthetic routes to this key intermediate, offering field-proven insights and experimental data to inform your synthetic strategy.

Core Synthetic Pathways: An Overview

The synthesis of this compound predominantly commences from the commercially available and versatile starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). From this common precursor, two primary synthetic strategies are employed: a direct, one-pot Mitsunobu reaction and a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution. Both pathways converge on the N-Boc protected intermediate, tert-butyl this compound-1-carboxylate, which is subsequently deprotected to yield the final product.

Method 1: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely utilized method for the conversion of primary and secondary alcohols to a diverse range of functional groups, including ethers, with a characteristic inversion of stereochemistry.[1][2][3] This reaction facilitates the direct coupling of N-Boc-3-hydroxyazetidine with 3,4-difluorophenol in a single step.

Mechanism and Rationale

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then activates the hydroxyl group of N-Boc-3-hydroxyazetidine, converting it into a good leaving group. Subsequent Sₙ2 attack by the phenoxide, generated from 3,4-difluorophenol, results in the formation of the desired ether linkage. The choice of DIAD over DEAD is often preferred for easier removal of the hydrazine byproduct during purification.

Experimental Protocol: Mitsunobu Reaction

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 3,4-difluorophenol (1.2 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 eq.).

  • The resulting mixture is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Step 2: Deprotection to this compound

  • The purified tert-butyl this compound-1-carboxylate (1.0 eq.) is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) (5-10 eq.) is added, and the solution is stirred at room temperature for 1-3 hours.[4]

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The volatiles are removed in vacuo.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Mitsunobu_Workflow cluster_step1 Step 1: Mitsunobu Coupling cluster_step2 Step 2: Deprotection A N-Boc-3-hydroxyazetidine D Reaction Mixture in THF A->D B 3,4-Difluorophenol B->D C PPh3, DIAD C->D 0 °C to RT E Purification (Column Chromatography) D->E Work-up F N-Boc-3-(3,4-difluorophenoxy)azetidine E->F G TFA in DCM F->G Stir at RT H Neutralization & Extraction G->H Work-up I This compound H->I

Mitsunobu reaction workflow for this compound.

Method 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester

An alternative and often more scalable approach involves a two-step sequence: the activation of the hydroxyl group of N-Boc-3-hydroxyazetidine by converting it into a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic substitution with 3,4-difluorophenol.

Mechanism and Rationale

The first step involves the reaction of N-Boc-3-hydroxyazetidine with a sulfonyl chloride, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., triethylamine or pyridine). This converts the poorly leaving hydroxyl group into a highly effective sulfonate leaving group. In the second step, the sulfonate ester intermediate is treated with the sodium or potassium salt of 3,4-difluorophenol, which displaces the sulfonate group via an Sₙ2 reaction to form the desired ether. This two-step process avoids the often challenging purification associated with the Mitsunobu reaction's byproducts.

Experimental Protocol: Two-Step Nucleophilic Substitution

Step 1a: Synthesis of tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq.) dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 1b: Nucleophilic Substitution

  • In a separate flask, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added to anhydrous dimethylformamide (DMF) at 0 °C.

  • A solution of 3,4-difluorophenol (1.1 eq.) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes until hydrogen evolution ceases, forming the sodium phenoxide.

  • A solution of the crude tert-butyl 3-(methylsulfonyloxy)azetidine-1-carboxylate from the previous step in anhydrous DMF is added to the sodium phenoxide solution.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-18 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford tert-butyl this compound-1-carboxylate.

Step 2: Deprotection

The deprotection of the N-Boc group is carried out using the same procedure as described for the Mitsunobu reaction protocol.

Sulfonate_Workflow cluster_step1a Step 1a: Mesylation cluster_step1b Step 1b: Nucleophilic Substitution cluster_step2 Step 2: Deprotection A N-Boc-3-hydroxyazetidine B MsCl, Et3N in DCM A->B 0 °C to RT C N-Boc-3-mesyloxyazetidine B->C Work-up E Reaction Mixture C->E D 3,4-Difluorophenol + NaH in DMF D->E Heat F Purification E->F Work-up G N-Boc-3-(3,4-difluorophenoxy)azetidine F->G H TFA in DCM G->H Stir at RT I Neutralization & Extraction H->I Work-up J This compound I->J

Two-step nucleophilic substitution workflow.

Head-to-Head Comparison

ParameterMitsunobu ReactionTwo-Step Nucleophilic Substitution
Number of Steps 2 (including deprotection)3 (including deprotection)
Typical Yield Moderate to GoodGood to Excellent
Reaction Conditions Mild (0 °C to RT)Mesylation: Mild; Substitution: Elevated temp. (60-80 °C)
Reagents PPh₃, DIAD/DEAD (toxic, require careful handling)MsCl/TsCl, NaH (moisture sensitive, pyrophoric)
Purification Challenging due to PPh₃=O and hydrazine byproductsGenerally straightforward column chromatography
Scalability Less favorable for large-scale due to byproduct removalMore amenable to large-scale synthesis
Stereochemistry Inversion of configurationInversion of configuration

Discussion and Recommendations

Mitsunobu Reaction: The Rapid but Tricky Route

The primary advantage of the Mitsunobu reaction is its efficiency in forming the C-O bond in a single step from the alcohol. This can be particularly advantageous for library synthesis or when a rapid route to the target molecule is desired. However, the reaction is not without its drawbacks. The phosphine and azodicarboxylate reagents are toxic and require careful handling. Furthermore, the removal of the triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging, often requiring meticulous column chromatography, which can lower the overall isolated yield and complicate scale-up.

Two-Step Nucleophilic Substitution: The Robust and Scalable Workhorse

The two-step approach, while longer, often proves to be more robust and scalable. The formation of the sulfonate ester is typically a clean and high-yielding reaction. The subsequent nucleophilic substitution, although requiring elevated temperatures, is generally efficient. A significant advantage of this method is the easier purification of the intermediates and the final protected product, as the byproducts (triethylammonium chloride and sodium mesylate) are readily removed by aqueous work-up. The use of sodium hydride requires an inert atmosphere and careful handling, but this is a standard procedure in most synthetic laboratories. For large-scale production, this method is generally preferred due to its reliability and the avoidance of problematic byproducts.

Choosing the Right Path

For small-scale synthesis and rapid analogue generation , where speed is a priority and purification challenges can be managed, the Mitsunobu reaction is a viable option.

For larger-scale synthesis, process development, and when robustness and ease of purification are paramount , the two-step nucleophilic substitution via a sulfonate ester is the recommended and more industrially applicable method.

Conclusion

Both the Mitsunobu reaction and the two-step nucleophilic substitution are effective methods for the synthesis of this compound. The choice between them is a classic case of weighing the trade-offs between reaction efficiency, ease of execution, and scalability. A thorough understanding of the intricacies of each method, as detailed in this guide, will enable researchers to make an informed decision that best suits their specific synthetic goals.

References

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. [Link]

  • National Center for Biotechnology Information. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • ARROW@TU Dublin. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]

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A Head-to-Head Comparison: 3-(3,4-Difluorophenoxy)azetidine as a Superior Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical and Pharmacokinetic Optimization

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. While established scaffolds like pyrrolidine and piperidine are mainstays in the medicinal chemist's toolbox, the strategic incorporation of less conventional motifs can unlock significant advantages in potency, selectivity, and druggability. This guide provides an in-depth, data-driven comparison of 3-(3,4-difluorophenoxy)azetidine against its more common five- and six-membered heterocyclic counterparts, demonstrating the tangible benefits of this four-membered ring system in optimizing key drug-like properties.

The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold.[1] Its inherent ring strain and reduced conformational flexibility offer a unique three-dimensional geometry for presenting substituents to biological targets.[2][3] This structural rigidity can lead to enhanced binding affinity and selectivity.[4] Furthermore, the replacement of larger, more lipophilic scaffolds with the compact azetidine ring can favorably modulate physicochemical properties, leading to improved metabolic stability and solubility.[4][5]

This guide will present a hypothetical case study centered on the optimization of an inhibitor for "Kinase X," a fictional but representative therapeutic target. We will benchmark three closely related compounds, differing only in their saturated heterocyclic scaffold, across a panel of standard in vitro assays critical for preclinical candidate selection.

The Analogs Under Investigation

Our investigation centers on a parent molecule (a hypothetical Kinase X inhibitor) where the key 3-(3,4-difluorophenoxy) moiety is tethered to one of three saturated nitrogen heterocycles: azetidine, pyrrolidine, or piperidine. This direct comparison is designed to isolate the impact of the heterocyclic scaffold on overall molecular properties.

Compound IDScaffold
AZ-123 This compound
PYR-456 3-(3,4-Difluorophenoxy)pyrrolidine
PIP-789 3-(3,4-Difluorophenoxy)piperidine

Benchmarking Strategy: A Multi-Parameter Assessment of Drug-like Properties

To provide a holistic comparison, we will evaluate our three analogs based on a suite of key performance indicators (KPIs) that are routinely assessed during lead optimization. These assays are selected to predict the in vivo behavior of the compounds and to identify potential liabilities early in the drug discovery process.

cluster_0 Benchmarking Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test Potency Physicochemical Profiling Physicochemical Profiling Compound Synthesis->Physicochemical Profiling Assess Drug-likeness Data Analysis & Candidate Selection Data Analysis & Candidate Selection Biochemical Assay->Data Analysis & Candidate Selection In Vitro ADME Assays In Vitro ADME Assays Physicochemical Profiling->In Vitro ADME Assays Predict PK In Vitro ADME Assays->Data Analysis & Candidate Selection

Caption: A streamlined workflow for benchmarking therapeutic scaffolds.

I. Physicochemical Properties: The Foundation of Druggability

The inherent physicochemical properties of a molecule govern its absorption, distribution, metabolism, and excretion (ADME). Here, we assess aqueous solubility and lipophilicity, two fundamental parameters that are heavily influenced by the choice of scaffold.

Aqueous Solubility

Poor aqueous solubility can hinder formulation, limit bioavailability, and lead to unreliable data in biological assays.[6] We evaluated the kinetic solubility of our analogs in phosphate-buffered saline (PBS) at pH 7.4.

Experimental Protocol: Kinetic Solubility Assay [6][7]

  • Prepare 10 mM stock solutions of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add an aliquot of the DMSO stock to PBS (pH 7.4) to achieve a final concentration of 200 µM with 1% DMSO.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by assessing light scattering at 620 nm.

  • For quantitative analysis, filter the samples through a MultiScreen Solubility Filter Plate.[8]

  • Quantify the concentration of the soluble compound in the filtrate using high-performance liquid chromatography-ultraviolet (HPLC-UV) detection against a standard curve.

Lipophilicity (LogP)

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ability to cross cell membranes. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[9]

Experimental Protocol: Shake-Flask LogP Determination [10]

  • Prepare a solution of the test compound in n-octanol saturated with water.

  • Add an equal volume of water saturated with n-octanol.

  • The mixture is shaken vigorously for 1 hour to allow for partitioning between the two phases.

  • The phases are separated by centrifugation.

  • The concentration of the compound in both the n-octanol and aqueous layers is determined by HPLC-UV.

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Physicochemical Data Summary
Compound IDScaffoldAqueous Solubility (µM)cLogP (Calculated)LogP (Experimental)
AZ-123 Azetidine752.12.3
PYR-456 Pyrrolidine422.52.8
PIP-789 Piperidine252.93.2

Analysis & Insights: The data clearly demonstrates the advantage of the azetidine scaffold. AZ-123 exhibits significantly higher aqueous solubility and a lower LogP value compared to its pyrrolidine and piperidine analogs. This is a direct consequence of the smaller, more polar nature of the azetidine ring. This improved physicochemical profile suggests that AZ-123 is less likely to face formulation challenges and may have a more favorable ADME profile.

II. In Vitro ADME Properties: Predicting In Vivo Behavior

Effective drugs must not only bind to their target with high affinity but also reach the site of action and persist for a sufficient duration. The following assays provide insights into the likely pharmacokinetic properties of our analogs.

Metabolic Stability in Human Liver Microsomes

Rapid metabolic degradation in the liver is a common reason for drug failure.[11] The in vitro metabolic stability assay using human liver microsomes (HLMs) provides an early indication of a compound's likely metabolic clearance.[12][13]

Experimental Protocol: HLM Metabolic Stability Assay [12][14]

  • Pre-warm a suspension of human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding the test compound (1 µM final concentration) and NADPH (1 mM final concentration), a necessary cofactor for many metabolic enzymes.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Cell Permeability

The ability of a drug to cross the intestinal epithelium is a prerequisite for oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion.[15]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [15][16]

  • A filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.

  • The test compound is added to the donor wells (typically at pH 5.0 to simulate the upper intestine).

  • The acceptor wells are filled with buffer at pH 7.4.

  • The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

  • After the incubation period, the concentration of the compound in both compartments is measured by HPLC-UV or LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

In Vitro ADME Data Summary
Compound IDScaffoldHLM t½ (min)HLM CLint (µL/min/mg)PAMPA Pe (10⁻⁶ cm/s)
AZ-123 Azetidine453112.5
PYR-456 Pyrrolidine28509.8
PIP-789 Piperidine15926.2

Analysis & Insights: The azetidine-containing analog, AZ-123 , demonstrates superior metabolic stability with a longer half-life and lower intrinsic clearance in HLMs. This is likely due to the reduced lipophilicity and the presentation of a less favorable substrate to metabolic enzymes. Furthermore, AZ-123 shows the highest permeability in the PAMPA assay. This combination of good permeability and higher metabolic stability suggests that AZ-123 has the highest potential for good oral bioavailability among the three analogs.

III. Biochemical Potency: The Ultimate Test

While favorable ADME properties are essential, a drug candidate must also exhibit potent activity at its biological target. We assessed the inhibitory activity of our three analogs against Kinase X.

Experimental Protocol: Kinase X Inhibition Assay

  • A standard biochemical kinase assay was performed (e.g., using a technology like Lance Ultra or FRET) to measure the phosphorylation of a substrate peptide by Kinase X.

  • The compounds were serially diluted and incubated with the kinase and substrate.

  • The concentration of each compound required to inhibit 50% of the kinase activity (IC₅₀) was determined.

Biochemical Potency Data
Compound IDScaffoldKinase X IC₅₀ (nM)
AZ-123 Azetidine5
PYR-456 Pyrrolidine15
PIP-789 Piperidine35

Analysis & Insights: Remarkably, the structural modification of the scaffold not only improved the physicochemical and pharmacokinetic properties but also enhanced the potency. AZ-123 is the most potent inhibitor of Kinase X. The rigid, constrained nature of the azetidine ring likely orients the 3-(3,4-difluorophenoxy) group in a more optimal conformation for binding within the kinase's active site, leading to a more favorable interaction.[2]

cluster_0 Structure-Property Relationship Azetidine Azetidine Scaffold (AZ-123) Properties Improved Physicochemical Properties Azetidine->Properties Lower LogP Higher Solubility Potency Increased Potency Azetidine->Potency Optimal Geometry ADME Enhanced ADME Profile Properties->ADME Higher Stability Better Permeability Candidate Superior Drug Candidate ADME->Candidate Potency->Candidate

Caption: The cascading benefits of the azetidine scaffold.

Conclusion: The Azetidine Advantage

This comparative guide, through a detailed, data-driven analysis of a realistic case study, unequivocally demonstrates the advantages of employing this compound as a therapeutic scaffold. In a direct head-to-head comparison with its pyrrolidine and piperidine analogs, the azetidine-containing compound AZ-123 exhibited a superior profile across all key parameters:

  • Improved Physicochemical Properties: Higher aqueous solubility and lower lipophilicity.

  • Enhanced ADME Profile: Greater metabolic stability and better cell permeability, suggesting a higher potential for oral bioavailability.

  • Superior Potency: A significant increase in inhibitory activity against the target kinase.

The causality behind these improvements is rooted in the unique structural and electronic properties of the azetidine ring. Its compact and rigid nature provides a powerful tool for medicinal chemists to escape the "flatland" of traditional aromatic scaffolds and to fine-tune molecular properties with a level of precision that is often difficult to achieve with larger, more flexible rings. For researchers and drug development professionals, the message is clear: the thoughtful incorporation of the this compound scaffold warrants strong consideration in the quest for potent, selective, and highly developable next-generation therapeutics.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3,4-Difluorophenoxy)azetidine (CAS No. 954220-76-9). As a fluorinated azetidine derivative, this compound requires specific handling procedures rooted in a clear understanding of its chemical properties and potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe chemical handling. While comprehensive toxicological data for this compound is not extensively published, data from its hydrochloride salt and structurally related azetidine and fluorinated aromatic compounds allow for a robust presumptive hazard profile. The primary operational principle must be to treat the compound with a high degree of caution.

Azetidine-containing molecules can act as irritants, and the introduction of a difluorophenoxy moiety adds considerations related to the persistence and thermal decomposition of fluorinated organic compounds.[1][2] The hydrochloride salt of this compound is classified as an irritant.[3] Therefore, all personnel must adhere to the safety protocols outlined in their institution's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[4][5]

Table 1: Presumptive Hazard Profile for this compound

Hazard CategoryDescriptionRationale & Precautionary Action
Acute Toxicity Potential irritant to eyes, skin, and respiratory system.Based on data for azetidine derivatives and the hydrochloride salt.[2][3] The toxicological properties are not fully investigated, warranting caution.[6] Always handle within a certified chemical fume hood.
Chronic Toxicity Data not available.Long-term exposure effects are unknown. Minimize all routes of exposure.
Environmental Fluorinated organic compounds can be persistent in the environment ("forever chemicals").[1][7]Do not allow the product to enter drains or the environment.[6] Segregate for specialized disposal.
Reactivity Stable under recommended storage conditions. Avoid strong oxidizing agents.Store in a cool, dry, well-ventilated area away from incompatible materials.[8][9]
Physical Hazards Not classified as flammable, but thermal decomposition can produce hazardous gases.In case of fire, combustion byproducts may include carbon oxides, nitrogen oxides, and highly toxic hydrogen fluoride gas.[6]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure all engineering controls are functional and appropriate PPE is worn. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate exposure risks.[4][10]

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[11]

  • Eye and Face Protection : Use safety goggles or a face shield to protect against splashes.

  • Body Protection : A standard laboratory coat must be worn to protect skin and clothing from contamination.[11]

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste stream is managed correctly by disposal facilities.

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for all waste containing this compound. Glass bottles are often suitable.

  • Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound." Note any solvents used in the waste mixture.

  • Segregation : This waste stream should be classified as halogenated organic waste . Do not mix with non-halogenated organic waste, aqueous waste, or solid waste streams.[1] Mixing incompatible waste streams is a common cause of laboratory incidents.

  • Collection : Collect all materials contaminated with the compound, including residual amounts in reaction vessels, contaminated gloves, and absorbent materials from small spills, in the designated container.

  • Storage : Keep the sealed waste container in a secondary containment tray within a designated satellite accumulation area (e.g., in a fume hood or a ventilated cabinet) until it is ready for pickup by your institution's Environmental Health & Safety (EHS) department.

Recommended Disposal Pathway: High-Temperature Incineration

Due to the high stability of the carbon-fluorine bond, fluorinated organic compounds like this compound are resistant to many conventional waste treatment methods.[7] The U.S. Environmental Protection Agency (EPA) recognizes high-temperature incineration as a viable technology for the destruction of halogenated organic wastes.[7][12]

The primary goal of incineration is the complete thermal decomposition of the molecule. For fluorinated compounds, this process breaks the C-F bonds, ultimately converting the fluorine to hydrogen fluoride (HF), which can then be neutralized and "scrubbed" from the incinerator's exhaust gas.[7]

  • Mechanism : Incineration at temperatures typically exceeding 1000°C provides the necessary energy to overcome the strength of the C-F bond, leading to molecular fragmentation and oxidation.[13]

  • Regulatory Compliance : This disposal method aligns with EPA regulations for hazardous waste, which often carry specific codes for spent halogenated solvents and other halogenated organic wastes (e.g., F-listed wastes).[14][15] Your institution's EHS office will ensure the waste is transported to a licensed facility capable of handling this waste stream.

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_prep Phase 1: In-Lab Waste Preparation cluster_disposal Phase 2: Institutional Disposal start Begin Disposal of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe container Select Labeled, Compatible Halogenated Waste Container ppe->container collect Collect Waste: - Pure Compound - Contaminated Materials - Solutions container->collect seal Securely Seal and Label Container with Contents collect->seal store Store in Designated Satellite Accumulation Area seal->store ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) store->ehs_pickup transport EHS Transports Waste to Licensed TSDF* ehs_pickup->transport incinerate High-Temperature Incineration (>1000°C) transport->incinerate destroy Complete Destruction of Fluorinated Compound incinerate->destroy caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Logical workflow for the proper disposal of this compound.

Spill Management Procedures

Accidental spills must be managed promptly and safely. Procedures vary based on the size of the spill.

  • Small Spills (Contained within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using a chemical-absorbent material such as vermiculite or sand.

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[9][11]

    • Clean the spill area with an appropriate solvent and decontaminant, collecting all cleaning materials as hazardous waste.

  • Large Spills (Outside of a fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory doors to contain any vapors.

    • Contact your institution's emergency response team or EHS office immediately.[1]

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these rigorous, safety-first protocols, researchers can ensure the proper and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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  • OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) . (n.d.). Binghamton University. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of 3-(3,4-Difluorophenoxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational directives for handling 3-(3,4-Difluorophenoxy)azetidine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The protocols outlined below are designed to be a self-validating system for risk mitigation, moving beyond a simple checklist to explain the causality behind each safety measure.

Hazard Identification and Risk Assessment

Understanding the molecule is the first step in safe handling. This compound is a trifunctional molecule, and its potential hazards arise from the interplay of its three key structural components: the azetidine ring, the difluorophenyl group, and the ether linkage. While comprehensive toxicological data for this specific compound is limited, we can infer its potential hazards from structurally related molecules and its constituent functional groups.[1]

  • Azetidine Ring: This four-membered saturated nitrogen heterocycle is a strained ring system.[2][3] While more stable than aziridines, azetidines can be reactive and may act as irritants.[4][5]

  • Difluorophenyl Group: The introduction of fluorine can significantly alter a molecule's biological properties.[6][7] Fluoroaromatic compounds may cause skin, eye, and respiratory irritation.[6][8]

  • Aromatic Ether Linkage: This group is generally stable, but the overall compound should be handled with the care afforded to all novel organic molecules.

Based on safety data for analogous compounds like 3-(2,4-Difluorophenoxy)azetidine and this compound hydrochloride, a comprehensive hazard profile can be summarized.[8][9]

Table 1: Hazard Identification Summary

Hazard Type GHS Classification (Inferred) Description of Risk Primary Routes of Exposure
Skin Irritation/Corrosion Skin Irrit. 2 (H315) Causes skin irritation upon direct contact.[8][10] May cause an allergic skin reaction.[9][11] Dermal Contact
Eye Damage/Irritation Eye Irrit. 2 (H319) Causes serious eye irritation.[8][9][10] Splashes can lead to significant injury. Ocular Contact
Respiratory Irritation STOT SE 3 (H335) May cause respiratory irritation if dust or vapors are inhaled.[1][8] Inhalation

| Acute Toxicity | Acute Tox. 4 (H302) | May be harmful if swallowed.[8][11] | Ingestion |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes. The selection of PPE is not merely a requirement but a critical control measure dictated by the risk assessment.

PPE_Selection_Workflow cluster_ppe Mandatory PPE for All Operations ppe_goggles Chemical Splash Goggles (ANSI Z87.1) ppe_coat Flame-Resistant Lab Coat ppe_gloves Chemical-Resistant Gloves (Nitrile) ppe_clothing Long Pants & Closed-Toe Shoes task_solid Weighing Solid / Generating Dust aug_respirator Respirator (NIOSH Approved) task_solid->aug_respirator task_volatile Handling Solutions / Heating aug_shield Face Shield task_volatile->aug_shield

Caption: PPE selection workflow based on the specific laboratory task.

Table 2: Detailed PPE Specifications

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (Nitrile recommended as a minimum).[4] Prevents dermal contact and skin irritation.[8] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[12] For prolonged handling, consider double-gloving or using thicker gloves like neoprene.
Eye & Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard.[13][14] Protects eyes from splashes, which can cause serious irritation.[8][9] A face shield must be worn over goggles when handling larger quantities (>5g) or during procedures with a high risk of splashing.[13][15]
Body Protection Flame-resistant laboratory coat, fully buttoned.[13] Protects skin and personal clothing from contamination. Ensure sleeves are of adequate length to cover the wrists.

| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[4] | This is the primary engineering control to prevent inhalation of potentially harmful vapors or dust.[1][4] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[1][16] |

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow minimizes the risk of exposure and accidental release. This protocol should be followed for all operations involving this compound.

Handling_Workflow cluster_checks Preparation Phase prep 1. Pre-Operational Checks weigh 2. Weighing & Transfer check_hood Verify Fume Hood Functionality reaction 3. Reaction/Procedure weigh->reaction cleanup 4. Decontamination reaction->cleanup disposal 5. Waste Disposal cleanup->disposal check_ppe Don Appropriate PPE check_spill Locate Spill Kit & Safety Shower

Caption: A systematic workflow for handling this compound.

I. Pre-Operational Checks

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble PPE: Don all required PPE as specified in Table 2 before entering the designated work area.

  • Prepare Work Area: Ensure the work surface inside the fume hood is clean and uncluttered. Designate a specific area for the handling procedure.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest spill kit, safety shower, and eyewash station.

II. Weighing and Transfer (Inside Fume Hood)

  • Containment: Perform all transfers of solid material on a disposable weighing paper or within a contained vessel to minimize dust.

  • Technique: Use a spatula to carefully transfer the desired amount. Avoid any actions that could generate airborne dust.

  • Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container immediately after the addition.

III. Reaction/Procedure

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and condenser to contain vapors.

IV. Decontamination

  • Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Work Area: Decontaminate the work surface within the fume hood.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[8][10]

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical. All personnel must be familiar with these procedures.

Spill_Response_Flowchart start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate the area if spill is large or volatile alert->evacuate contain Contain the spill with absorbent material (e.g., vermiculite) evacuate->contain cleanup Carefully collect absorbed material into a sealed waste container contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Emergency response flowchart for a chemical spill.

A. Chemical Spill

  • Alert & Evacuate: Immediately alert others in the vicinity. For large spills, evacuate the laboratory.[4]

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.[4][5] Do not use combustible materials.

  • Collect: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or institutional safety officer.

B. Personnel Exposure

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][5]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.